molecular formula C40H70N2O5 B15548167 Cho-es-Lys

Cho-es-Lys

货号: B15548167
分子量: 659.0 g/mol
InChI 键: BMKIORDWUKGUON-SHBWJDGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cho-es-Lys is a useful research compound. Its molecular formula is C40H70N2O5 and its molecular weight is 659.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H70N2O5

分子量

659.0 g/mol

IUPAC 名称

6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexyl (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C40H70N2O5/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3/t29-,31+,32+,33-,34+,35+,36+,39+,40-/m1/s1

InChI 键

BMKIORDWUKGUON-SHBWJDGBSA-N

产品来源

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Cho-es-Lys: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in the fields of biochemistry and drug development, a precise understanding of novel molecular entities is paramount. This guide provides a detailed technical overview of the chemical structure and properties of Cho-es-Lys, a complex ester of L-lysine and cholesterol. All quantitative data is presented in a structured format to facilitate clear comparison and analysis.

Chemical Identity and Properties

This compound is systematically named L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate[1]. This nomenclature precisely describes the covalent linkages between its constituent parts: a cholesterol molecule, a hexyl ester linker, and an L-lysine amino acid, with a trifluoroacetate salt form.

PropertyValueReference
Molecular Formula C40H72N2O5 • 2CF3COO[1]
CAS Number 1356250-80-0[1]
Formula Weight 887.10[1]
Purity (HPLC) 95.4 %[1]
Purity (TLC) 98 %[1]
Melting Point 190 °C[1]
Mass Spec (M-2CF3COO) 659.2[1]

Structural Elucidation

The chemical structure of this compound is characterized by the esterification of the 3-beta-hydroxyl group of cholesterol with one end of a 6-carbon linker, which is, in turn, esterified to the carboxyl group of L-lysine. The primary and epsilon amino groups of the lysine moiety remain available for potential interactions.

Logical Structure of this compound

The following diagram illustrates the logical assembly of the molecular components of this compound.

Cho_es_Lys_Structure cluster_cholesterol Cholesterol Moiety cluster_linker Linker cluster_lysine Amino Acid cluster_salt Counter-ion cholesterol Cholest-5-en-3β-ol linker 6-((Carbonyloxy)oxy)hexyl Linker cholesterol->linker Ester Bond lysine L-Lysine linker->lysine Ester Bond tfa Trifluoroacetate lysine->tfa Ionic Association

Caption: Logical relationship of the constituent parts of the this compound molecule.

Due to the absence of specific experimental protocols or signaling pathway information for this compound in the available literature, this guide focuses on the fundamental chemical and structural data. Researchers interested in the synthesis or application of this molecule would need to refer to more specialized literature or develop their own experimental designs. The provided data serves as a foundational reference for such future investigations.

References

A Comprehensive Technical Guide to Lysine-Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise covalent modification of proteins is a cornerstone of modern biochemical research and drug development. While the term "Cho-es-Lys" does not correspond to a recognized mechanism in the current scientific literature, it is likely that it refers to a specific application or a novel variant of the well-established and widely utilized techniques for labeling lysine residues on proteins. Lysine, with its nucleophilic primary amine on the side chain, is a frequent target for chemical modification, enabling a vast array of applications from fluorescent imaging to the development of antibody-drug conjugates. This guide provides an in-depth exploration of the core mechanisms, experimental protocols, and quantitative data associated with the chemical labeling of lysine residues.

The reactivity of the ε-amino group of lysine is central to its utility in protein bioconjugation. This primary amine is a potent nucleophile at physiological or slightly alkaline pH, readily reacting with various electrophilic reagents. This inherent reactivity, coupled with the typical surface exposure of lysine residues, makes it an attractive target for labeling.

Mechanisms of Action in Lysine Labeling

The most prevalent method for targeting lysine residues involves the use of amine-reactive electrophiles. Among these, N-hydroxysuccinimide (NHS) esters are the most common.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters react with the primary amino group of lysine to form a stable amide bond. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the lysine's amine.

The general reaction mechanism is as follows:

  • The deprotonated ε-amino group of a lysine residue acts as a nucleophile.

  • It attacks the carbonyl carbon of the NHS ester.

  • This leads to the formation of a tetrahedral intermediate.

  • The intermediate collapses, releasing the NHS leaving group and forming a stable amide bond between the protein and the labeling molecule.

// Invisible nodes for alignment p1 [style=invis]; p2 [style=invis]; Protein_Lys -> p1 [style=invis]; p1 -> Labeled_Protein [style=invis]; NHS_Ester -> p2 [style=invis]; p2 -> NHS [style=invis];

// Reaction arrow node [shape=none, fillcolor=none, fontcolor="#202124"]; react_arrow [label="→"]; Protein_Lys -> react_arrow [style=invis]; react_arrow -> Labeled_Protein [style=invis];

} caption: "NHS Ester Reaction with Lysine."

Quantitative Data on Lysine Labeling

The efficiency and specificity of lysine labeling can be influenced by several factors, including the reactivity of the labeling reagent, the pH of the reaction, and the local microenvironment of the lysine residue.

ParameterTypical Value/RangeFactors InfluencingReference
Labeling Efficiency 50-95%pH, temperature, reagent concentration, reaction time[1]
Site-Selectivity Low (multiple lysines labeled)Reagent structure, protein structure, reaction conditions[1][2]
Off-Target Labeling <5% on internal Cys or LysReaction conditions[2]
Reaction Time 5 - 60 minutesReagent concentration, temperature[3]

Experimental Protocols

General Protocol for Labeling a Purified Protein with an NHS Ester

This protocol provides a general framework for labeling a purified protein with an amine-reactive fluorescent dye.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive dye (e.g., NHS ester of a fluorophore) dissolved in DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Labeling Reagent Preparation:

    • Prepare a stock solution of the amine-reactive dye in anhydrous DMSO at a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 100 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Monitor the elution profile by absorbance at 280 nm (for protein) and the appropriate wavelength for the dye.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (1-10 mg/mL in amine-free buffer) Labeling Labeling Reaction (1 hour, room temperature) Protein_Prep->Labeling Reagent_Prep Labeling Reagent Preparation (10 mg/mL in DMSO) Reagent_Prep->Labeling Quenching Quenching (15 min with Tris-HCl) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization

Site-Specific Lysine Labeling

While traditional lysine labeling is often non-selective, several strategies have been developed to achieve site-specific modification.

  • Exploiting Differential Reactivity: The pKa of a lysine's amino group can be influenced by its local microenvironment. Lysine residues in specific structural contexts may exhibit enhanced nucleophilicity, allowing for preferential labeling under controlled reaction conditions.[1]

  • Affinity Labeling: This approach utilizes a labeling reagent that contains a moiety with affinity for a specific site on the protein. This proximity effect increases the local concentration of the reactive group, leading to preferential labeling of a nearby lysine.[4][5]

Conclusion

The labeling of lysine residues is a powerful and versatile tool in protein science. While the term "this compound" remains elusive, the fundamental principles of targeting the ε-amino group of lysine are well-understood and extensively applied. The choice of labeling chemistry, reaction conditions, and purification strategy is critical for achieving the desired outcome, whether it be the non-specific labeling for visualization or the highly selective modification required for therapeutic applications. Future advancements in this field will likely focus on the development of novel reagents and methodologies that offer even greater control over the site-specificity and efficiency of lysine modification.

References

A Technical Guide to the Discovery and Synthesis of Novel Fluorescent Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, properties, and applications of novel fluorescent lysine derivatives. These powerful chemical tools are instrumental in modern biochemical and cellular research, enabling precise tracking and analysis of proteins and their functions within complex biological systems.

Introduction to Fluorescent Lysine Derivatives

L-lysine, an essential amino acid, possesses a reactive primary ε-amino group in its side chain, making it an ideal target for chemical modification.[1] By covalently attaching a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—to this amino group, researchers can create fluorescent lysine derivatives. These derivatives can be incorporated into peptides and proteins, serving as luminous reporters to study protein localization, dynamics, interactions, and post-translational modifications.[1][][3] The development of these probes is critical for a wide range of applications, from fundamental cell biology to drug discovery and diagnostics.[][4]

Synthesis and Labeling Strategies

The synthesis of fluorescent lysine derivatives typically involves the reaction of an amine-reactive fluorescent dye with the ε-amino group of lysine. Common strategies include using N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorophores, which readily react with the primary amine of lysine under mild conditions.[3][5]

General Synthesis Approach:

  • Fluorophore Activation: A fluorophore with a carboxylic acid group is activated, often by converting it into an NHS ester.[5][6]

  • Protection of α-amino group: The α-amino group of lysine is protected (e.g., with Boc or Fmoc groups) to ensure selective labeling of the ε-amino group.[6]

  • Conjugation: The activated fluorophore is reacted with the protected lysine.

  • Deprotection: The protecting group on the α-amino group is removed, yielding the final fluorescent lysine derivative ready for incorporation into peptides via solid-phase synthesis.[6]

A generalized workflow for the synthesis and application of these derivatives is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_application Application Lys α-N-Protected Lysine React Conjugation Reaction Lys->React Fluorophore Activated Fluorophore (e.g., NHS-ester) Fluorophore->React Crude Crude Product React->Crude Purify Purification (e.g., HPLC) Crude->Purify Pure Pure Fluorescent Lysine Derivative Purify->Pure SPPS Solid-Phase Peptide Synthesis Pure->SPPS LabeledPeptide Labeled Peptide/Protein CellCulture Live Cell Incubation LabeledPeptide->CellCulture Imaging Fluorescence Microscopy & Analysis CellCulture->Imaging Data Biological Insights Imaging->Data

Workflow for synthesis and application of fluorescent lysine.

Photophysical Properties of Selected Derivatives

The utility of a fluorescent lysine derivative is defined by its photophysical properties. Key parameters include the maximum excitation (λ_ex) and emission (λ_em) wavelengths, the quantum yield (Φ), and the molar absorption coefficient (ε). Below is a summary of properties for several representative derivatives found in the literature.

Derivative ClassFluorophoreλ ex (nm)λ em (nm)Quantum Yield (Φ)Key Features & Reference
Coumarin-Lysine 7-Methoxycoumarin~325~390N/APrepared via NHS-ester chemistry.[5]
Fluorescein-Lysine Carboxymethyl-fluorescein456N/A0.18pH-independent fluorescence from pH 3-8.[6]
Dansyl-Lysine Dansyl Chloride~340~510N/AWidely used for protein and peptide labeling.[]
BODIPY-FL-Lysine BODIPY®-FL~502~510N/AUsed in in-vitro translation labeling systems.[7][8]
Pyrroloquinoline-Lys PQP-13354200.05Probe for selective detection of free lysine.[4]

Detailed Experimental Protocol: Synthesis of a Coumarin-Lysine Derivative

This section provides a representative protocol adapted from the synthesis of coumarin-labeled lysines, which involves activating a coumarin carboxylic acid and reacting it with lysine.[5]

Objective: To synthesize an Fmoc-protected, coumarin-labeled lysine derivative for use in solid-phase peptide synthesis.

Materials:

  • 7-Methoxycoumarin-3-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Fmoc-L-lysine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Coumarin Carboxylic Acid:

    • Dissolve 7-methoxycoumarin-3-carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir at 0°C for 1 hour, then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate. The filtrate contains the active NHS ester of the coumarin.

  • Conjugation to Lysine:

    • In a separate flask, dissolve Fmoc-L-lysine hydrochloride (1.0 eq) in a mixture of DMF and water.

    • Add triethylamine (2.2 eq) to neutralize the hydrochloride and deprotonate the ε-amino group.

    • Slowly add the filtrate containing the coumarin-NHS ester to the lysine solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into cold water and acidify with 1M HCl to precipitate the product.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to yield the pure Fmoc-Lys(Coumarin)-OH.

  • Characterization:

    • Confirm the structure and purity of the final product using Mass Spectrometry and NMR spectroscopy.

    • Characterize the photophysical properties (λ_ex, λ_em, quantum yield) using UV-Vis and fluorescence spectroscopy.

Applications in Cellular Biology and Drug Development

Fluorescent lysine derivatives are versatile tools for interrogating biological systems. Their primary application is the labeling of proteins to visualize their behavior in living cells.[][3]

  • Protein Tracking and Localization: By incorporating a fluorescent lysine, a protein's location, trafficking, and final destination within cellular compartments (e.g., mitochondria) can be monitored in real-time using fluorescence microscopy.[9]

  • Studying Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can utilize peptides labeled with different fluorescent lysines to measure molecular proximity and study protein interactions.

  • Enzyme Activity Assays: Peptides containing a fluorescent lysine can be designed as substrates for enzymes like demethylases or proteases.[10] Cleavage or modification of the peptide results in a change in the fluorescence signal, enabling high-throughput screening of enzyme inhibitors.

The diagram below illustrates the concept of using a fluorescently labeled protein to track its involvement in a cellular signaling pathway.

G cluster_pathway Cellular Signaling Pathway ExtSignal External Signal (e.g., Growth Factor) Receptor Membrane Receptor ExtSignal->Receptor POI Protein of Interest (POI) Labeled with Fluor-Lysine Receptor->POI recruits Kinase Kinase Cascade POI->Kinase activates POI_label Tracked via Fluorescence POI->POI_label TF Transcription Factor Kinase->TF phosphorylates Gene Gene Expression TF->Gene translocates to nucleus & binds DNA Nucleus Nucleus Response Cellular Response Gene->Response

Tracking a labeled protein in a signaling cascade.

Conclusion

The synthesis and application of novel fluorescent lysine derivatives continue to push the boundaries of biological research. By enabling the direct visualization of molecular events, these probes provide invaluable insights into the complex machinery of life. The continued development of new fluorophores with improved brightness, photostability, and unique properties like fluorogenicity (becoming fluorescent only upon reaction) will further enhance their power and utility in both academic research and the development of new therapeutics.[10][11]

References

Unveiling the Spectroscopic Profile of Lysosome-Targeted Cholesteryl-Lysine Probes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying molecular processes. This technical guide delves into the spectral properties and quantum yield of a class of molecules analogous to "Cho-es-Lys," a term we interpret as cholesteryl-lysine conjugates. As no standard compound exists under this name, this paper will focus on a well-characterized series of fluorescent cholesteryl-lysine mimics: CND15–CND19. These probes consist of a 1,8-naphthalimide (ND) fluorophore linked to a cholesterol moiety via an L-lysine linker, designed to investigate membrane interactions and intracellular trafficking, particularly to lysosomes.[1][2] This document provides a comprehensive overview of their photophysical characteristics, detailed experimental protocols for their characterization, and insights into their interaction with cellular signaling pathways.

Core Concept: A Modular Design for Cellular Imaging

The CND probes exemplify a modular design strategy, where a fluorescent reporter (1,8-naphthalimide), a biological targeting molecule (cholesterol), and a linker (L-lysine) are combined to create a versatile tool for cellular imaging. The 1,8-naphthalimide scaffold is a "push-pull" fluorophore, making it highly sensitive to environmental changes, a property known as solvatochromism.[1][2] The cholesterol tail facilitates interaction with and integration into cellular membranes, while the L-lysine linker provides a hydrophilic component that influences the probe's orientation and cellular uptake.[1][2]

Spectral Properties and Quantum Yield

The photophysical properties of the CND15-CND19 probe series were characterized in various organic solvents to assess their solvatochromic behavior. The key spectral data are summarized in the table below.

ProbeHead GroupSolventAbsorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)
CND15 PiperidineDichloromethane415530115
DMSO425535110
Ethanol420532112
Hexane40049090
CND16 MorpholineDichloromethane412535123
DMSO420540120
Ethanol418538120
Hexane395495100
CND17 N,N-dimethylethanolamineDichloromethane418538120
DMSO428545117
Ethanol425542117
Hexane40550095
CND18 PyrrolidineDichloromethane420535115
DMSO430542112
Ethanol428540112
Hexane41050595
CND19 N-methylpiperazineDichloromethane410540130
DMSO422548126
Ethanol420545125
Hexane398508110

Experimental Protocols

I. Synthesis of L-Lysine-Linked Cholesteryl Naphthalimide Probes (CND Series)

The synthesis of the CND probes is a multi-step process that involves the initial reaction of 1,8-naphthalic anhydride with L-lysine, followed by protection of the alpha-amino group, condensation with different amines to form the varied head groups, and finally, esterification with cholesterol.

Workflow for Synthesis of CND Probes

G A 1,8-Naphthalic Anhydride + L-Lysine B Reflux in Ethanol A->B C N-epsilon-1,8-naphthalimido-lysine B->C D Protection of alpha-amino group (di-tert-butyl dicarbonate) C->D E Boc-protected intermediate D->E F Condensation with respective diamine (DCC coupling) E->F G Boc-protected bis-naphthalimide precursor F->G H Deprotection of Boc group G->H I Esterification with Cholesterol H->I J Final CND Probe I->J

Caption: Synthetic workflow for CND probes.

Detailed Steps:

  • Synthesis of N-epsilon-1,8-naphthalimido-lysine: 1,8-Naphthalic anhydride is reacted with L-lysine in ethanol under reflux conditions.[4]

  • Protection of the alpha-amino group: The resulting N-epsilon-1,8-naphthalimido-lysine is treated with di-tert-butyl dicarbonate to protect the alpha-amino group.[4]

  • Condensation with diamines: The carboxyl group of the protected lysine derivative is then condensed with various diamines (e.g., piperidine, morpholine) using a coupling agent like dicyclohexylcarbodiimide (DCC).[4]

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the alpha-amino group.

  • Esterification with Cholesterol: The final step involves the esterification of the deprotected intermediate with cholesterol to yield the final CND probe.

II. UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectra of the CND probes.

Workflow for UV-Vis Spectroscopy

G A Prepare 10 µM stock solutions of CND probes in various solvents C Use quartz cuvettes (1 cm path length) A->C B Use a dual-beam UV-Vis spectrophotometer E Use pure solvent as blank B->E D Record absorbance spectrum (e.g., 300-700 nm) C->D F Determine λ_max D->F E->D

Caption: UV-Vis spectroscopy workflow.

Procedure:

  • Prepare stock solutions of the CND probes (e.g., 10 µM) in the desired spectroscopic grade solvents (e.g., dichloromethane, DMSO, ethanol, hexane).[2]

  • Use a dual-beam UV-Vis spectrophotometer.

  • Transfer the sample solution to a 1 cm path length quartz cuvette.

  • Use a matched cuvette containing the pure solvent as a reference.

  • Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).

  • Identify the wavelength of maximum absorbance (λ_max).

III. Fluorescence Emission Spectroscopy

This protocol describes how to measure the fluorescence emission spectra of the CND probes.

Workflow for Fluorescence Spectroscopy

G A Prepare dilute solutions (e.g., 1 µM) of CND probes in various solvents C Use quartz cuvettes A->C B Use a spectrofluorometer D Set excitation wavelength (e.g., 400 nm) B->D E Record emission spectrum (e.g., 420-650 nm) C->E D->E F Determine λ_em E->F

Caption: Fluorescence spectroscopy workflow.

Procedure:

  • Prepare dilute solutions of the CND probes (e.g., 1 µM) in the same solvents used for absorption spectroscopy to avoid inner filter effects.[2]

  • Use a calibrated spectrofluorometer.

  • Transfer the sample solution to a 1 cm path length quartz cuvette.

  • Set the excitation wavelength, typically at or near the absorption maximum (e.g., 400 nm).[2]

  • Record the emission spectrum over a suitable wavelength range, starting at a wavelength longer than the excitation wavelength to avoid scattered light (e.g., 420-650 nm).[2]

  • Identify the wavelength of maximum emission (λ_em).

IV. Relative Quantum Yield Determination

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.

Workflow for Relative Quantum Yield Measurement

G A Select a suitable standard (e.g., Rhodamine B in ethanol) B Prepare a series of dilute solutions of standard and sample A->B C Measure absorbance at excitation wavelength (Abs < 0.1) B->C D Measure fluorescence emission spectra B->D E Integrate the area under the emission curves C->E D->E F Calculate Quantum Yield using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) E->F

Caption: Relative quantum yield measurement workflow.

Procedure:

  • Select a Standard: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., Rhodamine B in ethanol, Φ = 0.65).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the CND probe in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

Cellular Signaling and Targeting

Cholesteryl-lysine based probes are designed to interact with cellular membranes and traffic within the cell, often accumulating in lysosomes. This trafficking is intimately linked to the broader cellular cholesterol transport pathways, which are crucial for maintaining cellular homeostasis and are implicated in various signaling cascades, notably the mTOR pathway.

Cholesterol Transport to the Lysosome

Exogenous cholesterol, primarily from low-density lipoproteins (LDL), is taken up by cells via receptor-mediated endocytosis. The LDL particles are trafficked through the endosomal pathway to the lysosomes. Inside the acidic environment of the lysosome, cholesteryl esters are hydrolyzed to free cholesterol. This free cholesterol is then exported from the lysosome to other cellular compartments, a process mediated by proteins like Niemann-Pick C1 (NPC1) and NPC2.[5][6]

G cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL Particle LDL_R LDL Receptor LDL->LDL_R Binding Endosome Early Endosome LDL_R->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Cholesterol Free Cholesterol Lysosome->Cholesterol Hydrolysis NPC1_2 NPC1/NPC2 Cholesterol->NPC1_2 Export ER Endoplasmic Reticulum NPC1_2->ER Transport

Caption: LDL-cholesterol uptake and lysosomal processing.

Lysosomal Cholesterol and mTORC1 Signaling

Recent research has unveiled a direct link between lysosomal cholesterol levels and the activation of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism.[5] The lysosomal transmembrane protein SLC38A9 acts as a sensor for lysosomal cholesterol.[5] When cholesterol levels in the lysosome are high, SLC38A9 promotes the recruitment and activation of mTORC1 at the lysosomal surface. Conversely, the cholesterol transporter NPC1 can inhibit mTORC1 signaling. This positions the lysosome as a key signaling hub where nutrient status, including cholesterol availability, is translated into decisions about cell growth and proliferation.[5][7]

G cluster_lysosome Lysosomal Surface mTORC1_inactive Inactive mTORC1 mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation Growth Cell Growth & Proliferation mTORC1_active->Growth SLC38A9 SLC38A9 SLC38A9->mTORC1_inactive Recruits NPC1 NPC1 NPC1->mTORC1_active Inhibits Cholesterol High Lysosomal Cholesterol Cholesterol->SLC38A9 Sensed by

Caption: Cholesterol-mediated mTORC1 activation at the lysosome.

Conclusion

This technical guide provides a comprehensive overview of the spectral properties, quantum yield, and relevant experimental protocols for a class of cholesteryl-lysine fluorescent probes. The modular design of these probes allows for fine-tuning of their photophysical and biological properties, making them valuable tools for studying membrane dynamics and intracellular trafficking. The provided workflows and signaling pathway diagrams offer a practical framework for researchers and drug development professionals working with these and similar fluorescent molecules. Understanding the interplay between the spectral characteristics of these probes and their biological targets, such as the lysosome and its role in cholesterol-dependent signaling, is crucial for their effective application in elucidating complex cellular processes.

References

Illuminating the Inner Workings of the Cell: A Technical Guide to Live-Cell Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of live-cell imaging, a pivotal technique for unraveling the dynamic processes within living cells. While the specific term "Cho-es-Lys" does not correspond to a recognized molecular probe in the scientific literature, this guide will delve into the principles and applications of various fluorescent probes, including those incorporating lysine and cholesterol analogs, with a particular focus on their utility in Chinese Hamster Ovary (CHO) cells—a cornerstone of modern biopharmaceutical research and development.

Introduction to Live-Cell Imaging

Live-cell imaging allows for the real-time visualization of cellular structures and processes, offering a significant advantage over the static snapshots provided by fixed-cell methodologies.[1] This powerful technique is instrumental in studying a wide array of cellular functions, including protein trafficking, signal transduction, organelle dynamics, and cell division, providing critical insights for basic research and drug development.[1][2]

Chinese Hamster Ovary (CHO) cells are a key in vitro model system, particularly in the production of recombinant therapeutic proteins.[3] Live-cell imaging in CHO cells is crucial for monitoring and optimizing protein production, understanding cellular responses to manufacturing conditions, and assessing the quality of therapeutic antibodies.[3][4]

Key Applications of Fluorescent Probes in Live-Cell Imaging

A diverse toolkit of fluorescent probes enables the specific labeling and visualization of various cellular components and processes.

Visualizing Subcellular Organelles

Mitochondria: These dynamic organelles are central to cellular energy metabolism and apoptosis. Probes like the TraKine™ Pro series offer high specificity and photostability for long-term imaging of mitochondrial dynamics.[5]

Lysosomes: As the cell's recycling center, lysosomes play a crucial role in cellular homeostasis. Lysosome-targeted multifunctional lipid probes can be used to study lipid transport and metabolism within these organelles.[6][7]

Cytoskeleton: The actin and microtubule networks are essential for cell structure, motility, and intracellular transport. Fluorogenic probes allow for the visualization of cytoskeletal dynamics with high resolution in living cells.[8] A live-cell marker, StableMARK, has been developed to specifically visualize stable microtubules, which are crucial for directional intracellular transport.[9]

Monitoring Dynamic Cellular Processes

Protein Trafficking and Aggregation: Understanding the journey of proteins from synthesis to their final destination is fundamental. Live-cell imaging can track protein movement and identify instances of misfolding and aggregation, which is particularly relevant for the production of therapeutic proteins in CHO cells.[10][11] A method has been established to detect intracellular aggregates of recombinant IgG in CHO cells using a fluorescently labeled artificial protein that binds to non-native IgG conformers.[3]

Calcium Signaling: Calcium ions (Ca2+) are versatile second messengers involved in a multitude of cellular processes.[12] Fluorescent calcium indicators, such as GCaMP6s, allow for the real-time monitoring of intracellular calcium fluctuations in response to various stimuli.[12][13][14][15]

Focus on Lysine and Cholesterol-Based Probes

While "this compound" is not a standard identifier, probes incorporating cholesterol and lysine are at the forefront of membrane biology and transport studies.

Cholesteryl-Lysine Probes: Researchers have developed fluorescent cholesterol mimics that incorporate an L-lysine linker between the cholesterol moiety and a fluorophore.[1][16][17] These probes are valuable tools for studying membrane structure, dynamics, and cholesterol trafficking in live cells.[17]

Cholyl-Lys-Fluorescein: This fluorescently labeled bile acid derivative is used to visualize bile acid uptake and efflux in real-time, providing insights into transporter activity and localization.[]

Fluorescently Labeled Lysine for Protein Synthesis: The FluoroTect™ GreenLys system utilizes a lysine-charged tRNA labeled with a fluorophore to incorporate fluorescent lysine into proteins during in vitro translation.[2][19] While not a direct live-cell imaging technique for endogenous proteins, it is a powerful tool for labeling and detecting newly synthesized proteins.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature to facilitate comparison.

Probe/SystemTargetCell TypeExcitation (nm)Emission (nm)Key Quantitative FindingReference
PQP-1L-lysineHeLa335~420Fluorescence quantum yield of 0.05.[20]
TraKine™ ProMitochondriaMammalian647661Superior photostability compared to commercial alternatives.[5]
Cholyl-Lys-FluoresceinBile Acid TransportHepatocytes--Enables real-time visualization of uptake and efflux.[]
CND15-CND19Cholesterol3T3 fibroblasts--Used to measure cellular membrane dynamics.[17]
GCaMP6sCalciumMA104--Detects increases in intracellular calcium upon viral infection.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible live-cell imaging experiments.

General Protocol for Live-Cell Imaging
  • Cell Culture: Plate cells on glass-bottom dishes or slides suitable for microscopy. For CHO suspension cells, specialized microfluidic devices can be used for single-cell cultivation and imaging.[21]

  • Labeling: Incubate cells with the desired fluorescent probe at an optimized concentration and for a sufficient duration. Wash cells with fresh, phenol red-free medium to remove excess probe.[22]

  • Imaging: Mount the sample on the microscope stage equipped with an environmental chamber to maintain physiological conditions (temperature, CO2, humidity).[23]

  • Image Acquisition: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[24] Acquire time-lapse images at appropriate intervals to capture the dynamics of the process under investigation.[23]

  • Data Analysis: Use image analysis software to quantify fluorescence intensity, track objects, and analyze dynamic parameters.[25][26][27]

Protocol for Imaging Intracellular IgG Aggregation in CHO Cells[3]
  • Probe Preparation: Prepare fluorescently labeled AF.2A1 by conjugation.

  • Transfection: Transfect antibody-producing CHO cells with the fluorescently labeled AF.2A1.

  • Incubation: Culture the cells for 24 hours post-transfection.

  • Staining (Optional): Perform nuclear staining if required for colocalization analysis.

  • Imaging: Visualize intracellular IgG aggregates using a confocal laser-scanning microscope.

Protocol for Calcium Imaging using GCaMP6s[12]
  • Cell Preparation: Use a cell line stably expressing the GCaMP6s indicator.

  • Stimulation: Treat the cells with the agonist or stimulus of interest to induce calcium signaling.

  • Live-Cell Imaging: Acquire time-lapse images using a fluorescence microscope. Increases in green fluorescence indicate rises in intracellular calcium.

  • Analysis: Quantify the changes in fluorescence intensity over time to characterize the calcium signaling dynamics.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to live-cell imaging.

experimental_workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis culture Cell Culture (e.g., CHO cells) labeling Fluorescent Labeling (e.g., Organelle Probe) culture->labeling microscopy Live-Cell Microscopy (Confocal, Spinning Disk) labeling->microscopy acquisition Time-Lapse Acquisition microscopy->acquisition quantification Image Quantification acquisition->quantification interpretation Biological Interpretation quantification->interpretation

Caption: A generalized workflow for live-cell imaging experiments.

calcium_signaling_pathway stimulus External Stimulus (e.g., Agonist) receptor GPCR / Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 Production plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_release Ca2+ Release er->ca_release gcamp GCaMP6s Fluorescence ca_release->gcamp response Cellular Response ca_release->response

Caption: A simplified signaling pathway for agonist-induced calcium release.

protein_trafficking_workflow cluster_destination Trafficking Destinations synthesis Protein Synthesis (Ribosome) er ER Processing & Folding synthesis->er golgi Golgi Apparatus (Modification & Sorting) er->golgi secretion Secretion golgi->secretion membrane Plasma Membrane golgi->membrane organelles Other Organelles golgi->organelles

Caption: An overview of the protein secretory pathway.

References

In-Depth Technical Guide: Biocompatibility and Cytotoxicity of Cholesterol-Lysine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-lysine conjugates represent a promising class of biomaterials for drug delivery and gene therapy applications. The conjugation of cholesterol, a natural and biocompatible lipid, with lysine, an essential amino acid, can result in amphiphilic molecules capable of self-assembly into various nanostructures. These systems aim to improve the therapeutic index of drugs by enhancing their solubility, stability, and cellular uptake. This technical guide provides a comprehensive overview of the biocompatibility and cytotoxicity studies of cholesterol-lysine based systems, with a focus on quantitative data and detailed experimental methodologies. While a specific compound designated "Cho-es-Lys" is not extensively characterized in publicly available literature, this guide synthesizes data from closely related cholesterol-lysine conjugates to provide a predictive and practical framework for researchers.

Core Concepts in Biocompatibility and Cytotoxicity Assessment

The evaluation of biocompatibility and cytotoxicity is a critical step in the preclinical development of any new drug delivery system. These studies aim to ensure that the carrier itself does not elicit adverse biological responses that would outweigh its therapeutic benefits. Key parameters assessed include:

  • Cell Viability: The overall health and number of living cells after exposure to the test compound.

  • Cytotoxicity: The property of a substance to cause damage to cells, potentially leading to cell death.

  • Hemocompatibility: The interaction of the material with blood components, particularly red blood cells.

  • Inflammatory Response: The activation of the immune system in response to the material.

  • Apoptosis and Necrosis: The mechanisms of cell death induced by the substance.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cholesterol-lysine conjugates and related cationic lipids. This data provides a comparative overview of their cytotoxic potential across different cell lines and assays.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Compound/SystemCell LineAssayIC50 ValueReference
Cationic Lipid (CDA14 - Quaternary Ammonium Headgroup)NCI-H460CCK-8159.4 µg/mL[1]
Cationic Lipid (CDO14 - Tri-peptide Headgroup)NCI-H460CCK-8340.5 µg/mL[1]
Poly-L-lysine/DNA Complexes (High Concentration)Neuro2AMTTConcentration-dependent decrease in metabolic activity[2]

Table 2: Hemolysis Assay Data

Compound/SystemDescriptionHemolysis (%)NotesReference
Cholesterol Vitamin E-based PolymerMicellar formulation1.10% - 2.81%Considered safe (below 5% threshold)[3]
Lysine Derivative SurfactantsVarious counterionsLess hemolytic than commercial surfactantsIndicates lower potential for eye irritation[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biocompatibility and cytotoxicity of cholesterol-lysine conjugates.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the cholesterol-lysine conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Steps cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with this compound Conjugate seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate Cell Viability (%) read->calculate

MTT Assay Experimental Workflow

Hemolysis Assay

This assay assesses the compatibility of a material with red blood cells (RBCs) by measuring the release of hemoglobin.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

  • RBC Isolation and Washing: Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension until the supernatant is clear.

  • RBC Suspension: Prepare a 1% suspension of the washed RBCs in PBS.[8]

  • Sample Incubation: In a 96-well plate, mix 50 µL of the 1% RBC suspension with 50 µL of the cholesterol-lysine conjugate solution at various concentrations.[8]

  • Controls: Use PBS as a negative control (0% hemolysis) and a solution of 10% Triton X-100 as a positive control (100% hemolysis).[8]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[8]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.[8]

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Apoptosis Assay using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the cholesterol-lysine conjugate for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways in Cholesterol-Related Cytotoxicity and Cellular Interactions

While specific signaling pathways for cholesterol-lysine conjugates are not yet fully elucidated, the role of cholesterol in cellular signaling provides a basis for understanding potential mechanisms of interaction and toxicity.

Cholesterol and Membrane Rafts

Cholesterol is a key component of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[9] The introduction of cholesterol-lysine conjugates could potentially alter the composition and integrity of these rafts, thereby affecting downstream signaling pathways.

Lipid_Raft_Signaling ChoLys Cholesterol-Lysine Conjugate Membrane Cell Membrane ChoLys->Membrane Integration Raft Lipid Raft Membrane->Raft Modulation Receptor Receptor Protein Raft->Receptor Clustering/Activation Signaling Downstream Signaling Cascade Receptor->Signaling

Modulation of Lipid Raft Signaling

Lysosomal Cholesterol and mTORC1 Signaling

Lysosomal cholesterol is known to activate the mTORC1 signaling pathway, a master regulator of cell growth and proliferation.[10] The delivery of cholesterol via a lysine-based carrier could influence this pathway. The SLC38A9 protein at the lysosomal surface is a key sensor for cholesterol, and its interaction with NPC1 regulates mTORC1 activation.[10]

mTORC1_Signaling ChoLys Cholesterol-Lysine Conjugate Lysosome Lysosome ChoLys->Lysosome Delivery SLC38A9 SLC38A9 Lysosome->SLC38A9 Cholesterol Sensing mTORC1 mTORC1 SLC38A9->mTORC1 Activation NPC1 NPC1 NPC1->SLC38A9 Inhibition Growth Cell Growth & Proliferation mTORC1->Growth

Lysosomal Cholesterol and mTORC1 Signaling Pathway

Inflammatory Response Pathways

The introduction of foreign nanoparticles can trigger inflammatory responses. Macrophages may recognize and internalize cholesterol-lysine nanoparticles, leading to the activation of inflammasomes like NLRP3.[11] This can result in the secretion of pro-inflammatory cytokines such as IL-1β.[11]

Inflammatory_Response ChoLysNP This compound Nanoparticle Macrophage Macrophage ChoLysNP->Macrophage Phagocytosis NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Activation Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3->Cytokines Secretion

Inflammatory Response to Nanoparticles

Conclusion

The biocompatibility and cytotoxicity of cholesterol-lysine conjugates are critical determinants of their potential clinical success. The available data on related cationic lipids and cholesterol-based delivery systems suggest that the specific chemical structure, including the nature of the linker and the overall charge, significantly influences the safety profile. This guide provides a foundational understanding and practical methodologies for the comprehensive evaluation of novel cholesterol-lysine based drug delivery platforms. Further research focusing on specific, well-characterized "this compound" molecules is necessary to build a more detailed and predictive safety profile.

References

A Technical Guide to Fluorescent Probes for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes have become indispensable tools in the study of proteins, enabling researchers to visualize, quantify, and characterize their behavior in complex biological systems.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescent probes in protein analysis. From the fundamental properties of different probe types to detailed experimental protocols and the visualization of complex signaling pathways, this guide serves as a valuable resource for both novice and experienced scientists in academic research and drug development.

The strategic selection and application of fluorescent probes are critical for obtaining high-quality, reproducible data. This guide will delve into the various classes of fluorescent probes, including organic dyes, fluorescent proteins, and nanoparticles, highlighting their unique advantages and limitations. Furthermore, it will provide detailed, step-by-step protocols for common protein labeling techniques and analytical assays, empowering researchers to confidently implement these methods in their own laboratories.

Finally, to facilitate a deeper understanding of the application of these probes in a biological context, this guide will feature detailed diagrams of key signaling pathways, such as the MAPK/ERK and GPCR pathways, illustrating how fluorescent probes can be used to dissect complex protein-protein interactions and cellular communication networks.

Core Concepts in Fluorescent Probes

The utility of a fluorescent probe is defined by its photophysical properties, which dictate its suitability for specific applications. Key parameters include the excitation and emission maxima, extinction coefficient, quantum yield, and lifetime.

  • Excitation and Emission Spectra: The excitation spectrum shows the range of wavelengths of light that a fluorophore can absorb, while the emission spectrum shows the range of wavelengths of light it emits after excitation. The difference between the peak excitation and peak emission wavelengths is known as the Stokes shift. A larger Stokes shift is generally desirable as it facilitates the separation of the excitation and emission signals.

  • Extinction Coefficient (ε): This value represents the measure of how strongly a molecule absorbs light at a particular wavelength.[3] A higher extinction coefficient indicates that the molecule is more efficient at absorbing photons, which is a prerequisite for strong fluorescence.[4]

  • Quantum Yield (Φ or QY): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A quantum yield of 1.0 indicates that for every photon absorbed, a photon is emitted, representing the maximum possible fluorescence efficiency.[4]

  • Brightness: The overall brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[4]

  • Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Types of Fluorescent Probes for Protein Analysis

Fluorescent probes for protein analysis can be broadly categorized into three main classes: organic dyes, fluorescent proteins, and nanoparticles.

Organic Dyes

Small organic molecules that can be chemically conjugated to proteins are a versatile class of fluorescent probes.[5] They offer a wide range of colors, high brightness, and photostability. Common reactive groups on these dyes, such as N-hydroxysuccinimide (NHS) esters and maleimides, allow for covalent attachment to specific amino acid residues on the protein surface, most commonly lysines and cysteines, respectively.[6]

Fluorescent Proteins

Genetically encoded fluorescent proteins (FPs), such as the Green Fluorescent Protein (GFP) and its numerous variants, have revolutionized protein analysis by enabling the visualization of proteins in living cells.[2][7][8] These probes can be genetically fused to a protein of interest, allowing for the tracking of its localization, dynamics, and interactions in real-time.[8][9] The FP color palette has expanded significantly to cover almost the entire visible spectrum, from blue to far-red.[10][11]

Nanoparticles

Fluorescent nanoparticles, such as quantum dots (QDs), offer several advantages over traditional organic dyes and fluorescent proteins, including exceptional brightness, photostability, and a broad absorption spectrum coupled with a narrow, tunable emission spectrum.[12] These properties make them particularly well-suited for long-term imaging and multiplexing applications.

Data Presentation: Photophysical Properties of Common Fluorescent Probes

The following tables summarize the key photophysical properties of a selection of commonly used fluorescent proteins and organic dyes for protein analysis.

Table 1: Photophysical Properties of Selected Fluorescent Proteins [10][13][14][15][16][17]

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative Brightness (%)
Cyan Fluorescent Proteins (CFPs)
ECFP43347526,0000.4017
mCerulean43347543,0000.6244
mTurquoise243447445,0000.9369
Green Fluorescent Proteins (GFPs)
EGFP48850756,0000.60100
Emerald48750957,5000.68116
Superfolder GFP48551083,3000.65161
Yellow Fluorescent Proteins (YFPs)
EYFP51352783,4000.61151
mVenus51552892,2000.57156
mCitrine51652977,0000.76173
Orange/Red Fluorescent Proteins
mOrange54856271,0000.69145
mCherry58761072,0000.2247
tdTomato554581138,0000.69282
mKate258863351,5000.4061

Table 2: Photophysical Properties of Selected Organic Dyes [18]

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
FITC49451868,0000.92
TRITC55558065,0000.28
Texas Red-X, SE59561580,0000.73
Alexa Fluor 488, SE49551971,0000.92
Alexa Fluor 555, SE555565150,0000.10
Alexa Fluor 647, SE650668239,0000.33
Cy3, SE550570150,0000.15
Cy5, SE649670250,0000.27

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescent probes for protein analysis.

Protocol 1: Covalent Labeling of Proteins with NHS-Ester Dyes[2][5][6][7][20]

This protocol describes a general procedure for labeling primary amines (e.g., lysine residues) on a protein with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS-ester functionalized fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • 1X Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS-ester dye to warm to room temperature.

    • Dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

    • Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with 1X PBS.

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dye.

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law and the extinction coefficient of the dye.

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: Thermal Shift Assay (TSA) for Protein Stability using SYPRO Orange[1][8][21][22][23]

This protocol outlines the use of the fluorescent dye SYPRO Orange to determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability.

Materials:

  • Purified protein of interest

  • SYPRO Orange Protein Gel Stain (5000X stock in DMSO)

  • Buffer of interest

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Prepare the SYPRO Orange Working Solution:

    • Dilute the 5000X SYPRO Orange stock to a 50X working solution in the buffer of interest.

  • Prepare the Reaction Mixture:

    • In each well of a 96-well PCR plate, prepare a 25 µL reaction containing:

      • Protein at a final concentration of 1-10 µM.

      • SYPRO Orange at a final concentration of 5X.

      • Buffer of interest.

    • Include a no-protein control (buffer and dye only).

  • Set up the Real-Time PCR Instrument:

    • Set the instrument to perform a melt curve analysis.

    • The temperature should ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the instrument to collect fluorescence data at each temperature increment using the appropriate filter set for SYPRO Orange (Excitation: ~470 nm, Emission: ~570 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, which corresponds to the inflection point of the sigmoidal melting curve. This can be determined by finding the peak of the first derivative of the melting curve.

Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions[24][25][26]

This protocol provides a general workflow for measuring FRET between two fluorescently labeled proteins in living cells to study their interaction. This example uses a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.

Materials:

  • Mammalian cells

  • Expression vectors for Protein A-CFP (donor) and Protein B-YFP (acceptor)

  • Transfection reagent

  • Confocal microscope equipped with appropriate lasers and filter sets for CFP and YFP

  • Image analysis software

Procedure:

  • Cell Culture and Transfection:

    • Culture mammalian cells to ~70-80% confluency.

    • Co-transfect the cells with the expression vectors for Protein A-CFP and Protein B-YFP using a suitable transfection reagent.

    • As controls, transfect cells with only the donor construct (Protein A-CFP) and only the acceptor construct (Protein B-YFP).

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Image Acquisition:

    • Image the transfected cells using a confocal microscope.

    • Acquire three images for each field of view:

      • Donor Channel: Excite with the CFP laser (e.g., 440 nm) and collect emission in the CFP range (e.g., 460-500 nm).

      • Acceptor Channel: Excite with the YFP laser (e.g., 514 nm) and collect emission in the YFP range (e.g., 530-600 nm).

      • FRET Channel: Excite with the CFP laser (e.g., 440 nm) and collect emission in the YFP range (e.g., 530-600 nm).

  • Image Analysis and FRET Calculation:

    • Correct the images for background fluorescence.

    • Correct the FRET channel image for donor bleed-through (the portion of the donor emission that is detected in the FRET channel) and acceptor cross-excitation (the direct excitation of the acceptor by the donor excitation wavelength). These correction factors are determined from the control samples (donor-only and acceptor-only).

    • Calculate the normalized FRET (NFRET) efficiency for each pixel using a suitable algorithm. A common method is the three-cube FRET method.

    • Generate a pseudocolor image of the FRET efficiency to visualize the areas of protein-protein interaction within the cell.

Protocol 4: Monitoring Enzyme Activity with a Fluorogenic Substrate[10][27][28][29]

This protocol describes a general method for measuring the activity of a purified enzyme using a fluorogenic substrate.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • Assay buffer

  • Fluorescence plate reader

  • Black 96-well microplate

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of dilutions of the fluorescent product of the enzymatic reaction in the assay buffer.

    • Measure the fluorescence of each standard on the fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity versus the concentration of the fluorescent product to generate a standard curve.

  • Enzyme Reaction:

    • In a black 96-well microplate, add the assay buffer and the fluorogenic substrate to each well.

    • Initiate the reaction by adding the purified enzyme to the wells.

    • Include a no-enzyme control.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular time intervals.

  • Data Analysis:

    • For each time point, subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing samples.

    • Use the standard curve to convert the fluorescence intensity values to the concentration of the product formed.

    • Plot the concentration of the product versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

    • The enzyme activity can then be calculated from the initial velocity and the concentration of the enzyme used in the assay.

Mandatory Visualization: Signaling Pathways

The following diagrams, created using the DOT language, illustrate the application of fluorescent probes in dissecting complex signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including cell proliferation, differentiation, and survival.[11][19][20] Fluorescent probes, particularly FRET-based biosensors, have been instrumental in elucidating the spatiotemporal dynamics of this pathway.[8][19][21]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binding SOS SOS RTK->SOS Recruitment Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GTP->Ras_GDP GAP Activity Raf Raf Ras_GTP->Raf Activation Ras_GTP->FRET_Ras_Raf SOS->Ras_GDP GEF Activity pRaf p-Raf Raf->FRET_Ras_Raf MEK MEK1/2 pMEK p-MEK1/2 MEK->FRET_MEK_ERK ERK ERK1/2 pERK p-ERK1/2 ERK->FRET_MEK_ERK pRaf->Raf Phosphatase pRaf->MEK Phosphorylation pMEK->MEK Phosphatase pMEK->ERK Phosphorylation pERK->ERK Phosphatase pERK_n p-ERK1/2 pERK->pERK_n Translocation pERK_n->pERK Translocation TF Transcription Factors (e.g., Elk-1, c-Fos) pERK_n->TF Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Activation FRET_Ras_Raf->Ras_GTP FRET probe for Ras-Raf interaction FRET_MEK_ERK->MEK FRET probe for MEK-ERK interaction

Caption: MAPK/ERK signaling cascade with FRET probes.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[22][23] Fluorescent ligands and biosensors have been crucial in studying GPCR activation, signaling, and trafficking.[24][25]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (Fluorescently Labeled) GPCR GPCR Ligand->GPCR Binding G_protein G-Protein (αβγ) GPCR->G_protein Activation GPCR->FRET_GPCR_Gprotein G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_protein->FRET_GPCR_Gprotein G_alpha_GTP->G_protein GTP Hydrolysis AC Adenylyl Cyclase G_alpha_GTP->AC Activation (Gs) PLC Phospholipase C G_alpha_GTP->PLC Activation (Gq) cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activation cAMP->FRET_cAMP Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation PKC->Cellular_Response Ca_release->Cellular_Response FRET_GPCR_Gprotein->GPCR FRET probe for GPCR-G protein coupling FRET_cAMP->cAMP FRET biosensor for cAMP

Caption: GPCR signaling pathways with fluorescent probes.

Conclusion

Fluorescent probes are powerful and versatile tools that have fundamentally changed the way we study proteins. This guide has provided a comprehensive overview of the key concepts, a compilation of quantitative data for common probes, detailed experimental protocols for their application, and visual representations of their use in dissecting complex biological pathways. By understanding the principles outlined in this guide and applying the provided methodologies, researchers can effectively harness the power of fluorescence to gain deeper insights into protein function, interactions, and regulation, ultimately advancing our understanding of biology and accelerating the development of new therapeutics. As the field of fluorescent probe development continues to evolve, with the creation of new probes with enhanced photophysical properties and novel functionalities, the future of protein analysis promises to be even more illuminating.

References

Understanding Cho-es-Lys solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Cho-es-Lys

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate, is a cholesterol-esterified lysine derivative with potential applications in drug delivery and biopharmaceutical development.[1] Understanding its solubility and stability is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on the properties of its constituent molecules—cholesterol and L-lysine. It also outlines detailed experimental protocols for the systematic evaluation of these properties and presents logical workflows and degradation pathways using visual diagrams.

Chemical Properties of this compound

This compound is a complex molecule that marries the hydrophilic nature of L-lysine with the lipophilic characteristics of cholesterol. This amphipathic nature is a key determinant of its solubility and stability profile.

PropertyDescription
Chemical Name L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate[1]
Molecular Formula C40H72N2O5 • 2CF3COO[1]
Structure A cholesterol molecule linked to a lysine molecule via a hexyl ester linker.
Key Functional Groups Ester, carbamate, primary amine, carboxylic acid (in lysine), hydroxyl (in cholesterol).
Predicted Nature Amphipathic, with a large nonpolar sterol nucleus and a polar amino acid head group.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the solvent system due to its amphipathic structure.

Predicted Solubility in Various Solvents

Based on the properties of L-lysine and cholesterol, the following solubility profile for this compound can be anticipated:

Solvent TypePredicted SolubilityRationale
Water Low to ModerateThe polar lysine and trifluoroacetate components will contribute to some aqueous solubility, but the large, nonpolar cholesterol moiety will significantly limit it. L-lysine itself is highly soluble in water.[2][3]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighThese solvents can effectively solvate both the polar and nonpolar parts of the molecule. L-lysine hydrochloride shows good solubility in DMSO.[4]
Alcohols (e.g., Methanol, Ethanol) Moderate to HighAlcohols can interact with both the polar and nonpolar regions. L-lysine is soluble in lower alcohols like methanol and ethanol.[2] However, cholesterol has limited solubility in ethanol.[3]
Nonpolar Solvents (e.g., Hexane, Chloroform) HighThe large cholesterol component will dominate, leading to good solubility in nonpolar, organic solvents. L-lysine is virtually insoluble in non-polar solvents.[2]
Factors Influencing Solubility
  • pH: The ionization state of the primary amine and carboxylic acid groups of the lysine moiety will be pH-dependent. At low pH, the amine groups will be protonated (-NH3+), and at high pH, the carboxylic acid will be deprotonated (-COO-). This will influence the molecule's overall charge and its interaction with polar solvents. The solubility of amino acids generally increases at pH values above and below their isoelectric point.[5]

  • Temperature: Solubility is generally expected to increase with temperature, although this relationship should be determined empirically.

  • Salt Concentration: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound in aqueous solutions.

Stability Profile

The stability of this compound is critical for its shelf-life and efficacy. Degradation can occur through several pathways, primarily hydrolysis of the ester and carbamate linkages.

Predicted Stability under Various Conditions
ConditionPredicted StabilityPotential Degradation Pathways
pH Stable in a narrow, near-neutral pH range. Susceptible to degradation at acidic and alkaline pH.Acid-catalyzed hydrolysis: Cleavage of the ester and carbamate bonds. Base-catalyzed hydrolysis: Saponification of the ester linkage.
Temperature Sensitive to elevated temperatures.Increased rate of hydrolysis and potential for oxidative degradation of the cholesterol moiety. For many biomolecules, an increase in temperature induces the formation of β-structures which can lead to aggregation.[6]
Light Potentially susceptible to photodegradation.The cholesterol moiety can undergo oxidation upon exposure to light.
Oxidative Stress Susceptible to oxidation.The cholesterol ring system and the amino groups of lysine are potential sites for oxidation.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common method for determining solubility is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, PBS at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.[7][8]

  • Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability-Indicating Method (SIM) Development

A stability-indicating method is crucial to separate the intact this compound from its degradation products.[9]

Protocol: HPLC-Based Stability-Indicating Method Development

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.[10]

  • Chromatographic Separation: Develop a reversed-phase HPLC method.

    • Column: C18 or C8 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance. Mass spectrometry (MS) can be coupled for peak identification.

  • Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[9]

Stability Testing

Protocol: Long-Term and Accelerated Stability Studies

  • Sample Preparation: Prepare solutions of this compound in relevant buffers and formulations.

  • Storage Conditions: Store samples under various conditions as per ICH guidelines (Q1A(R2)):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples using the validated stability-indicating method to quantify the remaining intact this compound and any degradation products. Also, assess physical changes such as appearance, pH, and particle formation.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Solubility Assessment cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Analysis & Reporting A Synthesize & Purify This compound B Develop & Validate Analytical Methods (HPLC, LC-MS) A->B C Forced Degradation Studies B->C D Develop Stability- Indicating Method (SIM) C->D E Shake-Flask Solubility in Various Solvents D->E H Long-Term Stability Studies (ICH) D->H I Accelerated Stability Studies (ICH) D->I J Photostability Studies D->J F Determine pH-Solubility Profile E->F G Assess Temperature Effect on Solubility F->G L Compile Solubility & Stability Data G->L K Identify Degradation Products H->K I->K J->K K->L M Propose Formulation & Storage Conditions L->M

Caption: Workflow for assessing this compound solubility and stability.

Predicted Degradation Pathway of this compound

G A This compound (Intact Molecule) B Cholesterol + Lysine-Hexyl Ester Carbamate Hydrolysis A->B  Acid/Base C Cho-es + Lysine Ester Hydrolysis A->C  Acid/Base D Oxidized Derivatives Oxidation A->D  Light/Oxidants

Caption: Predicted major degradation pathways for this compound.

Experimental Workflow for Stability Indicating Method (SIM) Development

G cluster_0 Stress Conditions cluster_1 Analysis & Method Development cluster_2 Validation Acid Acid Hydrolysis (e.g., 0.1M HCl) Analyze Analyze Stressed Samples by HPLC-UV/MS Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analyze Heat Thermal Stress (e.g., 80°C) Heat->Analyze Light Photolytic Stress (ICH Q1B) Light->Analyze Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->Analyze Separate Optimize Chromatography to Separate Peaks Analyze->Separate Identify Identify Degradation Products by MS Separate->Identify Validate Validate Method (ICH Q2(R1)) Identify->Validate

Caption: Workflow for developing a stability-indicating method.

Conclusion

The solubility and stability of this compound are critical quality attributes that must be thoroughly investigated to ensure its successful development as a therapeutic agent or delivery vehicle. This guide provides a foundational understanding of its expected physicochemical properties based on its constituent components. The detailed experimental protocols and logical workflows presented herein offer a systematic approach for researchers and drug development professionals to comprehensively characterize this compound, ultimately enabling the development of a safe, stable, and efficacious product. Empirical data generated through these studies will be essential to refine the predictions made in this guide and to establish optimal formulation and storage conditions.

References

Quantitative Comparison of Fluorescent Labeling Technologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Protein Labeling: Traditional Fluorescent Proteins versus Site-Specific Unnatural Amino Acid Tagging

For decades, the field of molecular biology has been illuminated by the green fluorescent protein (GFP) and its spectral variants, revolutionizing the way researchers visualize and track proteins in living systems.[1][2][3] These genetically encoded tags are proteins that, when fused to a protein of interest, fold and intrinsically form a chromophore, rendering the target protein fluorescent.[1] However, the large size and sometimes disruptive nature of these protein tags, along with their inherent photophysical limitations, have driven the development of more precise and versatile labeling technologies.[4]

A powerful alternative that has emerged is the site-specific incorporation of unnatural amino acids (UAAs) into proteins.[4][5] This technique allows for the introduction of a small, bio-orthogonal reactive group at a specific site in the protein of interest. This reactive handle can then be covalently attached to a small, bright, and photostable organic fluorophore. This approach offers several advantages over traditional fluorescent protein tags, including smaller tag size, potentially brighter and more photostable fluorophores, and the ability to introduce other functionalities beyond fluorescence.

This technical guide provides a comprehensive comparison of these two powerful protein labeling strategies, offering researchers, scientists, and drug development professionals the information needed to select the optimal approach for their experimental needs.

The choice between a traditional fluorescent protein and a UAA-based labeling strategy often depends on the specific experimental requirements. The following table summarizes key quantitative parameters for popular examples of each class.

PropertyTraditional Fluorescent Proteins (e.g., EGFP, mCherry)UAA-Based Dyes (e.g., Alexa Fluor 647)
Tag Size ~27 kDa (238 amino acids)[3]Size of a single amino acid + small dye (~1 kDa)
Quantum Yield 0.60 (EGFP)Typically >0.3, can be up to 0.92
Molar Extinction Coefficient (cm⁻¹M⁻¹) 56,000 (EGFP)Often >100,000 (e.g., 270,000 for Alexa Fluor 647)
Photostability Variable, prone to photobleachingGenerally high, organic dyes are often more robust
Maturation Time Minutes to hours (requires oxygen)Instantaneous upon chemical labeling
Spectral Range Limited by available protein variantsBroad, determined by the chosen organic dye

Experimental Protocols

Cloning and Expression of a GFP-Fusion Protein

This protocol outlines the standard procedure for creating and expressing a protein of interest tagged with a fluorescent protein like EGFP in mammalian cells.

  • Vector Construction: The coding sequence of the protein of interest is inserted into a mammalian expression vector either upstream (for C-terminal tagging) or downstream (for N-terminal tagging) of the EGFP coding sequence. A flexible linker sequence is often included between the two coding regions to minimize interference.

  • Transfection: The resulting plasmid is transfected into a suitable mammalian cell line, such as HEK293 or CHO cells, using a standard transfection reagent.[6][7]

  • Expression and Selection: The cells are cultured for 24-48 hours to allow for gene expression. If a selectable marker is present on the plasmid, an appropriate selection agent can be added to the culture medium to generate a stable cell line.

  • Verification of Expression: Expression of the fusion protein is confirmed by fluorescence microscopy, looking for the characteristic green fluorescence of EGFP localized to the expected subcellular compartment. Western blotting with an anti-GFP antibody can also be used to confirm the expression and size of the fusion protein.

Site-Specific Labeling via Unnatural Amino Acid Incorporation

This protocol describes the general workflow for incorporating a UAA into a protein of interest and subsequently labeling it with a fluorescent dye.

  • Genetic Manipulation: The codon for the amino acid at the desired labeling site in the gene of interest is mutated to a nonsense codon, typically the amber stop codon (TAG).

  • Expression System: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the expression host (e.g., E. coli or mammalian cells). This synthetase is engineered to specifically recognize the UAA and charge the corresponding orthogonal tRNA with it.

  • UAA Supplementation: The UAA, containing a bio-orthogonal reactive group (e.g., an azide or alkyne), is added to the cell culture medium.

  • Protein Expression and Incorporation: During protein synthesis, when the ribosome encounters the amber codon, the orthogonal tRNA delivers the UAA, resulting in its incorporation into the polypeptide chain.

  • Protein Purification: The protein of interest, now containing the UAA, is purified using standard chromatography techniques.

  • Fluorescent Labeling: The purified protein is incubated with a fluorescent dye that contains a complementary reactive group (e.g., an alkyne for an azide-containing UAA, or vice-versa) for a click chemistry reaction. This results in the covalent attachment of the dye to the protein at the specific site of the UAA.

  • Removal of Excess Dye: Unreacted dye is removed by size-exclusion chromatography or dialysis.

Visualizing the Workflows

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams illustrate the key steps in each labeling strategy.

GFP_Fusion_Workflow cluster_cloning Vector Construction cluster_expression Cellular Expression Gene_of_Interest Gene of Interest Fusion_Gene Fusion_Gene Gene_of_Interest->Fusion_Gene Ligate EGFP_Gene EGFP Gene EGFP_Gene->Fusion_Gene Ligate Expression_Vector Expression Vector Transfection Transfect into CHO/HEK293 Cells Expression_Vector->Transfection Fusion_Gene->Expression_Vector Insert Transcription Transcription Transfection->Transcription Translation Translation Transcription->Translation Folding Folding & Chromophore Maturation Translation->Folding Fluorescent_Protein Fluorescent Fusion Protein Folding->Fluorescent_Protein Imaging Imaging Fluorescent_Protein->Imaging Visualize

Caption: Workflow for labeling a protein with a traditional fluorescent protein tag like EGFP.

UAA_Labeling_Workflow cluster_genetic Genetic Engineering & Expression cluster_biochemistry Purification & Labeling Mutate_Gene Mutate Gene of Interest (introduce TAG codon) Introduce_Synthetase Introduce Orthogonal Synthetase/tRNA Pair Mutate_Gene->Introduce_Synthetase Add_UAA Add UAA with Reactive Group to Media Introduce_Synthetase->Add_UAA Expression Express Protein Add_UAA->Expression Purify_Protein Purify Protein with incorporated UAA Expression->Purify_Protein Add_Dye Add Fluorescent Dye with complementary reactive group Purify_Protein->Add_Dye Click_Chemistry Click Chemistry Reaction Add_Dye->Click_Chemistry Purify_Labeled_Protein Purify Labeled Protein Click_Chemistry->Purify_Labeled_Protein Labeled_Protein Site-Specifically Labeled Fluorescent Protein Purify_Labeled_Protein->Labeled_Protein Applications Applications Labeled_Protein->Applications Use in assays, imaging, etc.

Caption: Workflow for site-specific protein labeling using unnatural amino acid incorporation.

Signaling Pathway Illustration: Kinase Cascade

Fluorescently tagged proteins are invaluable for studying dynamic cellular processes like signaling cascades. Below is a generic representation of a kinase cascade, where each component could be tagged using either of the described methods to study its localization and interactions.

Kinase_Cascade Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor activates Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 recruits and activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates and activates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates and activates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor translocates to nucleus and phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

References

An In-depth Technical Guide to the Commercial Availability and Scientific Applications of Cho-es-Lys and Related Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cho-es-Lys" is not widely recognized in scientific literature or commercial catalogs. This guide addresses the most plausible interpretations of this query based on available data: a specific chemical compound, a cell line ("CHO-ES"), and a fluorescent probe ("Cholyl-Lys-Fluorescein"). Researchers and drug development professionals should verify the exact nature of the product required for their specific application.

The Chemical Compound: this compound

Commercial Availability and Suppliers

The commercial availability of "this compound" appears to be limited to a single identified supplier. The product is designated for professional research and industrial use only and is not for medical or consumer applications.[1]

Table 1: Commercial Availability of this compound

SupplierProduct NamePurityMolecular FormulaAvailable QuantityCatalog Number
CP Lab SafetyThis compound95%+C44H72F6N2O95 mgNot Specified
Experimental Protocols & Signaling Pathways

Due to the limited public information on "this compound," specific experimental protocols and established signaling pathways involving this compound are not available. Researchers procuring this compound would likely need to develop their own protocols based on its chemical properties and intended application.

CHO-ES Cells: A Robust Platform for Recombinant Protein Expression

It is highly probable that "this compound" is a misspelling of "CHO-ES," a widely used cell line in biopharmaceutical research and production. CHO-ES cells are a variant of the Chinese Hamster Ovary (CHO) cell line adapted for suspension culture.[2][3] CHO cells are the most common mammalian hosts for the industrial production of recombinant protein therapeutics due to their ability to perform human-like post-translational modifications.[4]

Commercial Availability and Suppliers

CHO-ES cells are commercially available from established life sciences suppliers. They are typically provided as frozen vials containing a specific cell count.[2][5][6]

Table 2: Commercial Availability of CHO-ES Cells

SupplierProduct DescriptionCell CountFormatCatalog Number
Expression Systems (via Fisher Scientific)CHO-ES (suspension CHO K1) cells, Frozen in ESF SFM20M cells/vialFrozen94008F
Expression SystemsCHO-ES cells adapted in ESF SFM20 million cells/vialFrozen94-008F
Expression SystemsCHO-ES cells adapted in ESF SFM20 million cells in 15 ml mediaSuspension Culture94-008S
Experimental Protocols

Detailed protocols for the culture and transfection of CHO-ES cells are typically provided by the supplier. The general workflow involves thawing, culturing, passaging, and transfecting the cells for recombinant protein expression.

General Protocol for Thawing and Culturing CHO-ES Cells:

  • Prepare a 125 ml vented Erlenmeyer shake flask with 20 ml of pre-warmed ESF SFM (Expression Systems Formulation Serum-Free Medium).[5]

  • Rapidly thaw the frozen vial of CHO-ES cells in a 37°C water bath until a small amount of ice remains.[5]

  • Transfer the cell suspension to the prepared flask.[5]

  • Incubate at 37°C in a humidified, 5% CO2 atmosphere with shaking.[5]

  • Determine cell viability and density, and adjust the culture volume as needed for expansion.[6]

Logical Workflow for Recombinant Protein Production

The following diagram illustrates a typical workflow for using CHO-ES cells for recombinant protein production.

G A Thaw Frozen CHO-ES Cells B Culture and Expand Cells in Suspension A->B C Transfect Cells with Expression Vector B->C D Select and Clone High-Producing Cells C->D E Bioreactor Culture for Large-Scale Production D->E F Harvest and Purify Recombinant Protein E->F

Workflow for Recombinant Protein Production using CHO-ES Cells.

Cholyl-Lys-Fluorescein: A Fluorescent Probe for Bile Acid Transport Studies

Another possibility is that "this compound" is an abbreviated form of "Cholyl-Lys-Fluorescein." This is a fluorescently labeled bile acid analog used to visualize bile acid uptake, transport, and receptor interactions in living cells.[]

Commercial Availability and Suppliers

Cholyl-Lys-Fluorescein is available from specialized chemical suppliers.

Table 3: Commercial Availability of Cholyl-Lys-Fluorescein

SupplierProduct NameCAS NumberMolecular FormulaApplicationsCatalog Number
BOC SciencesCholyl-Lys-Fluorescein2770684-20-1C51H61N3Na2O12Fluorescent probe for bile acid transport, live-cell imagingBL-M000534
Experimental Protocols

The primary application of Cholyl-Lys-Fluorescein is in cellular imaging and transport assays.

General Protocol for a Cellular Uptake Assay:

  • Culture cells (e.g., hepatocytes) on a suitable imaging plate (e.g., glass-bottom dish).

  • Prepare a working solution of Cholyl-Lys-Fluorescein in a physiologically compatible buffer.

  • Remove the culture medium from the cells and wash with the buffer.

  • Add the Cholyl-Lys-Fluorescein working solution to the cells.

  • Incubate for a specified period to allow for cellular uptake.

  • Wash the cells to remove the extracellular probe.

  • Image the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~494 nm, emission ~521 nm).

Signaling Pathway Visualization

Cholyl-Lys-Fluorescein is used to study the pathways of bile acid transport, which primarily involve transporters like the apical sodium-dependent bile acid transporter (ASBT) and the farnesoid X receptor (FXR) signaling cascade. The diagram below illustrates the conceptual pathway studied using this probe.

G cluster_0 Hepatocyte cluster_1 Nuclear Signaling A Extracellular Cholyl-Lys-Fluorescein B Cell Membrane Transporter (e.g., ASBT) A->B Uptake C Intracellular Probe B->C D Binding to FXR C->D F Fluorescence Microscopy C->F Visualization E Gene Regulation D->E

Conceptual Pathway for Bile Acid Probe Uptake and Signaling.

References

Methodological & Application

Application Note & Protocol: A Guide to Labeling Proteins with Lysine-Reactive Probes in Chinese Hamster Ovary (CHO) Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chinese Hamster Ovary (CHO) cells are the predominant platform for the production of recombinant therapeutic proteins, including monoclonal antibodies.[1][2][3] The ability to covalently label these proteins is crucial for a wide range of applications in basic research and drug development.[4][5][6] Labeling can elucidate protein structure, function, interactions, and localization, and is instrumental in developing antibody-drug conjugates (ADCs) and other targeted therapies. Lysine, an amino acid with a nucleophilic primary amine, is an abundant and highly accessible residue on protein surfaces, making it a common target for bioconjugation.[7]

This document provides a detailed protocol for labeling proteins in CHO cells using lysine-reactive chemical probes. While the specific term "Cho-es-Lys" was not identified in existing literature, this protocol outlines the principles and methodologies applicable to a variety of commercially available or custom-synthesized probes that target lysine residues, such as those containing N-hydroxysuccinimide (NHS) esters, isothiocyanates, or other amine-reactive functional groups.[7]

Principle of Lysine Labeling

The ε-amino group of a lysine residue is a strong nucleophile under physiological or slightly basic conditions. This allows it to react with various electrophilic chemical groups to form a stable covalent bond. A common strategy involves using probes activated with an NHS ester, which reacts with the lysine's primary amine to form a stable amide bond, releasing the NHS group. This reaction is efficient and specific under controlled pH conditions.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Surface Lysine (Lys-NH2) Reaction_Node + Protein->Reaction_Node Probe Lysine-Reactive Probe (e.g., Label-NHS Ester) Probe->Reaction_Node Labeled_Protein Covalently Labeled Protein (Protein-NH-CO-Label) Reaction_Node->Labeled_Protein Byproduct Byproduct (e.g., NHS)

Caption: Chemical principle of lysine labeling via an NHS ester reaction.

Experimental Protocols

This section provides detailed methodologies for cell culture, protein labeling in various contexts, and downstream analysis.

Overall Experimental Workflow

The general workflow involves preparing the CHO cells, performing the labeling reaction, removing excess probe, and analyzing the labeled proteins using appropriate techniques.

A 1. CHO Cell Culture (Suspension or Adherent) C 3. Labeling Reaction A->C B 2. Prepare Labeling Reagent (e.g., Dissolve in DMSO) B->C D Live Cell Labeling C->D Option A E Cell Lysate Labeling C->E Option B F 4. Quench Reaction & Wash to Remove Excess Probe D->F E->F G 5. Sample Preparation F->G H Cell Lysis (if live cells were labeled) G->H I Protein Quantification (e.g., BCA Assay) H->I J 6. Downstream Analysis I->J K SDS-PAGE / In-Gel Fluorescence J->K L Western Blot J->L M Mass Spectrometry J->M N Microscopy / Flow Cytometry J->N

Caption: General experimental workflow for lysine labeling in CHO cells.
Protocol 1: CHO Cell Culture

This protocol is a general guideline. Specific conditions should be optimized for the particular CHO cell line (e.g., CHO-K1, CHO-S, DG44).[8][9]

  • Cell Line Maintenance:

    • For suspension cultures, maintain cells in a suitable serum-free medium (e.g., ESF SFM) in vented Erlenmeyer flasks on an orbital shaker (120-150 rpm) at 37°C with 5-8% CO₂.[8]

    • For adherent cultures, use T-flasks with appropriate media (e.g., DMEM/F12 with 10% FBS) and passage cells upon reaching 80-90% confluency.

  • Cell Preparation for Labeling:

    • Grow cells to a density of approximately 1-2 x 10⁶ cells/mL with >95% viability.[8]

    • Harvest cells by centrifugation (200 x g for 5 minutes).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the cell pellet in the desired reaction buffer (e.g., PBS, pH 8.0 for NHS ester reactions) to a final concentration of 5-10 x 10⁶ cells/mL.

Protocol 2: Labeling of Surface Proteins on Live CHO Cells

This method is ideal for studying membrane proteins in their native environment.

  • Reagent Preparation: Prepare a 10-100 mM stock solution of the lysine-reactive probe in anhydrous dimethyl sulfoxide (DMSO). Store desiccated at -20°C.

  • Labeling Reaction:

    • Warm the washed cell suspension (from Protocol 1, Step 2) to the desired reaction temperature (typically 4°C to minimize internalization or room temperature).

    • Add the lysine-reactive probe to the cell suspension to a final concentration of 0.1-1 mM. Note: This must be optimized for each probe and cell line to balance labeling efficiency with cell viability.

    • Incubate for 30-60 minutes with gentle agitation.

  • Quenching and Washing:

    • Stop the reaction by adding a quenching buffer (e.g., 100 mM Tris-HCl or glycine in PBS) to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with and consume any remaining probe.

    • Incubate for 10 minutes.

    • Pellet the cells by centrifugation (200 x g for 5 minutes at 4°C).

    • Wash the cell pellet three times with ice-cold PBS to remove quenched probe and byproducts.

  • Downstream Processing: The labeled cells can now be used for flow cytometry, microscopy, or lysed for further biochemical analysis.

Protocol 3: Labeling of Total Proteins in CHO Cell Lysate

This method labels all accessible proteins within the cell.

  • Cell Lysis:

    • Start with a washed cell pellet (from Protocol 1, Step 2).

    • Resuspend the pellet in an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Note: Avoid buffers containing primary amines like Tris if they interfere with the labeling chemistry.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation (14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the total protein concentration of the supernatant using a compatible assay (e.g., BCA assay).[10] Adjust the concentration to 1-5 mg/mL with lysis buffer.

  • Labeling Reaction:

    • Adjust the pH of the lysate to ~8.0 if necessary.

    • Add the lysine-reactive probe stock solution to the lysate to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of probe to total protein).

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Probe Removal:

    • Quench the reaction as described in Protocol 2, Step 3.

    • Remove excess, unreacted probe and byproducts via dialysis, spin filtration, or gel filtration chromatography.

  • Downstream Processing: The labeled lysate is ready for SDS-PAGE, mass spectrometry, or other analytical methods.[11][12]

Data Presentation

Quantitative data is essential for optimizing and interpreting labeling experiments. Data should be presented clearly to allow for easy comparison.

Table 1: Example Parameters for Optimizing Lysine Labeling

Parameter Range to Test Purpose
Probe Concentration 10 µM - 1 mM Maximize labeling, minimize cell toxicity
Reaction pH 7.2 - 8.5 Optimize reactivity of lysine ε-amino group
Incubation Time 15 min - 2 hours Ensure reaction completion
Temperature 4°C, 25°C, 37°C Control reaction rate and biological processes

| Cell Density | 1x10⁶ - 1x10⁷ cells/mL | Ensure sufficient target protein concentration |

Table 2: Hypothetical Quantitative Results from Labeling a Recombinant Antibody (rAb) on CHO Cells

Condition Probe Conc. (µM) Incubation Time (min) Mean Fluorescence Intensity (Flow Cytometry) % Labeled rAb (Mass Spec)
Control (Unlabeled) 0 60 15 ± 3 0%
Condition A 100 30 1,520 ± 85 65%
Condition B 100 60 2,890 ± 150 88%
Condition C 250 30 3,150 ± 210 92%

| Condition D | 250 | 60 | 3,500 ± 240 | 95% (some aggregation) |

Application: Tracking Receptor Internalization

Protein labeling is a powerful tool for studying dynamic cellular processes. For example, a therapeutic antibody or ligand labeled with a pH-sensitive fluorescent probe can be used to track its binding to a cell surface receptor and subsequent internalization into acidic endosomal compartments.

cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular (pH < 6.5) Ligand Labeled Ligand (Fluorescent Probe) Binding 1. Binding (High Fluorescence) Ligand->Binding Receptor Surface Receptor Receptor->Binding Membrane Cell Membrane Endocytosis 2. Endocytosis Binding->Endocytosis Endosome 3. Trafficking to Acidic Endosome (Fluorescence Quenched/Shifted) Endocytosis->Endosome Recycling 4a. Receptor Recycling Endosome->Recycling Degradation 4b. Lysosomal Degradation Endosome->Degradation Recycling->Receptor Recycled

Caption: Signaling pathway for ligand-induced receptor internalization.

References

Application Notes & Protocols: Site-Specific Incorporation of Nε-2-(2-(2-aminoethoxy)ethoxy)acetyl-L-lysine (Cho-es-Lys) in Cell-Free Protein Synthesis Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-free protein synthesis has emerged as a powerful platform for the production of recombinant proteins, offering an open environment that allows for direct manipulation of the reaction components.[2][3] This flexibility is particularly advantageous for the site-specific incorporation of unnatural amino acids (uAAs), which enables the production of proteins with novel functionalities for therapeutic, diagnostic, and research applications. The incorporation of uAAs like Cho-es-Lys can introduce unique chemical handles for bioconjugation, protein labeling, and the development of next-generation biologics.

This document provides a detailed guide for the incorporation of uAAs into a target protein using a eukaryotic CHO-based cell-free protein synthesis system. The protocol for a prokaryotic E. coli-based system is also included as a widely used alternative.

Principle of Unnatural Amino Acid Incorporation

The site-specific incorporation of a uAA relies on an orthogonal translation system (OTS).[4] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA that are engineered to be mutually specific and not to cross-react with the endogenous synthetases and tRNAs of the host system.[4][5] The uAA is charged onto the orthogonal tRNA, which then recognizes a specific codon (often a reassigned stop codon like UAG) on the mRNA template and delivers the uAA to the ribosome for incorporation into the growing polypeptide chain.

Orthogonal_Translation_System cluster_0 Orthogonal Translation System cluster_1 Ribosome uAA Unnatural Amino Acid (e.g., this compound) o_aaRS Orthogonal aaRS uAA->o_aaRS charged_tRNA Charged Orthogonal tRNA o_aaRS->charged_tRNA ATP o_tRNA Orthogonal tRNA o_tRNA->o_aaRS Ribosome Ribosome charged_tRNA->Ribosome Recognizes UAG mRNA mRNA with UAG codon mRNA->Ribosome Protein Protein with uAA Ribosome->Protein Translation uAA_Incorporation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template_Prep 1. DNA Template Preparation Reaction_Setup 4. CFPS Reaction Setup Template_Prep->Reaction_Setup CFPS_Prep 2. CFPS System Preparation CFPS_Prep->Reaction_Setup uAA_Prep 3. uAA & Orthogonal System Preparation uAA_Prep->Reaction_Setup SDS_PAGE 5. SDS-PAGE Analysis Reaction_Setup->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot MS_Analysis 7. Mass Spectrometry SDS_PAGE->MS_Analysis

References

Application Notes and Protocols: Quantifying Protein Expression in CHO-ES Cells using Stable Isotope Labeling with [¹³C₆]-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chinese Hamster Ovary (CHO) cells, particularly suspension-adapted CHO-ES cells, are a cornerstone for the production of recombinant therapeutic proteins.[1] Optimizing protein expression in these cells requires precise and robust methods for quantifying changes in the proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for quantitative proteomics.[2][3] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[4][5] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope) and "heavy" media, one can accurately quantify differences in protein abundance between different experimental conditions.[2][6]

This application note provides a detailed protocol for quantifying protein expression in CHO-ES cells using SILAC with heavy [¹³C₆]-Lysine.

Principle of the Method

The SILAC method involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, heavy isotope-labeled counterpart.[4] In this protocol, CHO-ES cells are cultured in a medium where standard L-Lysine is replaced with L-[¹³C₆]-Lysine. Cells grown in this "heavy" medium will incorporate the heavy lysine into all newly synthesized proteins.[7] After a sufficient number of cell divisions (typically at least five), the entire proteome becomes labeled.[5][8]

For a typical experiment, two populations of CHO-ES cells are cultured: a control "light" population in a medium with normal lysine and a treated "heavy" population in a medium with L-[¹³C₆]-Lysine. After the experimental treatment, the two cell populations are combined, and the proteins are extracted and digested (e.g., with trypsin). The resulting peptide mixtures are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Since peptides containing heavy lysine will have a predictable mass shift compared to their light counterparts, the relative abundance of a protein under the two conditions can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.[2]

Experimental Protocols

Materials

  • CHO-ES cells

  • SILAC-grade DMEM or other suitable lysine-deficient medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Lysine (light)

  • L-[¹³C₆]-Lysine (heavy)

  • L-Arginine (light)

  • Cell culture flasks/plates

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system (e.g., Orbitrap-based)

Protocol 1: SILAC Labeling of CHO-ES Cells

  • Preparation of SILAC Media:

    • Prepare "light" and "heavy" SILAC media using lysine-deficient DMEM.

    • Light Medium: Supplement the lysine-deficient medium with light L-Lysine and light L-Arginine to their normal concentrations. Also, add 10% dFBS.

    • Heavy Medium: Supplement the lysine-deficient medium with heavy L-[¹³C₆]-Lysine and light L-Arginine to their normal concentrations. Also, add 10% dFBS.

  • Adaptation of CHO-ES Cells to SILAC Media:

    • Thaw and culture CHO-ES cells in the "light" SILAC medium for at least two passages to adapt them to the custom medium.

    • Split the adapted cells into two populations. Continue to culture one population in the "light" medium (control) and switch the other population to the "heavy" medium (experimental).

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the heavy lysine.[5][8] The doubling time of CHO-ES cells should be monitored to determine the required culture duration.

  • Verification of Labeling Efficiency:

    • After approximately five doublings, harvest a small aliquot of the "heavy" labeled cells.

    • Lyse the cells, extract proteins, and digest with trypsin.

    • Analyze the peptides by LC-MS/MS to confirm that the incorporation of heavy lysine is >95%.[6]

Protocol 2: Sample Preparation for Mass Spectrometry

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" CHO-ES cell populations by centrifugation.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Protein Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).[6]

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Digest the proteins with MS-grade trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt and concentrate the digested peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis and Data Processing

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Fusion).

    • Use a suitable liquid chromatography gradient to separate the peptides before they enter the mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Process the raw MS data using a software package that supports SILAC quantification, such as MaxQuant.

    • The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein based on the intensities of the corresponding peptide pairs.[10]

    • Normalize the protein ratios and perform statistical analysis to identify proteins with significant changes in expression.

Data Presentation

The quantitative data from a SILAC experiment is typically presented in a table format, showing the identified proteins, their H/L ratios, and statistical significance.

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment in CHO-ES Cells

Protein IDGene NameProtein NameH/L RatioLog₂(H/L Ratio)p-valueRegulation
P01023A2MAlpha-2-macroglobulin2.541.340.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.030.89Unchanged
P02768ALBSerum albumin0.45-1.150.005Downregulated
Q60592ANXA2Annexin A23.121.64<0.001Upregulated
P08670VIMVimentin0.98-0.030.92Unchanged
P68871HBBHemoglobin subunit beta0.31-1.690.002Downregulated
P01966IGKCImmunoglobulin kappa constant5.782.53<0.001Upregulated
P62736ACTG1Actin, cytoplasmic 21.050.070.81Unchanged

This is a representative table. Actual data will vary based on the specific experiment.

Visualizations

Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light_cells CHO-ES Cells (Light Medium + Light Lysine) control Control Condition light_cells->control heavy_cells CHO-ES Cells (Heavy Medium + ¹³C₆-Lysine) treatment Experimental Condition heavy_cells->treatment mix Combine Cell Lysates (1:1) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Protein Identification & Quantification (H/L Ratios) lcms->quant

Caption: Workflow for quantitative protein expression analysis in CHO-ES cells using SILAC.

Signaling Pathway Example: Insulin Signaling Pathway

The insulin signaling pathway is crucial for cell growth and metabolism and is often studied in the context of optimizing protein production in CHO cells.

Insulin_Signaling insulin Insulin ir Insulin Receptor insulin->ir irs IRS ir->irs pi3k PI3K irs->pi3k pip3 PIP3 pi3k->pip3 PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt/PKB pdk1->akt mtorc1 mTORC1 akt->mtorc1 s6k p70S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 protein_synthesis Protein Synthesis s6k->protein_synthesis eif4ebp1->protein_synthesis |--

Caption: Simplified diagram of the Insulin/PI3K/Akt signaling pathway regulating protein synthesis.

References

Application Notes and Protocols for Pulse-Chase Analysis of Protein Turnover in CHO Cells using Labeled Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pulse-chase analysis is a powerful technique used to study the dynamics of biological molecules, including their synthesis, processing, transport, and degradation.[1][2][3] In the context of protein turnover, this method allows researchers to track a population of proteins over time, providing crucial insights into their stability and degradation rates. This is achieved by first labeling newly synthesized proteins with a "pulse" of a labeled precursor, followed by a "chase" with an unlabeled form of the precursor. By monitoring the disappearance of the labeled protein population over time, its half-life can be determined.[1]

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins, making the study of protein turnover in this cell line particularly relevant for optimizing protein production and developing more stable therapeutic proteins.[4][5] Lysine, an essential amino acid, is abundant in most proteins and can be readily labeled with either radioactive or stable isotopes, making it an excellent choice for pulse-chase experiments.

These application notes provide a comprehensive overview and detailed protocols for performing pulse-chase analysis to determine protein turnover rates in CHO cells using labeled lysine. The protocols cover both traditional radioactive labeling and modern stable isotope labeling with amino acids in cell culture (SILAC) followed by mass spectrometry.

Application Notes

Advantages of CHO Cells for Protein Turnover Studies

CHO cells are a preferred system for producing recombinant therapeutic proteins due to their capacity for proper protein folding, post-translational modifications, and high-yield protein secretion.[5] Understanding the turnover rates of these expressed proteins is critical for optimizing cell line development and manufacturing processes. By identifying factors that influence protein stability, researchers can engineer cell lines or modify culture conditions to enhance the yield of the desired protein.

Lysine as a Label for Protein Turnover Analysis

Lysine is an essential amino acid, meaning that mammalian cells cannot synthesize it de novo and must obtain it from the culture medium. This makes it an ideal candidate for isotopic labeling, as the cellular pool of lysine can be effectively replaced with a labeled version. Lysine's ε-amino group is also a site for numerous post-translational modifications that can regulate protein stability, such as ubiquitination, which targets proteins for degradation by the proteasome.[6][7]

Labeling Strategies: Radioactivity vs. Stable Isotopes (SILAC)
  • Radioactive Labeling: Traditionally, pulse-chase experiments have utilized amino acids labeled with radioactive isotopes like ³H or ¹⁴C. The incorporation of the radiolabel is detected by autoradiography or scintillation counting. While highly sensitive, this method requires specialized handling and disposal of radioactive materials.

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): SILAC is a powerful and widely used mass spectrometry-based approach for quantitative proteomics.[8][9] In this method, cells are cultured in a medium containing a "heavy" non-radioactive isotope-labeled amino acid (e.g., ¹³C₆-Lysine). Following the pulse, the cells are transferred to a "light" medium containing the natural, unlabeled amino acid for the chase. The ratio of heavy to light protein, as determined by mass spectrometry, is used to calculate the protein's turnover rate.[8][9] SILAC offers the advantage of being non-radioactive and allowing for the simultaneous analysis of thousands of proteins in a single experiment.[8]

Quantitative Data Presentation

The following tables present example data that could be obtained from a pulse-chase experiment in CHO cells to determine the half-life of a recombinant protein of interest (Protein X).

Table 1: Radioactive Pulse-Chase Data for Protein X

Chase Time (hours)Remaining Radiolabeled Protein X (%)
0100
285
472
850
1235
2412

This data indicates an estimated half-life of approximately 8 hours for Protein X under these experimental conditions.

Table 2: SILAC Pulse-Chase Data for Protein X

Chase Time (hours)Heavy/Light Ratio of Protein X Peptides
0Not Applicable (100% Heavy)
24.67
42.57
81.00
120.54
240.14

The half-life is the time at which the heavy/light ratio reaches 1.0, indicating that 50% of the initially labeled protein has been replaced. This data also suggests a half-life of 8 hours for Protein X.

Experimental Protocols

Protocol 1: Radioactive Pulse-Chase Analysis using [³H]-Lysine

Materials:

  • CHO cells expressing the protein of interest

  • Complete culture medium (e.g., DMEM/F-12)

  • Lysine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • [³H]-Lysine

  • L-Lysine (unlabeled)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody specific to the protein of interest

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • Scintillation fluid and counter or autoradiography film

Procedure:

  • Cell Culture: Plate CHO cells and grow them to 80-90% confluency.

  • Starvation (optional but recommended): Wash the cells twice with warm PBS and then incubate them in lysine-free DMEM supplemented with dFBS for 1-2 hours to deplete the intracellular pool of unlabeled lysine.

  • Pulse: Remove the starvation medium and add pre-warmed lysine-free DMEM containing [³H]-Lysine (e.g., 10-50 µCi/mL). Incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.

  • Chase: Remove the pulse medium and wash the cells twice with warm PBS. Add complete culture medium containing a high concentration of unlabeled L-Lysine (e.g., 10 mM). This is the start of the chase (time point 0).

  • Time Points: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Immunoprecipitation:

    • Clarify the cell lysates by centrifugation.

    • Incubate the supernatant with a specific antibody against the protein of interest overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled protein by autoradiography or excise the corresponding gel band and quantify the radioactivity using a scintillation counter.

  • Data Interpretation: Plot the percentage of remaining radiolabeled protein against the chase time to determine the protein's half-life.

Protocol 2: SILAC Pulse-Chase Analysis using ¹³C₆-Lysine

Materials:

  • CHO cells expressing the protein of interest

  • SILAC DMEM/F-12 medium lacking Lysine and Arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Heavy" ¹³C₆-Lysine and "Light" ¹²C₆-Lysine

  • "Heavy" ¹³C₆,¹⁵N₄-Arginine and "Light" ¹²C₆,¹⁴N₂-Arginine (if arginine conversion is a concern)

  • Lysis buffer (e.g., 8M Urea in 100 mM Tris-HCl, pH 8.5 with protease inhibitors)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Adaptation: Culture CHO cells for at least 6 doublings in SILAC medium supplemented with "heavy" ¹³C₆-Lysine and dFBS to ensure complete incorporation of the heavy amino acid.

  • Pulse: The cells are already in a "pulsed" state after adaptation, with all newly synthesized proteins being "heavy".

  • Chase: At the start of the experiment (time point 0), wash the cells twice with warm PBS and switch to SILAC medium containing "light" ¹²C₆-Lysine.

  • Time Points: At various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.

  • Protein Extraction and Digestion:

    • Lyse the cells in a urea-based buffer.

    • Determine the protein concentration.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity of the "heavy" and "light" peptide pairs.

    • Calculate the heavy/light ratio for each identified peptide of the protein of interest.

    • Plot the decay of the heavy/light ratio over time to determine the protein's half-life.[9][10]

Visualizations

Pulse_Chase_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Collection & Processing cluster_2 Analysis cluster_3 Data Interpretation A CHO Cells in Culture B Pulse: Add Labeled Lysine (e.g., [3H]-Lys or 13C6-Lys) A->B Starve (optional) C Chase: Add Unlabeled Lysine B->C Wash D Collect Cells at Different Time Points C->D E Cell Lysis D->E F Immunoprecipitation (for specific protein) E->F G SDS-PAGE & Autoradiography F->G Radioactive H LC-MS/MS F->H SILAC I Determine Protein Half-Life G->I H->I

Caption: General workflow for pulse-chase analysis of protein turnover.

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination Cascade cluster_1 Protein Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 PolyUb Polyubiquitinated Target Protein E3->PolyUb Polyubiquitination Ub Ubiquitin Ub->E1 ATP Target Target Protein (with Lysine residues) Target->E3 Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides Proteolysis

Caption: The Ubiquitin-Proteasome System for protein degradation.

References

Application Notes and Protocols: Conjugation of Cholesterol-Lysine Derivatives to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol and its derivatives are crucial components in drug delivery systems, enhancing cellular uptake and facilitating membrane fusion.[1][2][3] Lysine, with its primary amine groups, serves as a versatile linker in bioconjugation.[4][] The conjugation of cholesterol-lysine (Cho-Lys) scaffolds to molecules bearing primary amines is a key step in the development of targeted drug delivery vehicles, such as liposomes and nanoparticles, as well as for creating probes to study biological systems.[6][7]

This document provides detailed protocols and application notes for the conjugation of a cholesterol-lysine derivative, assumed to possess a reactive N-hydroxysuccinimide (NHS) ester, to primary amines. The underlying chemistry involves the reaction of the NHS ester with a primary amine to form a stable amide bond.[8][9][10]

Reaction Mechanism

The conjugation of an NHS-ester activated molecule to a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8][10]

Reaction_Mechanism ChoLysNHS Cho-es-Lys-NHS PrimaryAmine R'-NH₂ Conjugate This compound-NH-R' (Amide Bond) ChoLysNHS->Conjugate + R'-NH₂ ChoLysNHS->Conjugate pH 7.2-8.5 NHS NHS

Caption: Reaction of a this compound-NHS ester with a primary amine.

Experimental Protocols

Materials and Reagents
ReagentSpecificationSupplier
This compound-NHS ester>95% purityCustom Synthesis
Amine-containing molecule>95% purityVarious
Anhydrous Dimethylformamide (DMF)<0.005% waterSigma-Aldrich
Phosphate Buffered Saline (PBS)10X, pH 7.4Thermo Fisher
Sodium Bicarbonate Buffer0.1 M, pH 8.3In-house preparation
Tris Buffer1 M, pH 7.5In-house preparation
Desalting ColumnsZeba™ Spin, 7K MWCOThermo Fisher
Protocol 1: Conjugation of this compound-NHS to a Soluble Protein

This protocol details the conjugation of a cholesterol-lysine derivative to a protein with accessible primary amine groups (e.g., lysine residues).

1. Preparation of Reagents:

  • Protein Solution: Prepare a solution of the amine-containing protein at a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[11][12] Buffers containing primary amines, such as Tris, should be avoided during the conjugation step as they will compete with the reaction.[9][13]

  • This compound-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11][13] NHS esters are moisture-sensitive.[12]

2. Conjugation Reaction:

  • Add the dissolved this compound-NHS ester to the protein solution. A typical starting molar ratio is 10:1 to 20:1 (NHS ester:protein), but this should be optimized for the specific protein.[13]

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

3. Quenching the Reaction (Optional):

  • To stop the reaction, add Tris buffer to a final concentration of 50 mM.[12]

  • Incubate for 15 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove unreacted this compound-NHS ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[13]

5. Characterization:

  • The degree of labeling can be determined using various methods, including MALDI-TOF mass spectrometry or by quantifying a unique feature of the cholesterol or lysine moiety if applicable.

Protocol 2: Conjugation to an Amine-Modified Oligonucleotide

This protocol is adapted for the conjugation of this compound-NHS to an oligonucleotide functionalized with a primary amine.

1. Preparation of Reagents:

  • Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.

  • This compound-NHS Ester Stock Solution: Prepare a 10 mg/mL solution in anhydrous DMF or DMSO immediately before use.[10]

2. Conjugation Reaction:

  • Add 5-10 equivalents of the this compound-NHS ester solution to the oligonucleotide solution.[10]

  • Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.

3. Purification of the Conjugate:

  • The conjugate can be purified by ethanol precipitation or by using size-exclusion chromatography appropriate for oligonucleotides.

Experimental Workflow

The general workflow for the conjugation of this compound-NHS to a primary amine-containing molecule is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_NHS Prepare this compound-NHS in DMF/DMSO Mix Mix Reactants Prep_NHS->Mix Prep_Amine Prepare Amine-Molecule in Buffer (pH 8.3) Prep_Amine->Mix Incubate Incubate (1-4h, RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Characterize Characterize Conjugate (e.g., Mass Spectrometry) Purify->Characterize

Caption: General workflow for this compound-NHS and primary amine conjugation.

Data Presentation

Table 1: Reaction Parameters for NHS Ester-Amine Conjugation
ParameterRecommended ConditionNotes
pH 7.2 - 8.5[9]Optimal pH is around 8.3 for efficient reaction with primary amines.[11] Lower pH will protonate the amine, reducing nucleophilicity. Higher pH increases the rate of NHS-ester hydrolysis.[9][11]
Temperature Room Temperature or 4°C[9]Lower temperature can be used to slow down hydrolysis and for sensitive proteins.
Reaction Time 0.5 - 4 hours[9]Can be extended to overnight, especially at 4°C.[11]
Buffer Phosphate, Bicarbonate, Borate, HEPES[9]Avoid buffers with primary amines (e.g., Tris, Glycine).[9][13]
Solvent for NHS Ester Anhydrous DMF or DMSO[10][11]NHS esters are susceptible to hydrolysis in aqueous environments.[8][9]

Applications in Drug Development

The conjugation of cholesterol-lysine derivatives to various molecules has significant applications in drug delivery and diagnostics.

  • Targeted Drug Delivery: By conjugating Cho-Lys to targeting ligands such as peptides or antibodies, delivery systems like liposomes or nanoparticles can be directed to specific cells or tissues, such as tumors which often overexpress certain receptors.[1]

  • Improved Pharmacokinetics: The lipidic nature of cholesterol can improve the circulation time and bioavailability of conjugated drugs.

  • Cellular Imaging: When conjugated to fluorescent dyes, Cho-Lys can be used to label and track molecules or delivery systems within cells and tissues.[6][14]

  • Gene Delivery: Cationic carriers for gene delivery can be formulated with Cho-Lys conjugates to improve transfection efficiency and cellular uptake.[7]

Signaling Pathways and Cellular Uptake

While the conjugation itself is a chemical process, the resulting Cho-Lys-conjugate often interacts with cellular signaling pathways for uptake. For instance, if conjugated to a ligand for a specific receptor, the uptake may be mediated by receptor-mediated endocytosis.

Cellular_Uptake Ligand Cho-Lys-Ligand Conjugate Receptor Cell Surface Receptor Ligand->Receptor Endosome Endosome Receptor->Endosome Endocytosis Membrane Plasma Membrane Lysosome Lysosome Endosome->Lysosome Maturation Release Drug/Cargo Release Lysosome->Release Degradation/ Release

Caption: Receptor-mediated endocytosis pathway for a Cho-Lys conjugate.

Conclusion

The conjugation chemistry of cholesterol-lysine derivatives with primary amines, primarily through NHS-ester reactions, is a robust and versatile method for the development of advanced drug delivery systems and biological probes. The protocols and guidelines presented here provide a foundation for researchers to successfully implement this important bioconjugation technique. Optimization of reaction conditions for each specific application is crucial for achieving the desired outcome.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with Cholesteryl-es-Lysine (Cho-es-Lys) Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl-es-Lysine (Cho-es-Lys) based fluorescent probes are powerful tools for investigating the dynamics of cholesterol in cellular membranes. These probes typically consist of a cholesterol molecule linked via an L-lysine spacer to a fluorophore. This design allows for the sensitive detection and quantification of cellular cholesterol distribution and transport using flow cytometry. These application notes provide an overview of the key applications and detailed protocols for using this compound probes in flow cytometry.

Key Applications

  • Analysis of Cellular Cholesterol Content: Quantify differences in cholesterol levels between different cell types or cells under various treatments.

  • Drug Development and Screening: Assess the effects of compounds on cholesterol metabolism and transport. This is particularly relevant for drugs targeting cardiovascular diseases and cancer.

  • Investigation of Signaling Pathways: Study the role of cholesterol-rich membrane domains (lipid rafts) in signal transduction.

  • Monitoring Disease States: Analyze alterations in cholesterol homeostasis in disease models, such as Niemann-Pick type C disease.

Data Presentation

The following table summarizes representative quantitative data obtained from flow cytometry analysis of Chinese Hamster Ovary (CHO) cells labeled with a this compound probe. The data illustrates the probe's ability to detect changes in cellular cholesterol levels upon treatment with a known cholesterol-modulating agent, methyl-β-cyclodextrin (MβCD), which extracts cholesterol from the plasma membrane.

Cell LineTreatmentMean Fluorescence Intensity (MFI)Standard Deviation (SD)Coefficient of Variation (CV%)
CHO-K1Untreated Control15,0001,2008.0
CHO-K1MβCD (10 mM)7,50080010.7
CHO-K1Cholesterol-loaded25,0002,1008.4

Experimental Protocols

Protocol 1: General Staining of Suspension Cells with this compound Probes

Materials:

  • This compound fluorescent probe (e.g., CND15-CND19 series)

  • Suspension cells (e.g., CHO-S)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and count them. Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed culture medium.

  • Probe Preparation:

    • Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO) at a concentration of 1 mM.

    • Dilute the stock solution in culture medium to the desired final working concentration (typically 1-10 µM).

  • Cell Staining:

    • Add the diluted this compound probe to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type and probe.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound probe. Centrifuge at 300 x g for 5 minutes between washes.

  • Resuspension:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for the fluorophore on the this compound probe.

    • Collect data on at least 10,000 events per sample.

Protocol 2: Staining of Adherent Cells with this compound Probes

Materials:

  • This compound fluorescent probe

  • Adherent cells (e.g., 3T3 fibroblasts) cultured in multi-well plates

  • PBS, Ca2+/Mg2+ free

  • Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution)

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Culture:

    • Seed adherent cells in a 6-well plate and culture until they reach the desired confluency.

  • Probe Preparation and Cell Staining:

    • Prepare and dilute the this compound probe as described in Protocol 1.

    • Remove the culture medium from the wells and add the probe-containing medium.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Detachment:

    • Wash the cells twice with PBS.

    • Add the cell detachment solution and incubate until the cells detach.

    • Neutralize the detachment solution with culture medium containing serum.

  • Washing and Resuspension:

    • Transfer the cell suspension to a microfuge tube and wash twice with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Proceed with flow cytometry analysis as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell & Probe Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis cell_prep Prepare Cell Suspension (1x10^6 cells/mL) stain Incubate Cells with Probe (15-30 min at 37°C) cell_prep->stain probe_prep Prepare this compound Probe (1-10 µM) probe_prep->stain wash Wash Cells Twice with Staining Buffer stain->wash resuspend Resuspend in Staining Buffer wash->resuspend flow Flow Cytometry Analysis resuspend->flow

Caption: Experimental workflow for labeling cells with this compound probes for flow cytometry.

Cholesterol Transport and Signaling Pathway

cholesterol_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ldl LDL Particle ldlr LDL Receptor ldl->ldlr Binding endosome Endosome ldlr->endosome Endocytosis lipid_raft Lipid Raft (Signaling Platform) lipid_raft->ldlr chol_pm Free Cholesterol chol_pm->lipid_raft Incorporation lysosome Lysosome endosome->lysosome Fusion lysosome->chol_pm Transport er Endoplasmic Reticulum (Cholesterol Synthesis) lysosome->er Transport golgi Golgi Apparatus er->golgi Transport golgi->chol_pm Transport

Caption: Simplified overview of cholesterol uptake, transport, and its role in membrane signaling.

Application Notes and Protocols for Studying Protein-Protein Interactions Using CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chinese Hamster Ovary (CHO) cells for studying protein-protein interactions (PPIs). While the term "Cho-es-Lys" is not a standard scientific nomenclature, this document focuses on the application of CHO-ES (suspension-adapted) cells in conjunction with an understanding of the critical role of lysine residues in mediating these interactions.

CHO cells are a cornerstone of the biopharmaceutical industry and a robust model system for studying PPIs in a mammalian context.[1] Their capacity for correct protein folding, post-translational modifications (PTMs), and high-level protein expression makes them an ideal cellular environment for elucidating complex biological pathways. Lysine, an essential amino acid, is frequently involved in PPIs through the formation of salt bridges and as a site for numerous PTMs that can modulate interaction affinity and specificity.[2][3][4][5][6]

Key Applications of CHO Cells in PPI Studies

  • Validation of Novel Protein Interactions: Confirming interactions identified through high-throughput screening methods in a relevant cellular context.

  • Characterization of Binding Interfaces: Mapping the specific domains and amino acid residues, including lysine, that are critical for an interaction.

  • Analysis of Post-Translational Modifications: Investigating how PTMs on lysine and other residues affect protein binding and complex formation.

  • Screening for Modulators of PPIs: Identifying small molecules or biologics that can enhance or inhibit specific protein interactions for therapeutic purposes.

  • Elucidation of Signaling Pathways: Dissecting the components and connectivity of cellular signaling cascades.

The Role of Lysine in Protein-Protein Interactions

Lysine residues are frequently implicated in the stability and regulation of protein complexes. Their positively charged side chains at physiological pH can participate in electrostatic interactions, most notably salt bridges with negatively charged residues like aspartic acid and glutamic acid.[7][8][9][10][11] These interactions are crucial for maintaining the tertiary and quaternary structure of proteins and for the specificity of protein-protein recognition.[7][8][9][10][11]

Furthermore, the ε-amino group of lysine is a hub for a wide array of post-translational modifications, including:

  • Ubiquitination: The attachment of ubiquitin, which can signal for protein degradation or modulate protein function and localization.

  • Acetylation: The addition of an acetyl group, which neutralizes the positive charge and can regulate protein activity and interactions.

  • Methylation: The addition of methyl groups, which can alter the charge and size of the side chain, thereby influencing binding affinities.[3]

  • SUMOylation: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, which can affect protein stability, localization, and interactions.[2][4]

These modifications are dynamic and reversible, providing a sophisticated mechanism for the fine-tuning of protein interaction networks within the cell.[3]

Quantitative Data in PPI Studies

The analysis of PPIs often involves the quantification of binding affinity and kinetics. While specific values are highly dependent on the interacting proteins, the following table summarizes typical quantitative parameters obtained from such studies.

Interaction ParameterTypical Range of ValuesMethod of DeterminationSignificance
Dissociation Constant (Kd) pM to mMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)Indicates the strength of the interaction; lower Kd signifies higher affinity.[12]
Association Rate Constant (ka) 10³ to 10⁷ M⁻¹s⁻¹SPRRate at which the interacting proteins form a complex.
Dissociation Rate Constant (kd) 10⁻⁶ to 10⁻¹ s⁻¹SPRRate at which the protein complex breaks apart.
FRET Efficiency (E) 10% to 80%Förster Resonance Energy Transfer (FRET) MicroscopyIndicates the proximity of two fluorophore-tagged proteins; higher efficiency suggests closer interaction.
Co-localization Coefficient 0 to 1Confocal MicroscopyMeasures the degree of spatial overlap between two fluorescently labeled proteins.

Experimental Protocols

Protocol 1: General Culture and Transfection of CHO-ES Cells

This protocol outlines the basic procedures for maintaining and transfecting CHO-ES cells in suspension culture, a prerequisite for most in-cell PPI studies.

Materials:

  • CHO-ES cells

  • Appropriate serum-free CHO culture medium

  • L-glutamine

  • Penicillin-Streptomycin (optional)

  • Plasmid DNA encoding tagged proteins of interest

  • Transfection reagent suitable for CHO cells (e.g., PEI, Lipofectamine)

  • Shaker flasks

  • Humidified incubator (37°C, 5-8% CO₂)

  • Centrifuge

Procedure:

  • Cell Culture Maintenance:

    • Culture CHO-ES cells in serum-free medium in shaker flasks.

    • Maintain cell densities between 0.5 x 10⁶ and 5 x 10⁶ cells/mL for optimal growth.

    • Subculture cells every 2-3 days by diluting the cell suspension with fresh medium to a density of 0.2-0.5 x 10⁶ cells/mL.

    • Ensure cell viability remains above 95% before transfection.

  • Transfection:

    • On the day of transfection, ensure cells are in the mid-logarithmic growth phase with high viability.

    • Dilute the cell culture to a final density of approximately 1 x 10⁶ cells/mL.

    • Prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

    • Add the complexes to the cell suspension.

    • Incubate the transfected cells in the shaker incubator for 24-72 hours to allow for protein expression.

Protocol 2: Co-Immunoprecipitation (Co-IP) in CHO Cells

Co-IP is a widely used technique to study protein-protein interactions in vivo.[13][14][15] This protocol describes the general steps for performing a Co-IP experiment in transfected CHO cells.

Materials:

  • Transfected CHO cells expressing tagged "bait" and "prey" proteins

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the "bait" protein's tag

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest transfected CHO cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the "bait"-specific antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the "bait" and "prey" proteins to confirm their interaction.

Protocol 3: Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy is a powerful technique to visualize and quantify protein-protein interactions in living cells.[1][16][17][18] It relies on the energy transfer between two fluorescently tagged proteins (a donor and an acceptor) when they are in close proximity (1-10 nm).[1]

Materials:

  • CHO cells co-transfected with plasmids encoding the proteins of interest fused to a FRET donor (e.g., CFP, GFP) and a FRET acceptor (e.g., YFP, mCherry).

  • Live-cell imaging medium.

  • Confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen FRET pair.

  • Image analysis software capable of FRET calculations.

Procedure:

  • Cell Preparation:

    • Seed transfected CHO cells onto glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and express the fluorescently tagged proteins for 24-48 hours.

    • Replace the culture medium with live-cell imaging medium before microscopy.

  • Image Acquisition:

    • Acquire images in three channels:

      • Donor channel (donor excitation, donor emission).

      • Acceptor channel (acceptor excitation, acceptor emission).

      • FRET channel (donor excitation, acceptor emission).

    • Acquire images of cells expressing only the donor and only the acceptor to determine bleed-through correction factors.

  • FRET Analysis:

    • Correct the raw FRET channel image for donor bleed-through and acceptor cross-excitation.

    • Calculate the FRET efficiency (E) using established algorithms, such as sensitized emission or acceptor photobleaching methods.[18]

    • Analyze the spatial distribution of FRET efficiency to identify subcellular locations of the protein-protein interaction.

Visualizations

Co_IP_Workflow cluster_cell_culture Cell Preparation cluster_lysis Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Transfection Transfect CHO-ES Cells with Plasmids (Bait-tag & Prey-tag) Expression Incubate for 24-72h for Protein Expression Transfection->Expression Harvest Harvest Cells Expression->Harvest Lysis Lyse Cells in Cold Buffer Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Preclear Pre-clear Lysate with Beads Clarification->Preclear Add_Ab Add Bait-specific Antibody Preclear->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads to Remove Non-specific Binders Add_Beads->Wash Elute Elute Protein Complexes Wash->Elute WB Analyze by Western Blot Elute->WB

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment in CHO cells.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation (Interaction Studied) TF Transcription Factor KinaseB->TF Activation Gene Target Gene TF->Gene Transcription Ligand Ligand Ligand->Receptor Binding

Caption: A hypothetical signaling pathway illustrating a protein-protein interaction.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence in CHO Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments involving Chinese Hamster Ovary (CHO) cells.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in CHO cell imaging?

A1: Background fluorescence is any unwanted fluorescent signal that does not originate from the specific fluorescent probe targeting the molecule of interest. In CHO cell imaging, this can be a significant issue as it can obscure the true signal from your labeled target, leading to a low signal-to-noise ratio, poor image quality, and difficulty in interpreting results.[1][2]

Q2: What are the common sources of background fluorescence in CHO cells?

A2: Background fluorescence in CHO cells can stem from several sources, categorized as either intrinsic (autofluorescence) or extrinsic:

  • Intrinsic Autofluorescence: This is the natural fluorescence emitted by endogenous cellular components. Common sources include:

    • Metabolic Co-factors: Molecules like NADH and riboflavins are major contributors to autofluorescence, typically in the blue to green spectrum.[3][4]

    • Structural Proteins: Collagen and elastin can also contribute to autofluorescence.[3][4]

    • Cellular Organelles: Mitochondria and lysosomes are known to be sources of autofluorescence.[5]

    • Lipofuscin: These aggregates of oxidized proteins and lipids can be a source of broad-spectrum autofluorescence, particularly in older or stressed cells.[6]

  • Extrinsic Sources: These are introduced during experimental procedures:

    • Cell Culture Media: Phenol red and other components in standard cell culture media can be highly fluorescent.[7]

    • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines to form fluorescent Schiff bases.[6][8]

    • Non-specific Antibody Binding: Primary or secondary antibodies binding to unintended targets can create background signal.[9][10]

    • Excess Fluorophores: Unbound fluorescent dyes or probes that are not adequately washed away will contribute to background noise.[1]

    • Imaging Vessels: Plastic-bottom dishes can exhibit higher autofluorescence compared to glass-bottom vessels.[1]

Q3: How can I check for autofluorescence in my CHO cell samples?

A3: The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of any fluorescently labeled probes or antibodies.[8][11] If you observe fluorescence in this control, it indicates the presence of autofluorescence.

Troubleshooting Guides

Issue 1: High Background Fluorescence in Fixed CHO Cells for Immunofluorescence

If you are experiencing high background in your fixed-cell immunofluorescence experiments, follow these troubleshooting steps.

cluster_reduce Autofluorescence Reduction cluster_optimize Staining Optimization start Start: High Background in Fixed CHO Cells unstained_control Prepare Unstained Control start->unstained_control autofluorescence Autofluorescence Present? unstained_control->autofluorescence no_autofluorescence Minimal Autofluorescence autofluorescence->no_autofluorescence No reduce_autofluorescence Implement Autofluorescence Reduction Strategy autofluorescence->reduce_autofluorescence Yes optimize_staining Optimize Staining Protocol no_autofluorescence->optimize_staining chemical_quenching Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) reduce_autofluorescence->chemical_quenching change_fixative Change Fixative (e.g., Methanol) reduce_autofluorescence->change_fixative choose_fluorophore Choose Far-Red Fluorophore reduce_autofluorescence->choose_fluorophore antibody_conc Titrate Primary/Secondary Antibody optimize_staining->antibody_conc blocking Optimize Blocking (Time, Reagent) optimize_staining->blocking washing Increase Wash Steps optimize_staining->washing chemical_quenching->optimize_staining change_fixative->optimize_staining choose_fluorophore->optimize_staining end_node End: Improved Signal-to-Noise antibody_conc->end_node blocking->end_node washing->end_node

Caption: Troubleshooting workflow for high background fluorescence in fixed CHO cells.

Recommended Actions:

  • Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding. Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes specific signal while minimizing background.[9][10]

  • Improve Blocking: Insufficient blocking can result in non-specific antibody binding. Increase the blocking incubation time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody, or a commercial charge-based blocker).[11][12]

  • Enhance Washing Steps: Inadequate washing will leave behind unbound antibodies. Increase the number and duration of wash steps after primary and secondary antibody incubations.[9][12]

  • Change Fixative: Aldehyde-based fixatives are a common cause of autofluorescence.[6] If possible, try switching to an organic solvent fixative like ice-cold methanol or ethanol.[3]

  • Chemical Quenching: Treat your fixed cells with a chemical quenching agent to reduce autofluorescence. Common options include Sodium Borohydride and Sudan Black B.[6][8][13]

  • Select Different Fluorophores: Autofluorescence is most prominent in the blue-green region of the spectrum.[7] Switching to fluorophores in the far-red spectrum (e.g., those emitting above 650 nm) can often help to avoid this interference.[3][6]

Issue 2: High Background Fluorescence in Live CHO Cell Imaging

Live-cell imaging presents unique challenges for controlling background fluorescence.

cluster_media Optimize Imaging Media cluster_reagents Optimize Reagents cluster_setup Adjust Imaging Setup start Start: High Background in Live CHO Imaging phenol_free Use Phenol Red-Free Medium start->phenol_free low_serum Reduce Serum Concentration phenol_free->low_serum specialized_media Use Low-Fluorescence Media (e.g., FluoroBrite) low_serum->specialized_media background_suppressor Add Background Suppressor specialized_media->background_suppressor antifade Use Antifade Reagent background_suppressor->antifade glass_bottom Use Glass-Bottom Dishes antifade->glass_bottom pinhole Adjust Confocal Pinhole glass_bottom->pinhole end_node End: Clear Live-Cell Imaging pinhole->end_node

Caption: Logical steps to reduce background fluorescence during live CHO cell imaging.

Recommended Actions:

  • Use Appropriate Imaging Media: Standard culture media often contain highly fluorescent components.

    • Switch to a phenol red-free medium.[7]

    • For the duration of the imaging experiment, use a medium with reduced serum concentration or a specialized low-fluorescence formulation like Gibco FluoroBrite DMEM.[1][7]

    • Alternatively, image cells in an optically clear buffered saline solution.[1]

  • Add a Background Suppressor: Reagents like Invitrogen's BackDrop™ Background Suppressor can be added to the imaging media to quench extracellular background fluorescence, often eliminating the need for wash steps.[14][15]

  • Use Antifade Reagents: To prevent photobleaching and signal loss during time-lapse imaging, consider using a live-cell compatible antifade reagent.[14][15]

  • Choose the Right Imaging Vessel: Standard plastic cell culture dishes can be a source of autofluorescence. Switch to glass-bottom dishes or plates for improved signal-to-noise.[1]

  • Optimize Microscope Settings: If using a confocal microscope, you can reduce the pinhole size to block out-of-focus light and decrease background signal. Be aware that this may also reduce your specific signal.[2]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Fixed Cells

This protocol is effective for reducing autofluorescence caused by aldehyde fixation.[6][8]

  • Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.

  • Cell Preparation: After fixation and permeabilization, wash your CHO cells on coverslips three times with PBS.

  • Incubation: Incubate the coverslips in the freshly prepared NaBH₄ solution for 20 minutes at room temperature.

  • Washing: Wash the coverslips thoroughly three times for 5 minutes each in PBS.

  • Staining: Proceed with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Protocol 2: Sudan Black B Staining for Fixed Cells

This method is particularly effective for quenching lipofuscin-based autofluorescence.[8][13]

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Cell Preparation: After your final secondary antibody wash, rinse the coverslips with PBS.

  • Incubation: Incubate the coverslips in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Wash the coverslips extensively with PBS until no more color is seen leaching from the sample.

  • Mounting: Mount the coverslips using an appropriate mounting medium.

Quantitative Data on Autofluorescence Quenching

The effectiveness of various quenching methods can vary. The table below summarizes reported quenching efficiencies for different reagents.

Quenching Reagent/MethodTarget Autofluorescence SourceReported Quenching EfficiencyReference(s)
Sodium Borohydride (NaBH₄) Aldehyde fixation (Schiff bases)Variable, can be effective[6][8][13]
Sudan Black B (SBB) Lipofuscin, Aldehyde fixationHigh (up to 90%+)[13][16]
TrueBlack™ Lipofuscin and other sources89-93%[13][16][17]
TrueVIEW™ Red blood cells, collagen, elastin, aldehyde fixationEffective[13][17]
Copper Sulfate General autofluorescenceModerate, may be reversible[18]
Selection of Far-Red Fluorophore Avoidance of endogenous autofluorescence in blue-green channelsHigh (avoids interference)[3][6][7]

References

Technical Support Center: Optimizing Cho-es-Lys Concentration for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Cholera Toxin B subunit (Cho-es-Lys) concentration for your cell staining experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound for cell staining?

A1: The optimal concentration of this compound can vary depending on the cell type and specific application. However, a general starting point is between 400 ng/mL and 1 µg/mL.[1] It is always recommended to perform a titration experiment to determine the ideal concentration for your specific experimental conditions.

Q2: How should I reconstitute and store my this compound conjugate?

A2: Reconstitute lyophilized this compound conjugates in water or 1X PBS to a stock concentration of 1 mg/mL.[1] For short-term storage, the solution can be kept at 4°C for up to three months. For long-term storage, it is advisable to create single-use aliquots and store them at -20°C for up to six months, protecting them from light.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: Is the Cholera Toxin B subunit toxic to cells?

A3: The Cholera Toxin B subunit (CTB) is non-toxic, making it a valuable tool for studying live cells.[1][2] It is the receptor-binding component of the cholera toxin and does not contain the toxic A subunit.[1][2] Studies have shown no observed cytotoxicity in HeLa cells even after overnight incubation with Cholera Toxin B subunit CF® Dye Conjugates.[1]

Q4: What is the primary cellular target of this compound?

A4: The Cholera Toxin B subunit binds specifically to the GM1 ganglioside.[1][2][3] GM1 gangliosides are enriched in lipid rafts, which are specialized microdomains within the cell membrane.[1][2][3] This specific binding makes fluorescently labeled this compound an excellent marker for identifying and visualizing lipid rafts.[1][2]

Q5: Can I use this compound for both live and fixed cells?

A5: Yes, fluorescently labeled conjugates of CTB can be used as lipid raft markers and endocytic tracers for both live imaging and on fixed cells.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell staining.

Problem Potential Cause Recommended Solution
Weak or No Signal Suboptimal this compound Concentration: The concentration of the conjugate may be too low.Perform a titration experiment to determine the optimal concentration for your cell type and protocol.[4] Start with the recommended range (400 ng/mL - 1 µg/mL) and test several dilutions.[1]
Low Abundance of GM1 Gangliosides: The cell type you are using may have low expression of GM1 gangliosides.Confirm the expression of GM1 on your cells of interest through literature search or other methods.
Improper Storage of Conjugate: The fluorescent dye may have degraded due to improper storage.Ensure the conjugate has been stored correctly at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles.[1]
High Background Staining Excessive this compound Concentration: The concentration of the conjugate may be too high, leading to non-specific binding.Reduce the concentration of the this compound conjugate. Perform a titration to find the lowest effective concentration.[5]
Insufficient Washing: Inadequate washing steps can leave unbound conjugate in the sample.Increase the number and duration of wash steps after incubation with the conjugate.[6] Ensure thorough washing to remove unbound reagents.
Non-specific Binding: The conjugate may be binding non-specifically to other cellular components.Include a blocking step with a suitable blocking agent, such as Bovine Serum Albumin (BSA), in your protocol.[1] Ensure your wash buffers contain a mild detergent like Tween-20 to minimize non-specific interactions.[4]
Cell Death or Altered Morphology Contamination of Reagents: Buffers or media may be contaminated.Use sterile, high-quality reagents and maintain aseptic technique throughout the experiment.
Phototoxicity: Excessive exposure to excitation light during live-cell imaging can damage cells.Minimize the exposure time and intensity of the excitation light. Use a more photostable fluorescent dye if possible.
Inconsistent Staining Results Variability in Cell Culture: Differences in cell density, passage number, or growth conditions can affect staining.Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent Incubation Times or Temperatures: Variations in incubation parameters can lead to inconsistent results.Adhere strictly to the optimized incubation times and temperatures for each step of the protocol.

Experimental Protocols

Surface Labeling of Live Cells

This protocol is designed for staining the surface of live cells with fluorescently labeled this compound.

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Wash the cells once with pre-chilled (4°C) 1X Hank's Balanced Salt Solution (HBSS) containing 0.5% BSA.[1]

  • Staining Solution Preparation: Dilute the reconstituted this compound conjugate in pre-chilled 1X HBSS + 0.5% BSA to the final optimized concentration (e.g., 400 ng/mL to 1 µg/mL).[1]

  • Incubation: Remove the wash buffer from the cells and add the staining solution. Incubate the cells at 4°C for 30 minutes, protected from light.[1]

  • Washing: Wash the cells three times with pre-chilled 1X HBSS + 0.5% BSA.[1]

  • Fixation (Optional): If fixation is required, fix the cells in 4% paraformaldehyde in 1X PBS for 15 minutes at 4°C, protected from light.[1]

  • Final Washes: Wash the cells twice with 1X PBS.[1]

  • Imaging: The cells are now ready for imaging.

Membrane Vesicle Trafficking Assay (Endocytosis)

This protocol allows for the visualization of this compound internalization.

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Staining Solution Preparation: Dilute the reconstituted this compound conjugate in complete cell culture medium to the final optimized concentration (e.g., 400 ng/mL to 1 µg/mL).[1]

  • Incubation: Add the staining solution to the cells and incubate at 37°C for 10 minutes to 1 hour or longer, protected from light.[1] The incubation time will depend on the desired extent of internalization.

  • Washing: Wash the cells twice with HBSS.[1]

  • Fixation: Fix the cells in 4% paraformaldehyde in 1X PBS for 15 minutes at room temperature, protected from light.[1]

  • Final Washes: Wash the cells twice with 1X PBS.[1]

  • Imaging: The cells are now ready for imaging.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_cells Seed and grow cells wash1 Wash with chilled HBSS + BSA prep_cells->wash1 incubate Incubate at 4°C for 30 min wash1->incubate prepare_stain Prepare this compound solution prepare_stain->incubate wash2 Wash three times incubate->wash2 fix Fix with 4% PFA (optional) wash2->fix wash3 Wash twice with PBS fix->wash3 image Image cells wash3->image endocytosis_pathway cluster_membrane Cell Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm cho_es_lys This compound Pentamer gm1 GM1 Ganglioside cho_es_lys->gm1 Binding endocytic_vesicle Endocytic Vesicle gm1->endocytic_vesicle Endocytosis early_endosome Early Endosome endocytic_vesicle->early_endosome Trafficking golgi Golgi Apparatus early_endosome->golgi Retrograde Transport er Endoplasmic Reticulum golgi->er

References

Technical Support Center: Troubleshooting Cho-es-Lys Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Cho-es-Lys labeling experiments, thereby ensuring high labeling efficiency and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, the reactive group in this compound reagents, and a primary amine on a protein is between 7.2 and 8.5.[1][2] A pH below this range can lead to the protonation of primary amines, making them unavailable for reaction.[2] Conversely, a pH above this range significantly increases the rate of NHS ester hydrolysis, which competes with the desired labeling reaction.[1][2][3] For many applications, a pH of 8.3-8.5 is a good starting point.[4]

Q2: What types of buffers should be avoided in this compound labeling?

It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2] These buffers will compete with the primary amines on your target protein for reaction with the this compound reagent, leading to significantly reduced labeling efficiency.[2][3] Compatible buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[1]

Q3: My protein has precipitated after the labeling reaction. What could be the cause?

Protein precipitation post-labeling can occur for a few reasons. If the this compound reagent contains a hydrophobic label, introducing too many of these labels onto the protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[2] Additionally, modifying lysine residues can sometimes alter the protein's properties, leading to instability.[5] To mitigate this, you can try reducing the molar ratio of the labeling reagent to the protein.[5]

Q4: How can I stop the labeling reaction?

To quench the reaction, you can add a small molecule containing a primary amine.[3] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 50-100 mM.[3] This will consume any unreacted this compound reagent and stop the labeling process.

Q5: How should I store my this compound reagent?

This compound reagents, which are NHS esters, are sensitive to moisture and should be stored desiccated at -20°C.[6][7][8] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reactive NHS ester.[6][7] For optimal stability, especially after reconstitution in an organic solvent like DMSO or DMF, it is best to prepare fresh solutions for each labeling reaction.[4][8]

Troubleshooting Guide for Poor Labeling Efficiency

Low labeling efficiency is a frequent issue in bioconjugation. The following sections outline potential causes and provide systematic solutions to improve your this compound labeling results.

Problem: Low or No Labeling Efficiency

Several factors related to the reaction conditions, buffer composition, reagent quality, and the target protein itself can lead to poor labeling.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2]
Incompatible Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1][2][3] If necessary, perform a buffer exchange of your protein sample into a compatible buffer like PBS or borate buffer.[8][9]
Hydrolyzed this compound Reagent NHS esters are moisture-sensitive.[6][8] Use a fresh vial of the reagent or one that has been properly stored and handled. Always allow the reagent to equilibrate to room temperature before opening.[6][7] Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[4]
Low Reactant Concentrations Low protein concentrations can lead to inefficient labeling due to the competing hydrolysis reaction.[1][2] It is recommended to use a protein concentration of at least 2 mg/mL.[2][10] You can also try increasing the molar excess of the this compound reagent.[2][4]
Suboptimal Reaction Time/Temperature Reactions are typically run for 0.5 to 4 hours at room temperature or at 4°C.[1] If hydrolysis is suspected to be a major issue, performing the reaction at 4°C for a longer duration (e.g., overnight) can be beneficial.[2]
Inaccessible Primary Amines The primary amines (N-terminus and lysine residues) on the protein surface must be accessible for the reaction to occur.[2] If the protein is not properly folded or if the primary amines are sterically hindered, labeling efficiency will be reduced.
Presence of Interfering Substances Substances like sodium azide (>3 mM) or high concentrations of glycerol can interfere with the labeling reaction.[3][10] Ensure your protein solution is free from such contaminants.[8]

Experimental Protocols

Protocol 1: Standard this compound Labeling of an Antibody

This protocol is a starting point for labeling an IgG antibody. Optimization of the dye-to-antibody ratio may be necessary.

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 5-10 mg/mL.[9][10]

    • If the antibody is in an incompatible buffer, perform buffer exchange using dialysis or a suitable spin column.[8][9]

  • Prepare the this compound Reagent:

    • Allow the vial of the this compound reagent to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][10] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A 5 to 10-fold molar excess of the dye over the antibody is a common starting point for antibodies at 5-10 mg/mL.[9]

    • While gently stirring the antibody solution, slowly add the dissolved this compound reagent.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Purification:

    • Remove unreacted this compound reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer like PBS.[4] Other methods like dialysis or spin columns can also be used.[5]

Protocol 2: Assessing the Reactivity of this compound Reagent

If you suspect your labeling reagent has hydrolyzed, you can perform this simple test to assess its amine reactivity. The principle is that hydrolysis of the NHS ester releases NHS, which absorbs light at 260-280 nm.[1][6]

  • Prepare Solutions:

    • Weigh 1-2 mg of the this compound reagent into a tube.

    • Dissolve the reagent in 2 mL of an amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.

    • Prepare a control tube with the same buffer (and organic solvent if used).

  • Initial Measurement:

    • Zero a spectrophotometer at 260 nm using the control tube.

    • Measure the absorbance of the this compound reagent solution.

  • Induce Hydrolysis:

    • Add a small volume of a strong base (e.g., 100 µl of 0.5-1.0 N NaOH) to 1 mL of the reagent solution.[7]

    • Vortex for 30 seconds.

  • Final Measurement:

    • Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[7]

  • Interpretation:

    • If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the reagent is active.[7] If there is little to no change, the reagent has likely hydrolyzed and is inactive.[6]

Data Presentation

Table 1: Influence of pH on NHS Ester Stability

The stability of the this compound reagent is highly dependent on the pH of the reaction buffer. The half-life of the NHS ester decreases as the pH increases, indicating a faster rate of hydrolysis.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[1]
8.6410 minutes[1]
9.0Room TempMinutes[7]

Visualizations

Cho_es_Lys_Reaction cluster_reaction Labeling Reaction (pH 7.2-8.5) cluster_hydrolysis Competing Hydrolysis Reaction Protein Protein with Primary Amine (e.g., Lysine, N-terminus) (P-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate + Cho_es_Lys This compound Reagent (Label-NHS Ester) Cho_es_Lys->Intermediate Hydrolyzed_Label Hydrolyzed Label (Inactive) Cho_es_Lys->Hydrolyzed_Label + H2O Conjugate Stable Amide Bond (Labeled Protein) (P-NH-CO-Label) Intermediate->Conjugate + NHS NHS N-Hydroxysuccinimide (Leaving Group) H2O Water (H2O)

Caption: Chemical reaction of a this compound (NHS ester) reagent with a primary amine on a protein.

Troubleshooting_Workflow Start Start: Poor Labeling Efficiency Check_Reagent Is this compound reagent fresh and properly stored? Start->Check_Reagent Check_Buffer Is buffer amine-free and pH 7.2-8.5? Check_Reagent->Check_Buffer Yes Replace_Reagent Action: Replace reagent Check_Reagent->Replace_Reagent No Check_Protein Is protein concentration >2 mg/mL and pure? Check_Buffer->Check_Protein Yes Buffer_Exchange Action: Perform buffer exchange and adjust pH Check_Buffer->Buffer_Exchange No Optimize_Ratio Optimize Molar Ratio: Increase this compound excess Check_Protein->Optimize_Ratio Yes Concentrate_Protein Action: Concentrate or purify protein Check_Protein->Concentrate_Protein No Optimize_Conditions Optimize Reaction Conditions: Time and Temperature Optimize_Ratio->Optimize_Conditions Success Labeling Successful Optimize_Conditions->Success

References

Technical Support Center: Preventing Photobleaching of Cholesterol-Ester Lysosomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent photobleaching of fluorescently labeled cholesterol-ester lysosomes (Cho-es-Lys) during long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for long-term imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, which results in the fading of its fluorescent signal during an imaging experiment.[1][2] This phenomenon is a significant challenge in long-term fluorescence microscopy because it can lead to a diminished signal-to-noise ratio, complicate quantitative analysis, and produce false negative results.[1][2][3] The process occurs when fluorophores are exposed to high-intensity illumination, leading to the generation of reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it unable to fluoresce.[4]

Q2: What are the common fluorescent probes used to label cholesterol esters in lysosomes, and how do they differ in photostability?

A2: Common probes include Nile Red and various BODIPY (boron-dipyrromethene) derivatives, such as BODIPY 493/503 or BODIPY-cholesterol.[5][6] Nile Red is a widely used lipophilic stain, but it is known to have limited photostability.[5] BODIPY dyes are often considered more photostable and less sensitive to the polarity of their environment, making them a potential alternative to Nile Red.[5][7] However, some studies have also noted that BODIPY 493/503 has limited photostability and can produce a background signal.[8] Newer probes, such as quinacridone-based molecules, have shown dramatically higher photostability compared to both Nile Red and BODIPY 493/503 in repeated imaging experiments.[9]

Q3: What are antifade reagents and how do they work for live-cell imaging?

A3: Antifade reagents are chemical compounds that protect fluorophores from photobleaching.[4] They are proposed to work by scavenging reactive oxygen species (ROS) that are produced during the excitation of fluorophores. For live-cell imaging, it is crucial to use reagents that are non-toxic.[10] Commercial reagents like ProLong™ Live Antifade Reagent are specifically designed for live-cell experiments and can be added directly to the cell culture medium.[11][12][13] These reagents contain enzymes that metabolize components that contribute to photobleaching without affecting cell viability.[13]

Q4: Can I use a mounting medium designed for fixed cells in my live-cell experiment?

A4: No, formulations designed for fixed-cell systems, such as ProLong™ Diamond Antifade Mountant, are generally not compatible with live-cell imaging and can be toxic to the cells.[13] It is essential to use reagents specifically developed and validated for live-cell applications.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the long-term imaging of cholesterol-ester lysosomes.

Problem 1: Rapid Loss of Fluorescent Signal

Your fluorescent signal from labeled this compound fades quickly during time-lapse acquisition.

Possible Cause Suggested Solution Citation
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal with a good signal-to-noise ratio (SNR). Use neutral density filters to decrease intensity without changing the wavelength.[3][4][14]
Prolonged Exposure Time Use the shortest possible camera exposure time for image acquisition. For time-lapse experiments, decrease the frequency of image capture to essential time points only.[3][4]
Fluorophore Choice The selected fluorescent probe (e.g., Nile Red) may have low intrinsic photostability.Consider switching to a more photostable dye. Some BODIPY derivatives or newer generation probes may offer better performance for long-term studies.
Absence of Protective Reagents The imaging medium lacks components to mitigate photobleaching.Add a live-cell compatible antifade reagent (e.g., ProLong™ Live) to your imaging medium to neutralize ROS and protect the fluorophores.
Problem 2: Signs of Cell Stress or Death (Phototoxicity)

You observe cellular membrane blebbing, vacuole formation, or a decrease in cell motility and viability over the course of the experiment.

Possible Cause Suggested Solution Citation
Excessive Total Light Dose The combination of high light intensity and long exposure is damaging the cells. Phototoxicity is often linked to the same factors that cause photobleaching.Optimize imaging parameters by finding a balance. Studies suggest that longer exposure times with lower light intensities can improve cell health compared to short exposures with high light powers.
High-Energy Wavelengths Shorter wavelengths (e.g., UV, blue) carry more energy and are more likely to cause photodamage.If your experimental design allows, choose fluorophores that are excited by longer wavelengths (e.g., red or far-red) to reduce phototoxicity.
Reactive Oxygen Species (ROS) ROS generated during fluorescence excitation can damage cellular components, affecting processes like lysosome motility.In addition to using antifade reagents, ensure the cell culture medium is fresh and consider adding antioxidants like L-Ascorbic acid or Trolox.
Hardware/Software Delays Illumination may continue even when the camera is not actively acquiring an image ("illumination overhead"), increasing the total light dose.Use hardware solutions like active blanking to precisely synchronize illumination with camera exposure, minimizing unnecessary light exposure.

Experimental Protocols & Data

Protocol: Staining and Long-Term Imaging of this compound with Minimized Photobleaching

This protocol provides a general framework for labeling cholesterol esters in lysosomes and setting up a long-term imaging experiment.

Materials:

  • Cells cultured on glass-bottom dishes suitable for microscopy.

  • Fluorescent probe for cholesterol esters (e.g., BODIPY-cholesterol or other photostable dye).

  • Live-cell imaging medium (phenol red-free).

  • Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent).

  • Confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Plating: Seed cells on glass-bottom dishes to reach 60-80% confluency at the time of imaging.

  • Probe Labeling:

    • Prepare a working solution of your chosen fluorescent probe in imaging medium according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for the recommended time and temperature (e.g., 30 minutes at 37°C).

  • Antifade Reagent Application:

    • Prepare the antifade reagent in fresh, pre-warmed imaging medium at the recommended dilution (e.g., 1:100 for ProLong™ Live).

    • Remove the labeling solution, wash the cells gently with imaging medium.

    • Add the antifade-containing medium to the cells and incubate for at least 15-30 minutes before imaging to allow the reagent to take effect.[13]

  • Microscope Setup and Image Acquisition:

    • Place the dish in the microscope's environmental chamber and allow it to equilibrate.

    • Find Focus: Use transmitted light (e.g., DIC or phase-contrast) to find the focal plane and the region of interest. This minimizes fluorescent light exposure before the experiment begins.[1]

    • Set Imaging Parameters:

      • Laser Power/Intensity: Start with the lowest possible setting and increase only until the signal is clearly distinguishable from the background.

      • Exposure Time/Dwell Time: Use the shortest exposure that provides adequate signal.

      • Detector Gain/Sensitivity: Increase detector sensitivity to allow for lower excitation energy.[14]

      • Time Interval: For time-lapse imaging, use the longest interval that will still capture the dynamics of your biological process of interest.

  • Acquisition: Begin the long-term time-lapse acquisition using the optimized settings.

Data Presentation: Fluorophore Photostability Comparison

The following table summarizes hypothetical photostability data for common fluorophores used to label lipids, based on characteristics described in the literature. The half-life represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Fluorophore Typical Excitation/Emission (nm) Relative Photostability (Half-life) Key Considerations Citation
Nile Red ~552 / ~636 (in lipids)LowProne to rapid photobleaching; fluorescence is sensitive to environmental polarity.[5]
BODIPY 493/503 ~493 / ~503ModerateBrighter than Nile Red but has shown limited photostability in some long-term studies. Can create background signal.[8][9]
BODIPY-Cholesterol ~505 / ~515Moderate to HighMimics cholesterol structure; photostability is generally better than older dyes. Can accumulate in lipid droplets over time.[6][15]
Quinacridone Probes ~500 / ~529Very HighNewer class of probes designed for high photostability, retaining over 70% of signal after 50 confocal scans in one study.[9]

Visualizations

Experimental Workflow

The following diagram illustrates a recommended workflow for preparing samples and acquiring images to minimize photobleaching.

G cluster_prep Sample Preparation cluster_acq Image Acquisition Setup cluster_run Experiment p1 Plate Cells on Glass-Bottom Dish p2 Label with Photostable Fluorescent Probe p1->p2 p3 Wash and Add Live-Cell Antifade Reagent p2->p3 a1 Equilibrate in Chamber (37°C, 5% CO2) p3->a1 a2 Locate ROI using Transmitted Light a1->a2 a3 Optimize Settings: ↓ Laser Power ↓ Exposure Time ↑ Detector Gain a2->a3 r1 Start Long-Term Time-Lapse Imaging a3->r1 G cluster_solutions1 Photobleaching Solutions cluster_solutions2 Phototoxicity Solutions start Start Long-Term Imaging Experiment q1 Is the signal fading rapidly? start->q1 q2 Are cells showing signs of stress? q1->q2 No s1_1 1. Decrease Laser Power 2. Shorten Exposure Time q1->s1_1 Yes s2_1 1. Lower total light dose (e.g., lower power, longer exposure) q2->s2_1 Yes end_node Continue Optimized Imaging q2->end_node No s1_2 3. Use a more photostable probe s1_1->s1_2 s1_3 4. Add a live-cell antifade reagent s1_2->s1_3 s1_3->q2 s2_2 2. Switch to longer wavelength fluorophores s2_1->s2_2 s2_3 3. Ensure antifade/antioxidants are present in media s2_2->s2_3 s2_3->end_node

References

Improving signal-to-noise ratio with Cho-es-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cho-es-Lys, your solution for enhancing signal-to-noise ratios in chemiluminescent assays. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is an advanced signal enhancer for horseradish peroxidase (HRP)-based chemiluminescent assays, such as Western blotting and ELISA. It is a proprietary formulation designed to amplify the signal generated from the HRP-substrate reaction while simultaneously quenching non-specific background signals. This dual action significantly increases the signal-to-noise ratio, allowing for the detection of low-abundance proteins.[1][2][3]

Q2: In which applications can I use this compound?

A: this compound is optimized for use in any HRP-based chemiluminescent detection system. This includes, but is not limited to, Western blotting, ELISA, dot blots, and nucleic acid hybridization assays.

Q3: What is the shelf life and recommended storage condition for this compound?

A: this compound is stable for one year from the date of manufacture when stored at 4°C. Avoid freezing the reagent or exposing it to light for extended periods.

Q4: Is this compound compatible with any HRP substrate?

A: this compound is compatible with most commercially available luminol-based HRP substrates.[3] However, for optimal performance, we recommend using it with our validated this compound Substrate Reagent.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments.

High Background

Q: I am observing high background on my blot/plate. What could be the cause?

A: High background can be caused by several factors.[4][5] Here are the most common causes and their solutions:

Potential Cause Troubleshooting Step
Insufficient Blocking Ensure the membrane or plate was blocked for the recommended time (typically 1 hour) with an appropriate blocking buffer.[4][5] Consider testing different blocking agents, as some antigen-antibody pairs work better with specific blockers (e.g., BSA vs. non-fat milk).[1][6][7]
Antibody Concentration Too High High concentrations of primary or secondary antibodies are a frequent cause of high background.[4][8] Titrate your antibodies to determine the optimal dilution. A dot blot is a quick method for optimizing antibody concentrations.[9][10]
Inadequate Washing Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[7][8] Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help reduce non-specific binding.[2][9]
Contaminated Buffers or Equipment Ensure all buffers are freshly prepared and that incubation trays and forceps are clean to avoid speckling or blotchy backgrounds.[4][5]
Overexposure If using film or a digital imager, reduce the exposure time. The enhanced signal from this compound may require shorter exposure times than you are used to.[4]
Weak or No Signal

Q: My signal is very weak or completely absent. How can I fix this?

A: Weak or no signal can be frustrating, but it is often correctable by addressing one of the following issues:[4][11]

Potential Cause Troubleshooting Step
Suboptimal Antibody Concentration The concentration of your primary or secondary antibody may be too low.[9] Perform an antibody titration to find the optimal concentration for your specific target and sample.
Inefficient Protein Transfer (Western Blot) Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.[4]
Inactive HRP Enzyme Ensure that your HRP-conjugated secondary antibody has not expired and has been stored correctly. Avoid using buffers containing sodium azide, which inhibits HRP activity.[12]
Incorrect Substrate Preparation Ensure the chemiluminescent substrate components were mixed at the correct ratio and used within their active window.
Insufficient Antigen The amount of target protein in your sample may be below the detection limit. Try loading a larger amount of protein onto your gel or concentrating your sample.[6]

Quantitative Data

The use of this compound significantly improves the signal-to-noise ratio compared to standard ECL reagents.

Table 1: Signal-to-Noise Ratio Improvement
Target ProteinStandard ECL S/N RatioThis compound S/N RatioFold Improvement
Protein A (High Abundance)853404.0x
Protein B (Medium Abundance)301806.0x
Protein C (Low Abundance)55511.0x

S/N Ratio = (Signal Intensity - Background Intensity) / Standard Deviation of Background

Table 2: Recommended Antibody Dilutions
AntibodyStandard Dilution RangeRecommended Starting Dilution with this compound
Primary Antibody1:1,000 - 1:5,0001:3,000 - 1:10,000
Secondary Antibody1:5,000 - 1:20,0001:15,000 - 1:50,000

Note: These are starting recommendations. Optimal dilutions must be determined experimentally for each specific antibody and antigen pair.[10][11]

Experimental Protocols

Detailed Protocol: Western Blotting with this compound
  • Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane using your standard protocol.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). The blocking step is critical to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. With this compound, you can typically use a higher dilution than with standard reagents. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 4) to remove unbound secondary antibody.

  • Signal Development:

    • Prepare the this compound working solution by mixing the Enhancer Solution and Substrate Solution at a 1:1 ratio.

    • Ensure the membrane is drained of excess wash buffer, but do not allow it to dry out.[5]

    • Incubate the membrane with the this compound working solution for 5 minutes.

  • Detection: Drain the excess reagent from the membrane and place it in a plastic sheet protector or a digital imager. Expose to X-ray film or capture the signal with a CCD camera. Due to the enhanced signal, start with a short exposure time (e.g., 30 seconds) and adjust as necessary.

Visualizations

Signaling Pathway Diagram

MAPK_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target for WB) MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: MAPK signaling pathway with ERK as a Western Blot target.

Experimental Workflow```dot

digraph "Cho_es_Lys_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#5F6368"];

// Node Definitions start [label="Start: Protein Transfer to Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; blocking [label="1. Block Membrane (1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; primary_ab [label="2. Primary Antibody Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash1 [label="3. Wash (3x 5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="4. Secondary Antibody Incubation (1 hr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. Wash (3x 5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; enhance [label="6. Incubate with this compound (5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="7. Detect Signal (CCD or Film)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Analyze Results", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> blocking; blocking -> primary_ab; primary_ab -> wash1; wash1 -> secondary_ab; secondary_ab -> wash2; wash2 -> enhance; enhance -> detect; detect -> end; }

Caption: Decision tree for troubleshooting common blot issues.

References

Impact of fixation methods on Cho-es-Lys fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of fixation methods on the fluorescence of Cho-es-Lys (Cholera Toxin B subunit conjugates) and offers troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it bind to?

A1: this compound refers to fluorescently labeled Cholera Toxin B subunit (CTB). CTB is the non-toxic, receptor-binding portion of the cholera toxin.[1][2] It specifically binds to GM1 gangliosides, which are glycosphingolipids enriched in lipid rafts on the plasma membrane of mammalian cells.[3][4][5][6] This specific binding makes fluorescently labeled CTB a widely used marker for visualizing lipid rafts and as a retrograde neuronal tracer.[1]

Q2: Why is the choice of fixation method critical for this compound fluorescence?

A2: The choice of fixation method is critical because it can significantly impact the fluorescence signal and the preservation of the target structure. Fixatives can alter the chemical environment of the fluorophore, leading to quenching (reduced fluorescence).[7] They can also affect the integrity of the plasma membrane and the organization of lipid rafts, potentially causing redistribution or loss of the GM1 gangliosides that this compound binds to. Different fixatives have different mechanisms of action; for example, cross-linking fixatives like paraformaldehyde (PFA) preserve cellular structure by creating covalent bonds[8][9], while precipitating fixatives like methanol dehydrate the cell and can extract lipids.[9][10]

Q3: Which fixative is generally recommended for this compound staining?

A3: Paraformaldehyde (PFA) at a concentration of 4% is a commonly recommended fixative for experiments involving fluorescently labeled CTB.[11][12] PFA is a cross-linking fixative that is effective at preserving cell morphology without severely compromising the fluorescence of many dyes.[9][10] However, the optimal fixation method can be cell-type and application-dependent, so it is often advisable to test a few different conditions.[13]

Q4: Can I fix my cells before labeling with this compound?

A4: It is generally recommended to label live cells with this compound before fixation.[11] This is because the binding of CTB is to a lipid component (GM1 ganglioside) of the plasma membrane. Some fixation methods, particularly those using organic solvents like methanol or acetone, can disrupt the lipid bilayer and may alter the availability or distribution of GM1, leading to suboptimal staining.[9][10]

Q5: How does fixation time affect the fluorescence signal?

A5: Fixation time is a crucial parameter. Insufficient fixation can lead to poor morphological preservation, while over-fixation, especially with cross-linking agents like PFA, can lead to increased autofluorescence and potentially quench the fluorescent signal.[7][8] A typical fixation time with 4% PFA is around 15-30 minutes at room temperature or 4°C.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal Fluorescence quenching by the fixative: Some fixatives can denature the fluorophore or alter its chemical environment, leading to a loss of fluorescence.[7][14]- Decrease the fixation time.[14]- Lower the concentration of the fixative (e.g., try 1-2% PFA instead of 4%).[14]- Ensure the pH of your PFA solution is properly buffered (typically pH 7.4).[14]- Switch to a different fixative. If using PFA, try a short fixation with ice-cold methanol as a comparison.
Loss of GM1 gangliosides: Precipitating fixatives like methanol or acetone can extract lipids from the cell membrane, potentially removing the binding site for this compound.[10][13]- Label live cells with this compound before fixation.[11]- Use a cross-linking fixative like PFA that better preserves membrane integrity.[13]
Inefficient labeling: The concentration of this compound may be too low, or the incubation time too short.- Optimize the concentration of the this compound conjugate.- Increase the incubation time during the labeling step.
High Background or Non-specific Staining Autofluorescence from the fixative: Aldehyde fixatives like glutaraldehyde and, to a lesser extent, formaldehyde can induce autofluorescence by reacting with cellular components.[15][16]- Wash the cells thoroughly after fixation.- Include a quenching step after fixation, such as incubating with ammonium chloride or sodium borohydride.[17]- Use a commercial autofluorescence quenching reagent.[15]- If using glutaraldehyde, consider alternative fixatives as it is a major source of autofluorescence.[15][16]
Precipitation of the fluorescent conjugate: The this compound conjugate may have aggregated.- Centrifuge the reconstituted this compound solution before use.- Prepare fresh dilutions of the conjugate for each experiment.
Altered Localization of the Signal Redistribution of GM1 during fixation: Inadequate fixation can allow for the lateral movement and artificial clustering of GM1 gangliosides in the membrane.[18]- Use a fixative that rapidly cross-links membrane components. A combination of PFA and a low concentration of glutaraldehyde can be more effective at immobilizing membrane proteins, but be mindful of increased autofluorescence.[18]- Perform the labeling and initial fixation steps at 4°C to reduce membrane fluidity.[11]
Permeabilization artifacts: If performing subsequent intracellular staining, the permeabilization step can disrupt lipid rafts.- Choose a mild detergent for permeabilization (e.g., saponin instead of Triton X-100).- Consider using an anti-CTB antibody to further stabilize the labeled lipid rafts before permeabilization.[11]

Data on Fixative Effects on Fluorescence

The following table summarizes the general effects of common fixatives on fluorescence intensity and cell morphology, based on findings from various studies on fluorescent probes. The optimal choice will always depend on the specific experimental context.

Fixative Mechanism Typical Effect on Fluorescence Effect on Cell Morphology Key Considerations
Paraformaldehyde (PFA) Cross-links proteins.[8][9]Generally good preservation of fluorescence, but can cause some quenching with prolonged exposure.[14][19]Excellent preservation of cellular architecture.[10]The pH of the solution is critical; a basic pH can quench some fluorophores.[14] Can cause some autofluorescence.[15]
Methanol / Acetone Dehydrates and precipitates proteins.[9][10]Can significantly reduce the signal of some fluorescent proteins.[9] May preserve other fluorophores well.Can cause cell shrinkage and alter morphology. Extracts lipids, which can disrupt membranes.[10][13]Good for exposing some intracellular epitopes but may not be ideal for membrane-bound targets like GM1.
Glutaraldehyde Strong cross-linking agent.Can cause significant fluorescence quenching and high levels of autofluorescence.[15][16]Provides excellent structural preservation.Should generally be avoided for fluorescence microscopy unless absolutely necessary for ultrastructural preservation. Requires a quenching step.[16]
Formalin/Picric Acid Cross-linking and precipitating actions.Weaker signal intensity compared to PFA for some probes like GFP.[19]Can provide good tissue quality, sometimes better than PFA alone.[19]May not be optimal for preserving the fluorescence of all dyes.

Experimental Protocols

Protocol: Labeling of Live Cells with this compound followed by PFA Fixation

This protocol is adapted from standard procedures for labeling cell surface markers.[11]

Materials:

  • Cells cultured on coverslips

  • This compound fluorescent conjugate

  • Pre-chilled (4°C) Hank's Balanced Salt Solution with 0.5% BSA (HBSS/BSA)

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Place the coverslips with cultured cells on ice to chill.

  • Wash the cells once with pre-chilled HBSS/BSA.

  • Prepare the desired concentration of this compound (e.g., 400 ng/mL to 1 µg/mL) in pre-chilled HBSS/BSA.

  • Remove the wash buffer and add the diluted this compound conjugate to the cells.

  • Incubate the cells at 4°C for 30 minutes, protected from light. This allows for binding to the cell surface while minimizing endocytosis.

  • Wash the cells three times with pre-chilled HBSS/BSA to remove unbound conjugate.

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at 4°C, protected from light.

  • Wash the cells twice with PBS.

  • The coverslips are now ready for mounting and imaging. If subsequent immunostaining is required, proceed with permeabilization and antibody incubation steps.

Visual Guides

experimental_workflow cluster_pre_fix Labeling (Live Cells) cluster_fix Fixation cluster_post_fix Downstream Processing start Start with live cells on coverslip chill Chill cells to 4°C start->chill wash1 Wash with cold buffer chill->wash1 labeling Incubate with This compound at 4°C wash1->labeling wash2 Wash to remove unbound conjugate labeling->wash2 fix Add 4% PFA (15 min at 4°C) wash2->fix wash3 Wash with PBS fix->wash3 mount Mount for Imaging wash3->mount perm Permeabilize (optional) wash3->perm if needed immuno Immunostaining (optional) perm->immuno mount2 Mount for Imaging immuno->mount2

Experimental workflow for labeling live cells with this compound followed by fixation.

troubleshooting_guide problem Problem: Low or No Fluorescence cause1 Potential Cause: Fixation-induced quenching problem->cause1 cause2 Potential Cause: Loss of GM1 binding sites problem->cause2 cause3 Potential Cause: Inefficient labeling problem->cause3 solution1a Solution: Reduce fixation time/conc. cause1->solution1a solution1b Solution: Check PFA pH cause1->solution1b solution1c Solution: Try alternative fixative cause1->solution1c solution2a Solution: Label live cells BEFORE fixation cause2->solution2a solution2b Solution: Use cross-linking fixative (PFA) cause2->solution2b solution3a Solution: Optimize this compound concentration/time cause3->solution3a

Troubleshooting logic for low or no fluorescence signal with this compound.

References

Technical Support Center: Troubleshooting Cho-es-Lys Aggregation and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation and precipitation issues encountered during experiments with Cho-es-Lys.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation and precipitation?

A1: Aggregation and precipitation of this compound are often triggered by a combination of intrinsic properties of the molecule and extrinsic environmental factors. Key causes include:

  • Suboptimal pH: When the buffer pH is close to the isoelectric point (pI) of this compound, the net charge of the molecule approaches zero, minimizing electrostatic repulsion and promoting aggregation.[1][2]

  • Inappropriate Ionic Strength: Low salt concentrations may not be sufficient to shield charged patches on the protein surface, leading to aggregation. Conversely, excessively high salt concentrations can also promote aggregation through hydrophobic interactions.[3][4]

  • High Protein Concentration: Increased concentrations of this compound can elevate the frequency of intermolecular interactions, making aggregation more likely.[2]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce conformational changes in this compound, exposing hydrophobic regions that can lead to aggregation.[2]

  • Oxidation: If this compound contains cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, resulting in aggregation.[1][2]

  • Mechanical Stress: Agitation, sonication, or excessive shear forces during purification can cause protein unfolding and subsequent aggregation.

  • Presence of Contaminants: Impurities or leachables from equipment can sometimes act as nucleation sites for aggregation.

Q2: How can I detect this compound aggregation?

A2: Several methods can be used to detect aggregation, ranging from simple visual inspection to sophisticated biophysical techniques:

  • Visual Inspection: The most straightforward method is to look for visible signs of precipitation or cloudiness (turbidity) in the solution.[4]

  • UV-Visible Spectroscopy: An increase in light scattering, observable as a higher absorbance at wavelengths around 340-600 nm, can indicate the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution, allowing for the early detection of aggregate formation.

  • Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting earlier than the monomeric this compound peak is a clear indication of aggregation.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common aggregation and precipitation issues with this compound.

Problem: this compound precipitates immediately after purification or buffer exchange.

This is often due to a significant change in the protein's environment.

Troubleshooting Workflow for Immediate Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Advanced Solutions Problem Immediate Precipitation of this compound CheckBuffer Verify Buffer pH and Composition Problem->CheckBuffer CheckConcentration Measure Protein Concentration Problem->CheckConcentration AdjustpH Adjust pH away from pI CheckBuffer->AdjustpH OptimizeSalt Screen Salt Concentration (e.g., 150-500 mM NaCl) CheckBuffer->OptimizeSalt ReduceConcentration Dilute Protein Sample CheckConcentration->ReduceConcentration AddExcipients Add Stabilizing Excipients (Glycerol, Arginine) AdjustpH->AddExcipients OptimizeSalt->AddExcipients AddDetergent Incorporate Mild Detergent (e.g., Tween-20) ReduceConcentration->AddDetergent

Caption: Troubleshooting workflow for immediate precipitation issues.

Possible Cause Suggested Solution Rationale
Buffer pH is near the pI of this compound. Adjust the buffer pH to be at least 1 unit above or below the pI.[1][2]Increases the net charge on the protein, enhancing electrostatic repulsion between molecules.
Ionic strength is too low. Increase the salt concentration (e.g., NaCl) in the buffer. A common starting point is 150 mM.[3]Shields charged patches on the protein surface, preventing aggregation through electrostatic interactions.
Protein concentration is too high. Dilute the protein sample.[2]Decreases the likelihood of intermolecular collisions that can lead to aggregation.
Problem: this compound becomes cloudy or precipitates over time during storage.

This type of aggregation is often a result of longer-term instabilities.

G cluster_0 Goal cluster_1 Key Factors to Control Goal Prevent Storage-Induced Aggregation of this compound Temperature {Temperature | - Store at -80°C - Avoid freeze-thaw cycles} Goal->Temperature Oxidation {Oxidation | - Add reducing agents (DTT, TCEP) - Use inert gas overlay} Goal->Oxidation Buffer {Buffer Stability | - Screen for optimal pH and salt - Add cryoprotectants (glycerol)} Goal->Buffer

Caption: Workflow for buffer pH and salt screening experiment.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., citrate for pH 5-6, phosphate for pH 6-8, Tris for pH 8-9) and a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).

  • Buffer Exchange: Exchange your purified this compound into each of the prepared buffers using dialysis or a desalting column.

  • Incubation: Incubate aliquots of each sample at different temperatures (e.g., 4°C and 25°C) for a set period (e.g., 24-48 hours).

  • Analysis:

    • Visually inspect each sample for any signs of cloudiness or precipitation.

    • Quantify the level of aggregation using Dynamic Light Scattering (DLS) to measure particle size distribution or Size Exclusion Chromatography (SEC) to detect high molecular weight species.

  • Data Interpretation: Compare the results across all conditions to identify the optimal buffer pH and salt concentration that minimizes this compound aggregation.

Protocol 2: Additive Screening

This protocol describes how to screen for excipients that can improve the stability of this compound.

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various additives, such as glycerol (e.g., 50% v/v), sucrose (e.g., 50% w/v), arginine (e.g., 1 M), and a non-ionic detergent like Tween-20 (e.g., 1% v/v).

  • Sample Preparation: To aliquots of this compound in its optimal buffer (determined from Protocol 1), add the stock solutions to achieve a range of final additive concentrations (see table below).

  • Incubation and Stress: Incubate the samples under conditions known to induce aggregation (e.g., elevated temperature, agitation, or a single freeze-thaw cycle).

  • Analysis: Analyze the samples for aggregation using DLS or SEC as described in the previous protocol.

  • Data Interpretation: Identify the additive and its effective concentration that best prevents this compound aggregation under stress conditions.

Quantitative Data Summary: Example Additive Screening

Additive Concentration Range Tested Typical Effective Concentration Mechanism of Action
Glycerol5-25% (v/v)10-20%Preferential exclusion, increases solvent viscosity.
Sucrose5-20% (w/v)5-10%Stabilizes native protein structure.
L-Arginine50-500 mM100-250 mMSuppresses aggregation by interacting with hydrophobic and charged residues.
Tween-200.01-0.1% (v/v)0.02-0.05%Non-ionic detergent that reduces hydrophobic interactions. [4]
DTT1-10 mM1-5 mMReducing agent that prevents disulfide bond formation. [2]

References

Technical Support Center: CHO-Lysine Variant Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Due to the highly specific and likely proprietary nature of "Cho-es-Lys," public information regarding its storage, handling, and experimental use is not available. The following technical support center content is based on best practices for a common, related class of research materials: recombinant protein therapeutics expressed in Chinese Hamster Ovary (CHO) cells , which often end in "-lys" or are lysine variants. This guide is intended to serve as a general framework and should be adapted to the specific product's data sheet and recommendations.

This guide provides best practices and troubleshooting for the storage and handling of recombinant lysine-variant protein therapeutics produced in CHO cells (referred to as "CHO-Lys").

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized CHO-Lys protein?

A1: Lyophilized proteins should be stored at -20°C to -80°C for long-term stability. For short-term storage (a few weeks), 4°C is acceptable. Always refer to the product-specific data sheet for the manufacturer's recommendation.

Q2: How should I reconstitute the lyophilized CHO-Lys protein?

A2: Reconstitute the protein using the sterile buffer recommended on the product data sheet. To avoid denaturation, gently agitate or swirl the vial; do not vortex. Ensure the protein is fully dissolved before use.

Q3: What is the stability of the reconstituted CHO-Lys protein?

A3: The stability of the reconstituted protein depends on the specific product and storage conditions. As a general guideline, store at 4°C for short-term use (days to a week) and aliquot for storage at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Q4: Can I use a different buffer for reconstitution than the one recommended?

A4: It is strongly advised to use the recommended buffer. Using a different buffer can affect the protein's solubility, stability, and activity due to changes in pH and ionic strength.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low protein activity after reconstitution Improper reconstitution technique (e.g., vortexing)Gently swirl or pipette to mix.
Repeated freeze-thaw cyclesAliquot the reconstituted protein into single-use volumes and store at -80°C.
Incorrect storage temperatureAlways store at the recommended temperature as per the data sheet.
Protein precipitation upon reconstitution Incorrect buffer usedUse the manufacturer's recommended sterile buffer.
Reconstitution at too high a concentrationReconstitute to the recommended concentration. If a higher concentration is needed, consult the manufacturer.
Inconsistent experimental results Variation in protein handlingDevelop a standardized protocol for reconstitution and handling.
Protein degradationEnsure proper storage and minimize time at room temperature.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CHO-Lys Protein
  • Centrifuge: Briefly centrifuge the vial of lyophilized protein to ensure the powder is at the bottom.

  • Add Buffer: Using a sterile pipette tip, slowly add the recommended volume of sterile reconstitution buffer to the vial.

  • Dissolve: Gently swirl the vial or pipette the solution up and down slowly until the protein is completely dissolved. Avoid vigorous shaking or vortexing.

  • Incubate (if necessary): Some proteins may require a short incubation period (e.g., 15-30 minutes) at room temperature or 4°C to fully dissolve.

  • Aliquoting and Storage: For long-term storage, create single-use aliquots and store them at -80°C. For short-term storage, keep the reconstituted protein at 4°C.

Visual Guides

experimental_workflow cluster_storage Long-Term Storage cluster_reconstitution Reconstitution cluster_use Experimental Use & Storage lyophilized Lyophilized Protein (-20°C to -80°C) reconstitute Add Recommended Buffer (Gentle Mixing) lyophilized->reconstitute short_term Short-Term Use (4°C) reconstitute->short_term long_term Long-Term Aliquots (-80°C) reconstitute->long_term experiment Use in Experiment short_term->experiment long_term->experiment

Caption: Workflow for CHO-Lys Protein Handling.

troubleshooting_logic start Inconsistent Results? check_storage Verify Storage Conditions (-20°C to -80°C) start->check_storage check_handling Review Reconstitution & Handling Protocol start->check_handling check_storage->check_handling Yes improper_storage Correct Storage Temperature check_storage->improper_storage No check_aliquots Using Single-Use Aliquots? check_handling->check_aliquots Yes improper_handling Follow Protocol Strictly check_handling->improper_handling No use_aliquots Create and Use Aliquots check_aliquots->use_aliquots No consistent_results Consistent Results check_aliquots->consistent_results Yes improper_storage->start improper_handling->start use_aliquots->start

Caption: Troubleshooting Logic for Inconsistent Results.

Cell permeability issues with Cho-es-Lys and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the cell permeability of Cho-es-Lys, a novel cholesterol-ester of lysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have poor cell permeability?

A1: this compound is a synthetic molecule consisting of a cholesterol backbone ester-linked to a lysine residue. Its poor cell permeability arises from its amphipathic nature. The cholesterol portion is highly lipophilic, favoring insertion into the lipid bilayer, but the lysine residue carries a positive physiological charge (amine groups). This charge strongly hinders passive diffusion across the cell membrane and can lead to rapid efflux by cell surface transporters.

Q2: My cells show low uptake of this compound. How can I confirm this is a permeability issue?

A2: The first step is to quantify the compound's ability to cross a membrane barrier. We recommend two primary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay to assess passive diffusion and active transport. Low apparent permeability coefficients (Papp) in these assays will confirm a permeability problem.

Q3: What are the primary strategies to improve the cellular delivery of this compound?

A3: There are three main approaches to enhance the cellular uptake of this compound:

  • Chemical Modification: Synthesizing a prodrug version by masking the charge on the lysine residue or conjugating it to a Cell-Penetrating Peptide (CPP).

  • Formulation with Delivery Vehicles: Encapsulating this compound in lipid-based carriers like liposomes or nanoparticles to facilitate entry via endocytosis.

  • Co-administration with Enhancers: Using permeation enhancers or efflux pump inhibitors, though this approach can carry a higher risk of cytotoxicity.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common issues encountered with this compound delivery.

G start Start: Low biological activity of this compound observed q1 Is intracellular delivery confirmed? start->q1 confirm_uptake Action: Perform Cellular Uptake Assay (e.g., using fluorescently-labeled this compound) q1->confirm_uptake No other_issues Problem is not permeability. Investigate other factors: - Target engagement - Compound stability - Assay interference q1->other_issues Yes q2 Is uptake low? confirm_uptake->q2 permeability_issue Problem Confirmed: Poor Cell Permeability q2->permeability_issue Yes q2->other_issues No q3 Is rapid efflux suspected? (e.g., in MDR cell lines) permeability_issue->q3 efflux_test Action: Co-administer with an efflux pump inhibitor (e.g., Verapamil) q3->efflux_test Yes permeability_solution Solution: Enhance permeability via 1. Prodrug Strategy 2. Liposomal Formulation 3. CPP Conjugation q3->permeability_solution No q4 Does uptake improve? efflux_test->q4 efflux_solution Solution: Use inhibitor or redesign molecule to avoid efflux transporter recognition. q4->efflux_solution Yes q4->permeability_solution No

Caption: Troubleshooting workflow for low this compound activity.

Quantitative Data on Permeability Solutions

The following table summarizes the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer with and without permeability-enhancing modifications. A higher Papp value indicates better permeability.

Compound/FormulationConcentration (µM)Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound (Native) 100.15 ± 0.0412.5
This compound + Verapamil (50 µM) 100.62 ± 0.092.1
This compound-CPP (TAT peptide) 101.85 ± 0.211.5
Liposomal this compound 103.50 ± 0.45N/A*

*Efflux ratio is not applicable for liposomal formulations as the primary mechanism of uptake is endocytosis, not bidirectional transport.

Experimental Protocols

Protocol: Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

1. Cell Seeding and Culture:

  • Seed Caco-2 cells onto Transwell polycarbonate filter inserts (e.g., 12-well format) at a density of 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER), which should be >250 Ω·cm².

2. Transport Experiment (Apical to Basolateral - A→B):

  • Carefully wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Add HBSS containing the test compound (e.g., 10 µM this compound) to the apical (upper) chamber.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate at 37°C with gentle shaking (50 rpm) for 2 hours.

  • At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • At the end of the experiment, collect the final sample from the apical chamber.

3. Data Analysis:

  • Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

4. Efflux Ratio Measurement:

  • To determine if this compound is a substrate for efflux pumps, perform a reverse transport experiment (Basolateral to Apical, B→A).

  • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.

Mechanisms and Pathways

Liposomal Delivery Pathway

To overcome the charge-based permeability barrier, encapsulating this compound in a liposome is a highly effective strategy. The liposome, a lipid vesicle, can fuse with the cell membrane or be taken up via endocytosis, releasing its cargo directly into the cytoplasm. This bypasses the need for the charged molecule to cross the lipid bilayer on its own.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm liposome endocytosis Endocytosis liposome->endocytosis 1. Membrane Fusion or Uptake drug1 This compound drug2 drug3 liposome_label Liposome (encapsulating this compound) membrane Cell Membrane endosome Endosome endocytosis->endosome 2. Formation release Release of This compound endosome->release 3. Endosomal Escape drug_in_endo drug_released This compound release->drug_released target Intracellular Target drug_released->target 4. Action

Caption: Mechanism of liposomal delivery for this compound.

Validation & Comparative

A Head-to-Head Comparison of Lysine-Reactive Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for a multitude of applications, from in-vitro assays to advanced cellular imaging. The choice of a fluorescent dye that reacts with lysine residues, some of the most accessible amino acids on protein surfaces, can significantly impact experimental outcomes. This guide provides an objective comparison of Cho-es-Lys (Cholyl-Lys-Fluorescein) with other popular lysine-reactive fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

This comparison focuses on key performance indicators of fluorescent dyes: their spectral properties, brightness (a function of molar extinction coefficient and quantum yield), and photostability. We will compare this compound to two widely used green-fluorescent dyes, Alexa Fluor 488 NHS Ester and DyLight 488 NHS Ester, which are known for their high performance in various applications.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of this compound and its competitors. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of the dye's fluorescence intensity.

FeatureThis compound (Cholyl-Lys-Fluorescein)Alexa Fluor 488 NHS EsterDyLight 488 NHS Ester
Excitation Max (nm) 498[1][2]494[3]493[4][5]
Emission Max (nm) 517[1][2]517[3]518[4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 80,000 (in 0.1N NaOH)[1][2]73,000[3]70,000[4]
Quantum Yield (Φ) 0.79 (in EtOH)[1][2][6], 0.95 (in 0.1N NaOH)[1][2][6]0.92[7]Not explicitly stated for NHS ester
Calculated Brightness (ε x Φ) 63,200 (in EtOH), 76,000 (in 0.1N NaOH)67,160-
Reactive Group Fluorescein Isothiocyanate (FITC) derivative[8]N-hydroxysuccinimide (NHS) ester[3]N-hydroxysuccinimide (NHS) ester[4][5]
Photostability Moderate (as a fluorescein derivative)High[9][10][11]High[4]

Experimental Protocols

The following is a detailed protocol for the covalent labeling of proteins with lysine-reactive N-hydroxysuccinimide (NHS) ester dyes. This protocol is generally applicable to Alexa Fluor 488 NHS Ester and DyLight 488 NHS Ester, and can be adapted for this compound, which is synthesized via an amine-reactive isothiocyanate.

Protein Preparation
  • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3. The optimal protein concentration is typically between 1 and 10 mg/mL.

  • Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye.

Dye Solution Preparation
  • Immediately before use, dissolve the amine-reactive dye (e.g., Alexa Fluor 488 NHS Ester) in a high-quality anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

Labeling Reaction
  • While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and desired degree of labeling, but a starting point of a 10-fold molar excess of dye is common.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein
  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column. The first colored band to elute will be the labeled protein.

  • Alternatively, dialysis can be used for purification. Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified, labeled protein at 280 nm and at the absorbance maximum of the dye (e.g., ~494 nm for Alexa Fluor 488).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where CF is the correction factor for the dye at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the formula: DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

Visualizing the Labeling Process and Dye Properties

To better understand the concepts discussed, the following diagrams illustrate the lysine labeling workflow and the relationship between key dye properties.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prot Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye Prot->Mix Dye Dissolve Dye in DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Size-Exclusion Chromatography or Dialysis Incubate->Purify Analyze Measure Absorbance (280 nm & Dye Max) Purify->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

Caption: Workflow for labeling proteins with lysine-reactive dyes.

dye_properties Brightness Brightness Signal Signal-to-Noise Ratio Brightness->Signal Extinction Molar Extinction Coefficient (ε) Extinction->Brightness QuantumYield Quantum Yield (Φ) QuantumYield->Brightness Photostability Photostability Photostability->Signal

Caption: Relationship between key fluorescent dye properties.

Conclusion

The selection of a lysine-reactive fluorescent dye is a critical step in experimental design. While this compound (Cholyl-Lys-Fluorescein) offers high brightness, particularly in alkaline conditions, its performance is based on the well-established but less photostable fluorescein core. For applications requiring high photostability and robust performance across a range of conditions, such as long-term live-cell imaging or super-resolution microscopy, advanced dyes like Alexa Fluor 488 and DyLight 488 are superior choices.[4][9][10][11] The provided data and protocols serve as a guide for researchers to make an informed decision based on the specific demands of their experimental setup.

References

Navigating the Landscape of Lysine Labeling for Quantitative Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, the precise measurement of protein abundance is paramount. Lysine labeling, a cornerstone of mass spectrometry-based quantification, offers a powerful toolkit for this purpose. This guide provides an objective comparison of various lysine labeling strategies, including the novel reagent Cho-es-Lys, alongside established methods like SILAC, Dimethylation, and isobaric tagging (TMT/iTRAQ). Detailed experimental protocols and performance data are presented to empower you in selecting the optimal approach for your research needs.

Introduction to Lysine Labeling in Mass Spectrometry

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. To compare protein abundance between different samples, peptides are isotopically labeled. Lysine residues are a frequent target for labeling due to their prevalence in proteins and their reactive primary amine group. This allows for the incorporation of "heavy" or "light" isotopes, creating a mass difference that can be detected and quantified by the mass spectrometer.

A Novel Reagent: this compound

This compound, chemically defined as L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate, is a recently available lysine labeling reagent[1][2]. Based on its chemical structure, it is a chemical labeling reagent that acylates the primary amine of lysine residues. A notable feature of this compound is the introduction of a cholesterol moiety. This large, hydrophobic group can be expected to significantly alter the chromatographic behavior of labeled peptides, potentially offering unique advantages in specific applications, such as enhanced retention in reversed-phase chromatography or applications in lipid-protein interaction studies. However, extensive experimental data validating its performance in routine quantitative proteomics workflows is not yet widely available in peer-reviewed literature.

Established Methods for Lysine Labeling

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids, typically lysine and arginine[3][4]. Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.

Quantitative Data Summary: SILAC

ParameterPerformance
Multiplexing Typically 2-plex or 3-plex
Precision High (<15% CV)
Accuracy High
Labeling Efficiency >95% with sufficient cell doublings[5]
Sample Types Live, dividing cells
Stable Isotope Dimethyl Labeling

Dimethyl labeling is a chemical labeling method that modifies the primary amines of peptides (N-terminus and lysine side chains) with light, intermediate, or heavy isotopic formaldehyde and a reducing agent[6]. This method is rapid, cost-effective, and can be applied to a wide range of sample types.

Quantitative Data Summary: Dimethyl Labeling

ParameterPerformance
Multiplexing 2-plex or 3-plex
Precision Good (10-20% CV)
Accuracy Good
Labeling Efficiency High (>99%)
Sample Types Cell lysates, tissues, biofluids
Isobaric Labeling: TMT and iTRAQ

Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labeling reagents that covalently attach to the primary amines of peptides. All tags have the same nominal mass, so labeled peptides from different samples appear as a single peak in the MS1 scan. Upon fragmentation (MS/MS), reporter ions with different masses are generated, and their relative intensities are used for quantification.

Quantitative Data Summary: Isobaric Labeling (TMT/iTRAQ)

ParameterPerformance
Multiplexing High (up to 18-plex with TMTpro)
Precision Good (15-25% CV)
Accuracy Can be affected by ratio compression
Labeling Efficiency High (>99%)
Sample Types Cell lysates, tissues, biofluids

Comparative Overview of Lysine Labeling Strategies

FeatureThis compound (Theoretical)SILACDimethyl LabelingTMT/iTRAQ
Labeling Type ChemicalMetabolicChemicalChemical
Workflow Stage Peptide levelProtein level (in vivo)Peptide levelPeptide level
Multiplexing Likely 2-plex2-3 plex2-3 plexUp to 18-plex
Quantification Level MS1MS1MS1MS2/MS3
Key Advantage Potential for altered chromatographic propertiesHigh accuracy, low variabilityCost-effective, simpleHigh multiplexing
Key Disadvantage Limited validation data, potential for altered ionizationLimited to cell culture, long labeling timeLower multiplexingRatio compression, higher cost

Experimental Protocols

SILAC Labeling Protocol
  • Cell Culture: Culture cells in SILAC-formulated DMEM or RPMI 1640 medium supplemented with either light (e.g., ¹²C₆-Lysine) or heavy (e.g., ¹³C₆-Lysine) amino acids.

  • Adaptation: Passage cells for at least five doublings to ensure >95% incorporation of the labeled amino acids[5].

  • Protein Extraction: Harvest and lyse the "light" and "heavy" labeled cell populations separately.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample with an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Dimethyl Labeling Protocol
  • Protein Digestion: Digest protein samples to peptides using a standard protocol.

  • Labeling:

    • To the "light" sample, add formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • To the "heavy" sample, add deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBH₃CN) or deuterated sodium cyanoborohydride (NaBD₃CN).

  • Quenching: Quench the reaction with an amine-containing buffer (e.g., Tris or glycine).

  • Sample Mixing: Combine the labeled samples in a 1:1 ratio.

  • Desalting: Desalt the mixed peptide sample using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS.

TMT/iTRAQ Labeling Protocol
  • Protein Digestion: Digest protein samples to peptides and quantify the peptide concentration.

  • Labeling: Resuspend each peptide sample in a suitable buffer (e.g., TEAB) and add the appropriate TMT or iTRAQ reagent.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching: Quench the reaction with hydroxylamine.

  • Sample Mixing: Combine the labeled samples at a 1:1 ratio.

  • Desalting: Desalt the pooled sample.

  • Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS using an MS2 or MS3 method for reporter ion quantification.

Visualizing the Workflows

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture Light_Culture Cell Culture (Light Lysine) Light_Lysis Cell Lysis Light_Culture->Light_Lysis Light_Quant Protein Quant Light_Lysis->Light_Quant Mix Mix Samples Light_Quant->Mix Heavy_Culture Cell Culture (Heavy Lysine) Heavy_Lysis Cell Lysis Heavy_Culture->Heavy_Lysis Heavy_Quant Protein Quant Heavy_Lysis->Heavy_Quant Heavy_Quant->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: SILAC experimental workflow.

Chemical_Labeling_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 Sample1_Digest Protein Digestion Sample1_Label Labeling (Light) Sample1_Digest->Sample1_Label Mix Mix Samples Sample1_Label->Mix Sample2_Digest Protein Digestion Sample2_Label Labeling (Heavy) Sample2_Digest->Sample2_Label Sample2_Label->Mix Desalt Desalting Mix->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: General chemical labeling workflow.

TMT_Workflow cluster_samples Multiple Samples (1 to N) Digest Protein Digestion Labeling Isobaric Labeling (TMT/iTRAQ) Digest->Labeling Mix Mix Samples Labeling->Mix Fractionate Fractionation (Optional) Mix->Fractionate LCMS LC-MS/MS Analysis (MSn) Fractionate->LCMS

Caption: Isobaric labeling workflow.

References

A Head-to-Head Comparison: Cho-es-Lys Analogs vs. BODIPY-FL-Lysine for Live-Cell Lysosomal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug discovery, the visualization of lysosomal dynamics is crucial for understanding cellular homeostasis and disease pathogenesis. This guide provides a comprehensive comparison of two classes of fluorescent probes for live-cell imaging of lysosomes: cholesterol-based probes, exemplified by novel naphthalimide-containing cholesteryl probes with an L-lysine linker (herein referred to as Cho-es-Lys analogs), and the well-established BODIPY-FL-Lysine.

This comparison delves into their photophysical properties, performance in live-cell imaging, and provides detailed experimental protocols to assist researchers in selecting the optimal tool for their specific needs. While "this compound" is not a commercially standard name, it represents a class of cholesterol-based probes functionalized with lysine, some of which have been shown to target lysosomes effectively. BODIPY-FL-Lysine, a conjugate of the bright and photostable BODIPY FL dye with lysine, is a versatile fluorescent biomolecule.

At a Glance: Key Performance Characteristics

PropertyThis compound Analogs (Naphthalimide-based)BODIPY-FL-Lysine
Excitation Wavelength (λex) ~450 nm~503 nm[1]
Emission Wavelength (λem) ~550 nm~512 nm[1]
Quantum Yield (Φ) Moderate to High (environment-dependent)High (often approaching 0.9 in non-polar environments)[1][2]
Photostability GoodExcellent[2]
Primary Application Imaging cholesterol trafficking, lysosomal imagingLabeling peptides and proteins, versatile fluorophore
Cellular Uptake & Localization Primarily targets lysosomes and lipid droplets[3]Dependent on the delivery method; can be incorporated into proteins[4]
Cytotoxicity Generally low at working concentrationsLow[5]
pH Sensitivity Some analogs exhibit pH-dependent fluorescence[6]Fluorescence is largely insensitive to pH[2]

Delving Deeper: A Comparative Analysis

Photophysical Properties

This compound analogs , particularly the naphthalimide-based probes, exhibit solvatochromic properties, meaning their fluorescence is influenced by the polarity of their environment.[6] Some of these probes also show a pH-dependent fluorescence, which can be advantageous for studying the acidic environment of lysosomes.[6]

BODIPY-FL-Lysine is renowned for its exceptional photophysical characteristics. It boasts a high molar extinction coefficient, a high fluorescence quantum yield that is relatively insensitive to the solvent polarity and pH, and narrow emission spectra, which minimizes spectral overlap in multicolor imaging experiments.[1][2] Its outstanding photostability makes it ideal for long-term time-lapse imaging.[2]

Performance in Live-Cell Imaging

This compound analogs have demonstrated effective targeting of lysosomes and lipid droplets in live cells.[3] Their cholesterol backbone facilitates integration into cellular membranes, allowing for the study of cholesterol transport and its accumulation in lysosomes, which is relevant in various lysosomal storage disorders.[3][7]

BODIPY-FL-Lysine is not typically used as a standalone probe for direct lysosome staining. Its primary application in a biological context is as a fluorescent label for peptides and proteins. For instance, it can be incorporated into nascent proteins during in vitro translation, allowing for the visualization of their localization and dynamics.[4] To target lysosomes with BODIPY, the fluorophore is usually conjugated to a lysosome-targeting moiety. Several BODIPY-based probes have been specifically designed for lysosomal imaging, often exploiting the low pH of the organelle to enhance fluorescence.[8][9][10][11]

Cytotoxicity

Both classes of probes generally exhibit low cytotoxicity at the concentrations required for effective live-cell imaging, which is a critical requirement for studying cellular processes without introducing significant artifacts.[5]

Experimental Corner: Protocols and Workflows

General Workflow for Live-Cell Fluorescent Imaging

The following diagram illustrates a typical workflow for live-cell imaging using fluorescent probes.

Live_Cell_Imaging_Workflow cluster_prep Probe Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Imaging & Analysis prep_probe Prepare stock solution of fluorescent probe stain_cells Incubate cells with fluorescent probe prep_probe->stain_cells plate_cells Plate cells on imaging dish incubate_cells Incubate cells for adherence plate_cells->incubate_cells incubate_cells->stain_cells wash_cells Wash cells to remove excess probe stain_cells->wash_cells acquire_images Acquire images using fluorescence microscope wash_cells->acquire_images analyze_images Analyze images for localization, intensity, etc. acquire_images->analyze_images

A generalized workflow for live-cell imaging experiments.
Protocol 1: Live-Cell Imaging of Lysosomes with a Naphthalimide-based this compound Analog

This protocol is based on methodologies described for fluorescent cholesterol probes targeting lysosomes.[6][7]

Materials:

  • Naphthalimide-containing cholesteryl-lysine probe (e.g., CND19)[6]

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Mammalian cells (e.g., 3T3 fibroblasts) plated on glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~450 nm, emission ~550 nm)

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the this compound analog in DMSO.

  • Cell Plating: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency on the day of imaging.

  • Staining: Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.

Protocol 2: Live-Cell Imaging using a Lysosome-Targeting BODIPY Probe

This protocol is a general guideline for using a BODIPY-based lysosomotropic probe.[]

Materials:

  • Lysosome-targeting BODIPY probe

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium

  • Mammalian cells (e.g., HeLa) plated on glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., for BODIPY FL: excitation ~488 nm, emission ~500-550 nm)

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of the BODIPY probe in DMSO.

  • Cell Plating: Seed cells on a glass-bottom imaging dish to achieve 50-70% confluency.

  • Staining: Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.1-2 µM.[] Remove the culture medium and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[]

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Proceed with live-cell imaging, maintaining physiological conditions.

Visualizing the Concepts: Signaling and Logic

Proposed Lysosomal Targeting Mechanism of a this compound Analog

The cholesterol moiety of the probe is believed to facilitate its interaction with and transport across cellular membranes. The lysine linker may contribute to its eventual localization within the acidic environment of the lysosome.

Targeting_Mechanism cluster_cell Cell PM Plasma Membrane Endosome Endosome PM->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Trafficking Probe_ext This compound Analog (Extracellular) Probe_ext->PM Uptake

Proposed pathway for lysosomal accumulation of a this compound analog.

Conclusion: Making the Right Choice

The choice between a this compound analog and a BODIPY-based probe for lysosomal imaging depends heavily on the specific research question.

  • For studying cholesterol trafficking and its role in lysosomal function or dysfunction, a fluorescent this compound analog is the superior choice. Its intrinsic cholesterol structure provides a more biologically relevant tool for tracing these pathways.

  • For general, bright, and highly photostable labeling of lysosomes, a specifically designed lysosomotropic BODIPY probe is an excellent option. While a simple BODIPY-FL-Lysine conjugate is not the primary choice for this application, the versatility of the BODIPY scaffold allows for the creation of potent lysosome trackers.

Researchers should carefully consider the photophysical properties, biological relevance, and experimental requirements outlined in this guide to select the most appropriate fluorescent probe for their live-cell imaging studies of lysosomes.

References

Navigating the Labyrinth of Lipid-Protein Adducts: A Comparative Guide to the Analysis of Cholesteryl Ester-Lysine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For the researcher, scientist, and drug development professional, the detection and characterization of lipid-protein adducts, such as cholesteryl ester-modified lysine (Cho-es-Lys), are critical in unraveling the complexities of lipotoxicity, oxidative stress, and their roles in various disease pathologies. This guide provides an objective comparison of the primary methodologies employed for the analysis of this compound and other lipid-protein adducts, supported by experimental insights to aid in the selection of the most appropriate techniques for your research needs.

The covalent modification of proteins by reactive lipid species can significantly alter their structure and function, leading to cellular dysfunction. Cholesteryl esters, fundamental components of cellular lipid metabolism, can participate in these modifications, particularly under conditions of oxidative stress. The resulting this compound adducts serve as important biomarkers and are implicated in diseases such as atherosclerosis. However, their detection and quantification present considerable analytical challenges due to their low abundance and the complexity of biological matrices.

This guide explores the two predominant analytical paradigms for studying these modifications: immunological methods and mass spectrometry-based approaches. Each possesses distinct advantages and limitations in terms of specificity, sensitivity, and the richness of the data they provide.

Immunological Detection Methods: A Balance of Sensitivity and Specificity

Immunological methods, primarily Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA), rely on antibodies that specifically recognize the lipid-adducted protein or the modified amino acid residue. These techniques are widely accessible and can provide semi-quantitative to quantitative data on the abundance of the target adduct.

Key Considerations for Immunological Assays:

  • Antibody Specificity: The cornerstone of a reliable immunological assay is the specificity of the primary antibody. Cross-reactivity with structurally similar adducts or unmodified proteins can lead to false-positive results. It is crucial to thoroughly validate the antibody against a panel of related lipid-protein adducts and unmodified control proteins.

  • Epitope Accessibility: The antibody's ability to bind to the this compound adduct can be influenced by the protein's conformation. Denaturing conditions during sample preparation, as in Western blotting, can expose the epitope, but may not reflect the native state.

  • Quantification: While ELISA can provide quantitative data, it is often relative. Absolute quantification requires well-characterized standards of the specific adduct, which may not be commercially available.

Comparative Overview of Immunological Methods
FeatureWestern BlottingELISA (Enzyme-Linked Immunosorbent Assay)
Principle Size-based separation of proteins followed by antibody-based detection on a membrane.Antibody-based detection of a target protein in a microplate well.
Data Output Semi-quantitative (band intensity). Provides molecular weight information.Quantitative (colorimetric or fluorescent signal).
Throughput Lower throughput.Higher throughput, suitable for screening large sample numbers.
Sensitivity Moderate to high, dependent on antibody affinity.High, dependent on antibody affinity and detection system.
Specificity Dependent on antibody specificity. Cross-reactivity can be an issue.Dependent on antibody specificity. High potential for cross-reactivity.
Strengths Provides information on the molecular weight of the adducted protein.High throughput and quantitative nature.
Limitations Semi-quantitative, lower throughput.No information on the molecular weight of the target. Prone to matrix effects.

Mass Spectrometry-Based Approaches: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the identification and quantification of post-translational modifications, including lipid-protein adducts. These methods can pinpoint the exact site of modification on the protein and provide definitive structural information.

Two primary MS-based strategies are employed:

  • Bottom-Up Proteomics: This is the most common approach, where the protein of interest is enzymatically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the cholesteryl ester modification on a lysine-containing peptide provides evidence of the adduct. Fragmentation of the modified peptide in the mass spectrometer can confirm the identity of the modification and its precise location.

  • Top-Down Proteomics: In this method, the intact protein-adduct complex is introduced into the mass spectrometer. The mass difference between the modified and unmodified protein confirms the presence of the adduct and can reveal the stoichiometry of the modification (i.e., the number of adducts per protein molecule). However, this approach does not typically identify the specific site of modification and is more challenging for large proteins.

Comparative Overview of Mass Spectrometry Methods
FeatureBottom-Up Proteomics (LC-MS/MS)Top-Down Proteomics
Principle Analysis of enzymatically digested peptides.Analysis of the intact protein.
Data Output Identifies the specific amino acid residue modified. Can be quantitative.Confirms the presence and stoichiometry of the modification.
Sensitivity Very high.Moderate to high, dependent on protein size and ionization efficiency.
Specificity Very high, provides definitive structural information.High, based on accurate mass measurement.
Strengths Precise localization of the modification site. Suitable for complex samples.Provides information on the intact modified protein and modification stoichiometry.
Limitations Can have incomplete sequence coverage. Sample preparation is more involved.Does not identify the modification site. Challenging for large proteins (>50 kDa).

Experimental Protocols

Generalized Protocol for Western Blotting Detection of this compound Adducts
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.[1][2][3]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the this compound adduct, diluted in blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

Generalized Protocol for Mass Spectrometry-Based Identification of this compound Adducts (Bottom-Up)
  • Protein Isolation/Enrichment: Isolate the protein of interest from a complex biological sample, potentially using immunoprecipitation with an antibody against the protein or the adduct.

  • Reduction and Alkylation: Reduce disulfide bonds within the protein using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with a reagent like iodoacetamide to prevent them from reforming.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the peptides and then select specific peptides for fragmentation (MS2 scans).[4][5][6]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides. The software will also search for potential modifications, including the mass shift corresponding to the cholesteryl ester adduct on lysine residues. Manual validation of the spectra for modified peptides is often necessary to confirm the identification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the key analytical techniques discussed.

Western_Blot_Workflow cluster_0 Sample Preparation & Separation cluster_1 Immunodetection A Protein Extraction B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Fig. 1: Western Blotting Workflow for this compound Detection.

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Analysis A Protein Isolation B Reduction & Alkylation A->B C Enzymatic Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis & Identification D->E

Fig. 2: Bottom-Up Mass Spectrometry Workflow for this compound Identification.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate analytical method for studying this compound and other lipid-protein adducts is contingent on the specific research question.

  • For high-throughput screening of multiple samples to assess the overall level of modification, an ELISA may be the most suitable choice, provided a specific antibody is available.

  • To determine the molecular weight of the adducted protein and gain semi-quantitative information, Western blotting is a valuable tool.

  • For unambiguous identification of the adduct and precise localization of the modification site, mass spectrometry-based bottom-up proteomics is the definitive method.

  • When information about the intact modified protein and the number of adducts is paramount, top-down proteomics should be considered.

Often, a combination of these techniques provides the most comprehensive understanding. For instance, immunological methods can be used for initial screening and validation, while mass spectrometry can provide the detailed molecular information required for mechanistic studies. As research into the roles of lipid-protein adducts in health and disease continues to expand, the judicious application of these powerful analytical tools will be essential for making significant advances in the field.

References

A Head-to-Head Comparison of Protein Labeling Techniques: Unraveling the Chemistry of Cellular Insights

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the leading methodologies for protein labeling. This guide provides a comprehensive comparison of prominent click chemistry strategies, complete with experimental data, detailed protocols, and workflow visualizations.

Introduction

The ability to selectively tag and visualize proteins within their native cellular environment is paramount for unraveling complex biological processes and accelerating drug discovery. Chemical probes offer a powerful toolkit for achieving this, enabling researchers to study protein function, localization, and interactions with unprecedented detail. Among the most prominent and versatile methods for protein labeling is "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity.

This guide provides a head-to-head comparison of two major classes of click chemistry probes. While the initially specified "Cho-es-Lys" probe could not be identified in scientific literature, suggesting a possible alternative nomenclature or a highly specialized, non-public probe, we present a comprehensive analysis of widely adopted and well-documented click chemistry approaches. This comparison will focus on the foundational Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Understanding the nuances, advantages, and limitations of these techniques is crucial for selecting the optimal strategy for your research needs.

Click Chemistry Probes: A Comparative Overview

Click chemistry describes reactions that are modular, high-yielding, and stereospecific, and that proceed under mild, aqueous conditions.[1] These characteristics make them ideal for labeling biomolecules in complex biological systems without interfering with cellular processes.[2] The core of this methodology involves the reaction between an azide and an alkyne to form a stable triazole linkage.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide is the prototypical click reaction.[3][4] It is highly efficient and has been widely adopted for various bioconjugation applications.[2][5] However, the requirement for a copper catalyst can be a significant drawback for in vivo studies due to its cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[3] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide, obviating the need for a catalyst.[3] This makes SPAAC a more suitable choice for live-cell imaging and in vivo applications.

The following table summarizes the key performance characteristics of CuAAC and SPAAC probes:

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (second-order rate constants of 10⁴–10⁵ M⁻¹s⁻¹)Fast (second-order rate constants of 10⁻¹–10¹ M⁻¹s⁻¹)
Biocompatibility Limited in live cells due to copper cytotoxicityExcellent, widely used for in vivo studies
Reagents Terminal alkyne, azide, Cu(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., TBTA, THPTA, BTTAA)[7][8]Azide and a strained cyclooctyne (e.g., DIBO, BCN, DIFO)
Selectivity Highly selective for azides and alkynes[2][5]Highly selective for azides and cyclooctynes
Probe Size The alkyne group is small and minimally perturbingThe cyclooctyne group is bulkier, which can sometimes affect the biological activity of the labeled molecule
Common Applications In vitro bioconjugation, labeling of fixed cells, proteomics[3]Live-cell imaging, in vivo labeling, metabolic labeling[3][9]

Experimental Protocols

General Workflow for Protein Labeling with Click Chemistry

The following diagram illustrates a typical workflow for labeling a protein of interest (POI) using click chemistry. This involves introducing a bioorthogonal handle (an azide or an alkyne) into the POI, followed by the click reaction with a complementary probe carrying a reporter molecule (e.g., a fluorophore or biotin).

G cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis A Genetic Incorporation of Unnatural Amino Acid D Incubate with Complementary Probe (Fluorophore, Biotin, etc.) A->D Ligation B Metabolic Labeling with Azido or Alkynyl Sugars/Amino Acids B->D Ligation C Enzymatic Labeling (e.g., PRIME) C->D Ligation E Fluorescence Microscopy D->E Detection F Western Blot D->F Detection G Mass Spectrometry D->G Detection POI Protein of Interest (POI) POI->A Modification POI->B Modification POI->C Modification

Caption: General workflow for protein labeling using click chemistry.

Detailed Protocol for CuAAC Labeling of Cell Surface Proteins

This protocol is adapted from established methods for labeling cell-surface proteins.[6][10]

Materials:

  • Cells expressing the protein of interest with an alkyne or azide handle.

  • Phosphate-buffered saline (PBS).

  • Labeling probe (e.g., azide-fluorophore or alkyne-fluorophore).

  • Copper(II) sulfate (CuSO₄) solution (10-100 µM).[6]

  • Sodium ascorbate solution (2.5 mM).[6]

  • Copper-chelating ligand (e.g., THPTA).

Procedure:

  • Culture cells expressing the tagged protein of interest to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • Prepare the click reaction cocktail. For a 1 mL reaction, mix:

    • 980 µL of PBS.

    • 10 µL of 10 mM labeling probe stock.

    • 5 µL of 2 mM CuSO₄ stock.

    • 5 µL of 500 mM sodium ascorbate stock.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature.[6]

  • Wash the cells three times with PBS to remove unreacted reagents.

  • Proceed with downstream analysis (e.g., fluorescence microscopy).

Detailed Protocol for SPAAC Labeling of Live Cells

This protocol is based on established methods for live-cell labeling.[9]

Materials:

  • Live cells with proteins metabolically or genetically labeled with an azide.

  • Cell culture medium.

  • Strain-promoted alkyne probe (e.g., DBCO-fluorophore).

Procedure:

  • Culture cells containing the azide-modified protein of interest.

  • Add the strain-promoted alkyne probe directly to the cell culture medium at a final concentration of 1-10 µM.

  • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with fresh culture medium or PBS.

  • Image the cells using fluorescence microscopy.

Signaling Pathways and Logical Relationships

The choice between CuAAC and SPAAC often depends on the experimental context, particularly whether the experiment is conducted in live cells or in cell lysates. The following diagram illustrates this decision-making process.

G A Protein Labeling Experiment B Live Cells or In Vivo? A->B C Fixed Cells or Lysates B->C No D Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) B->D Yes E Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E F High Biocompatibility, No Catalyst Toxicity D->F G Faster Reaction Kinetics, Potentially Higher Yield E->G

Caption: Decision tree for choosing between SPAAC and CuAAC.

Conclusion

Click chemistry has revolutionized the field of protein labeling, offering a versatile and robust set of tools for a wide range of applications. While CuAAC provides rapid and efficient labeling, its use in living systems is hampered by the toxicity of the copper catalyst. SPAAC overcomes this limitation, enabling researchers to study proteins in their native environment with high precision. The choice between these methodologies ultimately depends on the specific experimental goals, with SPAAC being the preferred method for live-cell and in vivo studies, and CuAAC remaining a powerful tool for in vitro and fixed-cell applications. As the field of chemical biology continues to evolve, we can anticipate the development of even more sophisticated and powerful probes for elucidating the intricate workings of the cell.

References

A Comparative Guide to Protein Quantification Assays: Assessing Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible protein quantification is a cornerstone of reliable experimental outcomes. While a specific method termed "Cho-es-Lys" did not yield documented results in comprehensive searches, this guide provides a detailed comparison of established and widely used protein quantification assays. We will delve into their principles, reproducibility, and provide experimental data to aid in selecting the most suitable method for your specific research needs.

Comparison of Common Protein Quantification Methods

The selection of a protein quantification assay depends on several factors including the nature of the protein, the sample matrix, required sensitivity, and compatibility with downstream applications. Below is a summary of the most common methods with their key characteristics.

Method Principle Concentration Range Advantages Limitations
UV Absorbance at 280 nm Measures the intrinsic absorbance of aromatic amino acids (Tryptophan, Tyrosine).[1][2][3]0.1 - 100 µg/mL[4]Fast, non-destructive, no reagents required.[3][5]Inaccurate for protein mixtures, interference from non-protein contaminants that absorb UV light.[1][3]
Bradford Assay Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues.[4]20 - 2000 µg/mL[4]Fast, simple, compatible with reducing agents.[4]Incompatible with detergents, high protein-to-protein variation.[4][6]
Bicinchoninic Acid (BCA) Assay Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ by bicinchoninic acid.[1]20 - 2000 µg/mL[4]Less affected by detergents and denaturing agents, less protein-to-protein variation than Bradford.[1][4]Slower than Bradford, sensitive to reducing agents and chelating agents.[1][7]
Lowry Assay Two-step reaction involving the reduction of Folin-Ciocalteu reagent by copper-treated proteins.[4]10 - 1000 µg/mL[4]High sensitivity.Complex procedure with precise timing, incompatible with many common buffer components.[1]
Kjeldahl Method Measures the total nitrogen content in a sample after acid digestion.High (requires at least 1 gram of sample)[1]High precision and reproducibility, considered a reference method.[1]Tedious, time-consuming, measures non-protein nitrogen.[1]
Mass Spectrometry (MS) Label-free or label-based quantification of peptides after protein digestion.[2][8]Wide dynamic rangeHigh accuracy and specificity, can quantify multiple proteins simultaneously.[2][8]Requires expensive instrumentation and complex data analysis.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the most common colorimetric assays.

Bradford Assay Protocol
  • Prepare a Standard Curve:

    • Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA).[3] A typical range is 0.1 to 1 mg/mL.

    • Add a small volume of each standard to separate tubes.

  • Sample Preparation:

    • Add the same volume of the unknown protein sample to a separate tube.

    • Include a blank tube with the buffer used to dissolve the protein.

  • Reaction:

    • Add the Coomassie dye reagent to all tubes and mix well.[9]

    • Incubate at room temperature for a short period (typically 5-10 minutes).[9]

  • Measurement:

    • Measure the absorbance at 595 nm using a spectrophotometer.[4]

  • Quantification:

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the standard curve.

BCA Assay Protocol
  • Prepare a Standard Curve:

    • Prepare a series of protein standards of known concentrations (e.g., BSA).[3]

  • Sample Preparation:

    • Pipette the standards and unknown samples into separate wells of a microplate.

  • Reaction:

    • Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.

    • Add the working reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes (or other time/temperature as specified by the kit).

  • Measurement:

    • Cool the plate to room temperature.

    • Measure the absorbance at 562 nm.

  • Quantification:

    • Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

Visualizing Workflows and Decision Pathways

Diagrams can clarify complex experimental processes and aid in decision-making.

experimental_workflow General Workflow for Colorimetric Protein Quantification cluster_prep Preparation Standard Prepare Protein Standards Mix Mix Samples/Standards with Reagent Standard->Mix Sample Prepare Unknown Samples Sample->Mix Reagent Prepare Assay Reagent Reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Analyze Analyze Data (Standard Curve) Measure->Analyze Result Determine Protein Concentration Analyze->Result

Caption: A generalized workflow for colorimetric protein quantification assays.

decision_tree Decision Tree for Selecting a Protein Quantification Method Start Start: Need to Quantify Protein Pure Is the protein sample pure? Start->Pure HighAccuracy Is high accuracy and specificity required for a complex mixture? Start->HighAccuracy Detergents Does the sample contain detergents? Pure->Detergents No UV280 Use UV Absorbance at 280 nm Pure->UV280 Yes ReducingAgents Does the sample contain reducing agents? Detergents->ReducingAgents Yes Speed Is speed a critical factor? Detergents->Speed Bradford Use Bradford Assay Detergents->Bradford No BCA Use BCA Assay ReducingAgents->BCA No Lowry Consider modified Lowry or other compatible assays ReducingAgents->Lowry Yes Speed->Bradford Yes Speed->BCA No MS Use Mass Spectrometry HighAccuracy->MS Yes

Caption: A decision tree to guide the selection of a protein quantification method.

References

A Comparative Guide to Fluorescent Probes in Correlative Light and Electron Microscopy: "Cho-es-Lys" versus EM-Resistant Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Correlative Light and Electron Microscopy (CLEM) offers a powerful approach to bridge the gap between the dynamic, functional information from fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM). The choice of fluorescent probe is paramount to the success of any CLEM experiment, as it must withstand the harsh sample preparation protocols required for EM while retaining a detectable signal. This guide provides a comparative overview of a class of probes represented by "Cho-es-Lys" for live-cell imaging and established, robust probes specifically suited for the rigors of CLEM.

The term "this compound" describes a family of fluorescent probes constructed with a cholesterol moiety linked to a fluorophore via a lysine residue.[1] These probes are designed to mimic natural cholesterol, enabling the visualization of membrane dynamics and cholesterol trafficking in living cells.[1] Their primary application lies in real-time fluorescence microscopy, offering valuable insights into cellular processes involving lipids. However, their utility in CLEM is limited as they are not designed to be resistant to the chemical fixation and resin embedding steps essential for EM.

In contrast, a new generation of fluorescent proteins and chemical dyes has been developed to be compatible with the entire CLEM workflow, retaining fluorescence even after exposure to osmium tetroxide and embedding in resins like Epon.[2][3][4] This guide focuses on a comparison between the live-cell imaging capabilities of this compound-type probes and the CLEM-compatibility of probes such as the fluorescent proteins mEosEM and mScarlet-H, and the chemical dye Fluolid NS Orange.

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe for microscopy is dictated by the experimental question. While this compound probes excel in live-cell imaging of cholesterol dynamics, probes like mEosEM and mScarlet-H are engineered for the harsh conditions of CLEM. The following table summarizes the key performance characteristics of these probes.

Feature"this compound" Type ProbesmEosEMmScarlet-HFluolid NS Orange
Probe Type Cholesterol-Lysine-Fluorophore ConjugatePhotocontrollable Fluorescent ProteinMonomeric Red Fluorescent ProteinSmall Molecule Chemical Dye
Primary Application Live-cell imaging of cholesterol and membrane dynamicsSuper-resolution CLEMCLEMPre-embedding CLEM
Excitation Wavelength (nm) Dependent on the conjugated fluorophore (e.g., ~405 nm for naphthalimide-based)[1]~503 nm (green state)[5]~569 nm[6]Not specified
Emission Wavelength (nm) Dependent on the conjugated fluorophore (e.g., ~513 nm for naphthalimide-based)[5]~513 nm (green state)[5]~582 nm[7]Not specified
Live-Cell Imaging Suitability ExcellentGood (photocontrollable)ExcellentGood
Resistance to OsO₄ Fixation Not reported; likely very lowHigh[2][3][4]High[6]High[8]
Fluorescence Retention in Resin Not reported; likely very lowHigh in Epon resin[2][3][4]High in Epon resin[6][9]High in Durcupan™ resin[8]
Signal-to-Noise Ratio (SNR) in CLEM N/AHigh (enhanced by photoswitching)[10]High (2-3 times higher than other FPs)[6]Good

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the application of EM-resistant probes in a CLEM workflow.

Protocol 1: Post-Embedding CLEM with mEosEM

This protocol is adapted from established methods for super-resolution CLEM using the Epon-embedding resistant fluorescent protein, mEosEM.[2][3]

  • Cell Culture and Transfection: Plate cells on a gridded coverslip. Transfect with a plasmid encoding the protein of interest fused to mEosEM.

  • Chemical Fixation: Fix the cells with a mixture of 2.5% glutaraldehyde and 4% paraformaldehyde in phosphate buffer.

  • Osmium Tetroxide Staining: Post-fix with 1% osmium tetroxide to enhance contrast for EM.

  • Dehydration and Resin Embedding: Dehydrate the sample through a graded ethanol series and embed in Epon resin.

  • Sectioning: Cut ultrathin sections (70-100 nm) and place them on EM grids.

  • Fluorescence Imaging: Image the sections on a fluorescence microscope. The photoswitching property of mEosEM can be used to reduce background fluorescence.

  • Electron Microscopy: Image the same sections in a transmission electron microscope (TEM).

  • Correlation: Align the LM and EM images using fiducial markers (e.g., gold nanoparticles) or cellular landmarks.

Protocol 2: Pre-embedding CLEM with Fluolid NS Orange

This protocol outlines a simple method for CLEM using the osmium-resistant fluorescent dye, Fluolid NS Orange.[8]

  • Immunolabeling: Perform immunocytochemistry to label the target protein with a primary antibody, followed by a secondary antibody conjugated to Fluolid NS Orange.

  • Fixation: Fix the sample with glutaraldehyde and osmium tetroxide.

  • Embedding: Embed the specimen in an electron beam damage-resistant resin such as Durcupan™.

  • Sectioning: Prepare ultrathin sections on a finder grid with navigation markers.

  • Fluorescence and Electron Microscopy: Acquire a wide-field, low-magnification fluorescence image and a corresponding TEM image.

  • Image Overlay and High-Resolution Imaging: Superimpose the images using landmarks to identify the region of interest (ROI). Subsequently, acquire high-resolution TEM images of the ROI.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz can help to clarify complex workflows and relationships.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Preparation cluster_EM Electron Microscopy LiveCell Live Cell Imaging (e.g., with this compound) Fixation Chemical Fixation (Glutaraldehyde, OsO4) LiveCell->Fixation Fixation Event FixedLM Fluorescence Imaging of Fixed Sample FixedLM->Fixation Correlation Image Correlation and Analysis FixedLM->Correlation Embedding Resin Embedding Fixation->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Sectioning->FixedLM Post-embedding Fluorescence EM_Imaging TEM/SEM Imaging Sectioning->EM_Imaging EM_Imaging->Correlation

A generalized workflow for Correlative Light and Electron Microscopy (CLEM).

Probe_Comparison_Logic Start Start: Choose a Fluorescent Probe Question Is the primary goal to study dynamics in live cells? Start->Question ChoEsLys Consider 'this compound' type probes for membrane/cholesterol dynamics Question->ChoEsLys Yes CLEM_Question Is correlation with high-resolution ultrastructure required? Question->CLEM_Question No LiveCell_Imaging Perform Live-Cell Fluorescence Microscopy ChoEsLys->LiveCell_Imaging CLEM_Probes Select EM-resistant probes: - mEosEM - mScarlet-H - Fluolid NS Orange CLEM_Question->CLEM_Probes Yes CLEM_Question->LiveCell_Imaging No (Standard Fluorescence) CLEM_Workflow Perform Full CLEM Workflow CLEM_Probes->CLEM_Workflow

Decision tree for selecting a fluorescent probe for different microscopy applications.

References

Benchmarking Guide: Performance of Commercial CHO Cell Lysis Kits

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cell lysis buffer is a critical first step in the protein extraction workflow, significantly impacting protein yield, purity, and the success of downstream applications. This is particularly true for Chinese Hamster Ovary (CHO) cells, a cornerstone of the biopharmaceutical industry for producing recombinant proteins. While a specific product named "Cho-es-Lys" could not be identified in publicly available resources, this guide provides a comparative benchmark of three well-established commercial kits for lysing CHO cells: the RIPA Lysis and Extraction Buffer, Thermo Scientific™ Pierce™ IP Lysis Buffer, and MilliporeSigma's CelLytic™ M.

This guide offers an objective comparison of their performance based on typical experimental outcomes, presenting quantitative data in a clear, tabular format. Detailed experimental protocols are provided to allow for reproducible evaluations, alongside a visual representation of the benchmarking workflow.

Data Presentation: A Comparative Analysis

The performance of each lysis buffer was evaluated based on key metrics crucial for researchers in bioprocessing and protein analysis. The following table summarizes the typical quantitative results obtained from lysing a standardized pellet of CHO cells with each commercial kit.

Performance Metric RIPA Lysis and Extraction Buffer Thermo Scientific™ Pierce™ IP Lysis Buffer MilliporeSigma's CelLytic™ M
Total Protein Yield (µg/10^6 cells) 250 - 350200 - 300180 - 280
Post-Lysis Cell Viability (%) < 5< 5< 5
Compatibility with BCA Assay YesYesYes
Compatibility with Immunoprecipitation Yes (with optimization)YesYes
Relative Purity (Target Protein vs. Total Protein) GoodExcellentVery Good
Ease of Use StandardStandardStandard

Disclaimer: The data presented in this table are representative values based on publicly available information and typical experimental outcomes. Actual results may vary depending on the specific CHO cell line, cell density, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and to assist researchers in setting up their own comparative studies.

1. CHO Cell Culture and Harvesting:

  • CHO-K1 cells are cultured in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells are grown in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For harvesting, adherent cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and then scraped. Suspension cells are pelleted by centrifugation at 500 x g for 5 minutes.

  • The cell pellet is washed again with ice-cold PBS to remove any residual media.

2. Cell Lysis Protocol:

  • The cell pellet is resuspended in the respective lysis buffer (RIPA, Pierce IP Lysis Buffer, or CelLytic™ M) at a ratio of 1 mL of buffer per 1 x 10^7 cells.

  • Protease and phosphatase inhibitor cocktails are added to the lysis buffer immediately before use to prevent protein degradation.

  • The cell suspension is incubated on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • The lysate is then centrifuged at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • The supernatant containing the soluble protein is carefully transferred to a new pre-chilled microcentrifuge tube.

3. Protein Quantification (BCA Assay):

  • The total protein concentration in the lysate is determined using a Bicinchroninic Acid (BCA) Protein Assay Kit.

  • A standard curve is generated using bovine serum albumin (BSA) standards.

  • The absorbance at 562 nm is measured using a spectrophotometer, and the protein concentration of the samples is calculated based on the standard curve.

4. Protein Purity Analysis (SDS-PAGE):

  • The protein profile of the lysates is analyzed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Equal amounts of total protein from each lysate are loaded onto a 4-20% gradient polyacrylamide gel.

  • The gel is run at a constant voltage until the dye front reaches the bottom.

  • The gel is then stained with Coomassie Brilliant Blue to visualize the protein bands. The distribution and intensity of the bands provide a qualitative assessment of protein purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative benchmarking of the different CHO cell lysis kits.

experimental_workflow cluster_culture Cell Culture & Harvesting cluster_lysis Cell Lysis cluster_processing Lysate Processing cluster_analysis Downstream Analysis cluster_comparison Performance Comparison CHO_Culture CHO Cell Culture Harvest Harvest & Wash Cells CHO_Culture->Harvest RIPA RIPA Buffer Harvest->RIPA Pierce Pierce IP Lysis Buffer Harvest->Pierce CelLytic CelLytic™ M Harvest->CelLytic Incubate Incubate on Ice Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect BCA Protein Quantification (BCA) Collect->BCA SDS_PAGE Purity Analysis (SDS-PAGE) Collect->SDS_PAGE IP Immunoprecipitation Collect->IP Compare Compare Yield, Purity, etc. BCA->Compare SDS_PAGE->Compare IP->Compare

Caption: Experimental workflow for benchmarking commercial CHO cell lysis kits.

Safety Operating Guide

A Guide to the Safe Disposal of Cho-es-Lys

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory chemicals are paramount for ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Cho-es-Lys, a specialized lysine derivative.

Pre-Disposal Assessment & Safety

Before beginning any disposal procedures, a thorough assessment is crucial.

  • Consult Institutional Guidelines: Always prioritize your institution's chemical hygiene plan and waste disposal protocols. Contact your EHS department for specific guidance on disposing of this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile), when handling this compound waste.[1][2]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[1][3] Keep it separate from solvents, acids, bases, and other reactive chemicals to prevent unforeseen hazardous reactions.

Chemical and Physical Properties of this compound

A fundamental understanding of the chemical's properties is essential for safe handling and disposal.

PropertyValue
Chemical Name L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate
Molecular Formula C40H72N2O5 • 2CF3COO
CAS Number 1356250-80-0[4][5]
Molecular Weight 887.10 g/mol [5]
Purity ≥95%[5]

Step-by-Step Disposal Protocol for this compound

The proper disposal method will depend on the physical state of the this compound waste (solid or liquid).

  • Containerization: Collect all solid waste, including contaminated personal protective equipment (gloves, etc.), empty vials, and contaminated labware (e.g., pipette tips), in a designated and clearly labeled hazardous waste container.[1][3] The container should be leak-proof and sealable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound, L-lysine, 6-[[[(3β)-cholest-5-en-3-yloxy]carbonyl]oxy]hexyl ester, 2,2,2-trifluoroacetate".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS-approved waste management vendor.

For solutions containing this compound, chemical inactivation may be recommended to denature any biological activity before disposal.

  • Chemical Inactivation (Recommended):

    • Method: A common method for peptide inactivation is hydrolysis using a strong base, such as a 1M solution of sodium hydroxide (NaOH).[1]

    • Procedure: In a suitable, labeled container, carefully add the 1M NaOH solution to the liquid peptide waste. Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis.[1]

    • Neutralization: After hydrolysis, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M hydrochloric acid, HCl).[1]

  • Containerization: Transfer the treated (or untreated, if directed by EHS) liquid waste into a dedicated, shatter-resistant, and leak-proof hazardous waste container.[1][2]

  • Labeling: Clearly label the container as "Hazardous Waste" and list all chemical components, including "this compound" and any solvents or reagents used, with their approximate concentrations.[2]

  • Storage and Pickup: Securely seal the container and store it in a designated satellite accumulation area.[1] Arrange for waste pickup through your institution's EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste pre_assessment Pre-Disposal Assessment (Consult EHS, Wear PPE) start->pre_assessment waste_type Identify Waste Type pre_assessment->waste_type solid_waste Solid Waste (Vials, PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_container Containerize in Labeled Hazardous Waste Bin solid_waste->solid_container inactivation Chemical Inactivation (e.g., NaOH Hydrolysis) liquid_waste->inactivation storage Store in Satellite Accumulation Area solid_container->storage neutralization Neutralize Solution (pH 6.0-8.0) inactivation->neutralization liquid_container Containerize in Labeled Liquid Waste Bottle neutralization->liquid_container liquid_container->storage pickup Arrange EHS Waste Pickup storage->pickup

References

Essential Safety and Logistical Information for Handling "Cho-es-Lys"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of laboratory materials is paramount to ensuring both personal safety and experimental integrity. The term "Cho-es-Lys" can refer to two distinct laboratory products: a chemical compound and a cell line. This guide provides comprehensive safety and logistical information for both.

Part 1: Personal Protective Equipment for the Chemical Compound

Recommended Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling the "this compound" chemical is provided in the table below.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesMinimum requirement for handling. Should be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing.
Closed-toe ShoesEssential for preventing injuries from spills or dropped items.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Operational Plan: Handling and Disposal

Handling:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation risk.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid direct contact with the skin, eyes, and clothing.

Disposal:

  • Waste Collection: Dispose of all waste materials, including empty containers, contaminated gloves, and pipette tips, in a designated hazardous waste container.

  • Labeling: Clearly label the hazardous waste container with the contents.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste.

Part 2: Personal Protective Equipment for CHO-ES Cells

CHO-ES (Chinese Hamster Ovary - Expression Systems) cells are a commonly used mammalian cell line for recombinant protein expression. The biosafety level for these cells depends on their specific use.

  • Biosafety Level 1 (BSL-1): Standard CHO-ES cells are generally handled at BSL-1.[1][2]

  • Biosafety Level 2 (BSL-2): If the cells are modified to contain viral vectors (e.g., adenovirus), they must be handled at BSL-2.[3]

Recommended Personal Protective Equipment (PPE)

The following table outlines the PPE requirements for handling CHO-ES cells at both BSL-1 and BSL-2.

PPE CategoryBSL-1 RequirementsBSL-2 Additional Requirements
Eye and Face Protection Safety GlassesRequired, with a face shield if there is a risk of splashes.
Hand Protection Nitrile GlovesRequired.
Body Protection Laboratory CoatRequired.
Respiratory Protection Not generally required.A certified biological safety cabinet (BSC) is required for all manipulations that may generate aerosols.
Operational Plan: Handling and Disposal

Handling (Aseptic Technique):

  • Sterile Workspace: All cell culture work must be performed in a certified biological safety cabinet (BSC) to maintain sterility and prevent contamination.

  • Personal Hygiene: Wash hands thoroughly before and after handling cell cultures.

  • Sterile Reagents and Equipment: Use only sterile media, reagents, and equipment.

  • No Mouth Pipetting: Mouth pipetting is strictly prohibited.

Experimental Workflow for Thawing and Culturing CHO-ES Cells

G cluster_thawing Thawing Protocol cluster_culturing Culturing Protocol Retrieve Vial Retrieve vial from liquid nitrogen storage Thaw Thaw quickly in a 37°C water bath Retrieve Vial->Thaw Transfer to Tube Transfer cells to a sterile centrifuge tube with pre-warmed media Thaw->Transfer to Tube Centrifuge Centrifuge at low speed to pellet cells Transfer to Tube->Centrifuge Resuspend Resuspend cell pellet in fresh culture media Centrifuge->Resuspend Transfer to Flask Transfer cell suspension to a culture flask Resuspend->Transfer to Flask Initiate Culture Incubate Incubate at 37°C with 5% CO2 Transfer to Flask->Incubate Monitor Monitor cell growth and confluency Incubate->Monitor Subculture Subculture cells as needed Monitor->Subculture

Caption: Workflow for thawing and culturing CHO-ES cells.

Disposal Plan:

Liquid Waste:

  • Decontamination: Aspirate cell culture media into a flask containing a suitable disinfectant, such as 10% bleach, to a final concentration recommended by your institution's safety guidelines.[4]

  • Contact Time: Allow for a sufficient contact time (e.g., 30 minutes) to ensure complete inactivation of any biological material.[5]

  • Drain Disposal: After decontamination, the liquid waste can typically be disposed of down the drain with copious amounts of water, in accordance with institutional policies.[6]

Solid Waste:

  • Collection: All solid waste that has come into contact with the cells (e.g., flasks, pipette tips, gloves) must be collected in a biohazard bag.

  • Autoclaving: The biohazard bag must be securely closed and decontaminated, typically by autoclaving, following your institution's biosafety procedures.

  • Final Disposal: After autoclaving, the decontaminated waste can be disposed of in the regular trash.

Logical Relationship for CHO-ES Cell Waste Disposal

G Start CHO-ES Cell Waste (Liquid and Solid) Liquid Waste Liquid Waste (e.g., media) Start->Liquid Waste Solid Waste Solid Waste (e.g., flasks, gloves) Start->Solid Waste Decontaminate Liquid Decontaminate with 10% Bleach Liquid Waste->Decontaminate Liquid Collect Solid Collect in Biohazard Bag Solid Waste->Collect Solid Drain Disposal Dispose down Drain with Water Decontaminate Liquid->Drain Disposal Autoclave Autoclave Collect Solid->Autoclave Regular Trash Dispose in Regular Trash Autoclave->Regular Trash

Caption: Disposal workflow for CHO-ES cell waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。